Product packaging for Methiocarb sulfone-d3(Cat. No.:)

Methiocarb sulfone-d3

Cat. No.: B15140546
M. Wt: 260.33 g/mol
InChI Key: RJBJMKAMQIOAML-HPRDVNIFSA-N
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Description

Methiocarb sulfone-d3 is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4S B15140546 Methiocarb sulfone-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO4S

Molecular Weight

260.33 g/mol

IUPAC Name

(3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)/i3D3

InChI Key

RJBJMKAMQIOAML-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC

Origin of Product

United States

Foundational & Exploratory

What is Methiocarb sulfone-d3 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methiocarb sulfone-d3, an isotopically labeled metabolite of the carbamate pesticide Methiocarb. This document details its chemical identity, and properties, and provides a detailed experimental protocol for its use in analytical applications.

Introduction

Methiocarb is a carbamate pesticide that has been utilized for its insecticidal, molluscicidal, and acaricidal properties.[1] Its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1] The metabolism of Methiocarb in biological systems and the environment leads to the formation of several transformation products, including Methiocarb sulfoxide and Methiocarb sulfone.[1] this compound is the deuterated form of Methiocarb sulfone, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Methiocarb and its metabolites in various matrices using mass spectrometry-based methods.

Chemical Structure and Properties

The chemical structure of this compound is presented below, followed by a table summarizing its key chemical and physical properties, along with those of its non-deuterated analog for comparison.

Chemical Name: (3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate.[2]

Molecular Formula: C₁₁H₁₂D₃NO₄S[3][4]

SMILES: [2H]C([2H])([2H])NC(=O)Oc1cc(C)c(c(C)c1)S(=O)(=O)C[2]

Chemical Structure:

G C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C9 C C2->C9 C4 C C3->C4 C5 C C4->C5 S1 S C4->S1 C6 C C5->C6 C6->C1 C10 C C6->C10 C7 C O1->C7 O2 O C7->O2 N1 N C7->N1 CD3 CD3 N1->CD3 O3 O S1->O3 O4 O S1->O4 C8 C S1->C8

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of Methiocarb Sulfone and this compound

PropertyMethiocarb SulfoneThis compound
CAS Number 2179-25-1[5][6]2733969-33-8
Molecular Formula C₁₁H₁₅NO₄S[5][6]C₁₁H₁₂D₃NO₄S[3][4]
Molecular Weight 257.31 g/mol [5][6]260.32 g/mol [3][4]
Appearance Solid[7]Not specified
Storage Temperature 2-8°C[3][4]2-8°C[3][4]
Boiling Point 422.9±45.0 °C (Predicted)[6]Not specified
Density 1.224±0.06 g/cm³ (Predicted)[6]Not specified
pKa 11.96±0.46 (Predicted)[6]Not specified

Metabolic Pathway of Methiocarb

Methiocarb undergoes biotransformation in the liver, primarily through sulfoxidation.[8] The sulfur atom is oxidized to form Methiocarb sulfoxide, which can be further oxidized to Methiocarb sulfone.[8] This metabolic activation is significant as the sulfoxide and sulfone metabolites are also known to be cholinesterase inhibitors.

Methiocarb_Metabolism Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation

Caption: Metabolic pathway of Methiocarb to Methiocarb sulfone.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Methiocarb and its metabolites. Below is a detailed protocol for the analysis of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone in water samples by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established environmental chemistry methods.[8]

Reagents and Materials
  • Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone analytical standards

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium chloride

  • Deionized water

  • 250 mL separatory funnels

  • 250 mL concentration flasks

  • 15 mL disposable glass tubes

  • Roto-evaporator

  • Turbo-evaporator (N₂ stream)

  • Sonicator

  • LC-MS/MS system

Standard Solution Preparation
  • Stock Solutions (0.500 mg/mL):

    • Accurately weigh approximately 25 mg of each analytical standard (Methiocarb, Methiocarb sulfoxide, Methiocarb sulfone, and this compound) into separate 50 mL volumetric flasks.

    • Dissolve and dilute to the mark with acetonitrile. Correct the concentration for the purity of the reference substance.[8]

    • Store stock solutions in amber bottles in a freezer (typically < -10°C).[8]

  • Mixed Stock Solution (100 µg/mL):

    • Pipette 5 mL of each stock solution (Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone) into a 25 mL volumetric flask.

    • Dilute to the mark with methanol.[8]

  • Fortification/Calibration Solutions:

    • Prepare a series of mixed fortification/calibration solutions by serially diluting the mixed stock solution with methanol to achieve the desired concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).[8]

    • Prepare the internal standard spiking solution at an appropriate concentration in methanol.

Sample Preparation and Extraction
  • Measure 100 mL of the water sample into a 250 mL separatory funnel.[8]

  • Spike the sample with the internal standard solution (this compound). For recovery experiments, fortify with the mixed fortification solution at the desired levels (e.g., 0.1 ppb and 1 ppb).[8]

  • Add 50 mL of dichloromethane and 1 g of sodium chloride to the separatory funnel.[8]

  • Shake the funnel vigorously for 2 minutes and allow the phases to separate for about 5 minutes.[8]

  • Collect the lower dichloromethane layer into a 250 mL concentration flask.[8]

  • Add 50 mL of ethyl acetate to the separatory funnel containing the aqueous phase.[8]

  • Shake vigorously for 2 minutes, allow the phases to separate, and drain the lower aqueous phase to waste.[8]

  • Combine the upper ethyl acetate layer into the same 250 mL concentration flask.[8]

  • Repeat the ethyl acetate extraction and combine the extracts.[8]

  • Rinse the separatory funnel with 5 mL of dichloromethane and add it to the concentration flask.[8]

  • Concentration:

    • Concentrate the combined extract to approximately 5 mL using a roto-evaporator at 30°C.[8]

    • Transfer the concentrated extract to a 15 mL glass tube.

    • Further evaporate the extract to about 0.2 mL under a gentle stream of nitrogen at 30°C.[8]

    • Manually evaporate to dryness with nitrogen.[8]

  • Reconstitution:

    • Reconstitute the residue with 1.0 mL of methanol.[8]

    • Sonicate the vial to ensure complete dissolution.

    • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis. It is recommended to analyze the samples on the same day of preparation due to the potential instability of Methiocarb sulfone.[8]

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized for maximum sensitivity and selectivity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 mL Water Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Liquid-Liquid Extraction (Dichloromethane & Ethyl Acetate) Spike->Extraction Concentration Evaporation to Dryness Extraction->Concentration Reconstitution Reconstitute in 1 mL Methanol Concentration->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of Methiocarb and its metabolites in water.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Methiocarb and its metabolites in environmental and biological samples. Its use as an internal standard in LC-MS/MS methods allows for the correction of matrix effects and variations in sample preparation, leading to high-quality analytical data. The provided experimental protocol serves as a comprehensive guide for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology.

References

Methiocarb Sulfone-d3: A Technical Guide to its Role as an Analytical Tool in Methiocarb Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb, a carbamate pesticide, undergoes extensive metabolism in various biological systems, leading to the formation of several metabolites, including Methiocarb sulfoxide and Methiocarb sulfone. Understanding the metabolic fate of Methiocarb is crucial for assessing its toxicological profile and environmental impact. This technical guide provides an in-depth overview of Methiocarb metabolism with a specific focus on Methiocarb sulfone. It clarifies the role of Methiocarb sulfone-d3 as a deuterated internal standard for accurate quantification in analytical studies, rather than a metabolite itself. This document details the metabolic pathways, enzymatic processes, and provides comprehensive experimental protocols for the in vitro study of Methiocarb metabolism and the analytical quantification of its metabolites.

Introduction

Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) is a broad-spectrum carbamate pesticide used to control a variety of pests, including insects, mites, mollusks, and birds. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system. The biotransformation of Methiocarb is a critical determinant of its efficacy and toxicity. Metabolic processes can lead to detoxification or, in some cases, bioactivation, resulting in metabolites with altered biological activity. This guide focuses on the oxidative metabolic pathway leading to the formation of Methiocarb sulfone and the critical role of its deuterated analog, this compound, in advancing research in this area.

Metabolic Pathway of Methiocarb to Methiocarb Sulfone

The metabolism of Methiocarb primarily occurs in the liver and involves a series of oxidation and hydrolysis reactions. The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of Methiocarb sulfoxide and subsequently Methiocarb sulfone.

Key Metabolic Steps:

  • Sulfoxidation to Methiocarb Sulfoxide: The initial and major oxidative step is the conversion of Methiocarb to Methiocarb sulfoxide. This reaction is catalyzed by both Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs). In rat liver microsomes, both enzyme families contribute almost equally to this conversion.

  • Oxidation to Methiocarb Sulfone: Methiocarb sulfoxide can be further oxidized to Methiocarb sulfone. This secondary oxidation is also mediated by liver microsomal enzymes.

  • Hydrolysis: Both Methiocarb and its oxidized metabolites can undergo hydrolysis, cleaving the carbamate ester linkage to form their respective phenolic derivatives.

The following diagram illustrates the primary metabolic pathway of Methiocarb.

Methiocarb_Metabolism Methiocarb Methiocarb Methiocarb_sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_sulfoxide Sulfoxidation (CYP450, FMO) Methiocarb_sulfone Methiocarb Sulfone Methiocarb_sulfoxide->Methiocarb_sulfone Oxidation

Figure 1: Metabolic pathway of Methiocarb to Methiocarb sulfone.

The Role of this compound

It is critical to understand that This compound is not a metabolite of Methiocarb . Instead, it is a stable isotope-labeled (deuterated) analog of Methiocarb sulfone. In analytical chemistry, particularly in quantitative mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated compounds serve as ideal internal standards.

Advantages of using this compound as an internal standard:

  • Similar Physicochemical Properties: It behaves almost identically to the non-labeled Methiocarb sulfone during sample preparation (extraction, cleanup) and chromatographic separation.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium atoms increase its mass, allowing it to be distinguished from the endogenous metabolite by the mass spectrometer.

  • Accurate Quantification: By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of the analyte during sample processing can be corrected for, leading to highly accurate and precise quantification.

Quantitative Data on Methiocarb and its Metabolites

The following tables summarize key quantitative data related to the analysis and environmental fate of Methiocarb and its sulfone metabolite.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.0016 mg/kgAnimal Products
Limit of Quantification (LOQ) 0.005 mg/kgAnimal Products
Recovery (Methiocarb) 76.4-118.0%Animal Products
Recovery (Methiocarb Sulfoxide) 76.4-118.0%Animal Products
Recovery (Methiocarb Sulfone) 76.4-118.0%Animal Products
Table 1: Analytical Method Performance for Methiocarb and its Metabolites.
CompoundHalf-life (days)ConditionReference
Methiocarb 1.5Soil
Methiocarb Sulfoxide 6Soil
Methiocarb Sulfone Phenol 20Soil
Table 2: Environmental Half-life of Methiocarb and its Metabolites.

Experimental Protocols

In Vitro Metabolism of Methiocarb using Liver Microsomes

This protocol provides a framework for studying the formation of Methiocarb sulfone from Methiocarb in a controlled in vitro environment.

Objective: To quantify the formation of Methiocarb sulfoxide and Methiocarb sulfone from Methiocarb when incubated with liver microsomes.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Methiocarb solution (in a suitable organic solvent like DMSO or acetonitrile)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ice-cold, for reaction termination)

  • Methiocarb sulfoxide and Methiocarb sulfone analytical standards

  • This compound (as internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add Methiocarb solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins and stop the enzymatic reaction. Add a known concentration of this compound internal standard.

  • Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the presence and quantity of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone.

The following diagram outlines the workflow for the in vitro metabolism experiment.

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Microsomes Pre_incubation Pre-incubation (37°C) Microsomes->Pre_incubation Buffer Buffer Buffer->Pre_incubation NADPH_System NADPH_System NADPH_System->Pre_incubation Add_Methiocarb Add Methiocarb Pre_incubation->Add_Methiocarb Incubation Incubation (37°C) Add_Methiocarb->Incubation Time_Sampling Time-point Sampling Incubation->Time_Sampling Quenching Reaction Quenching & IS Addition Time_Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis

Figure 2: Workflow for in vitro metabolism of Methiocarb.
Analytical Method: LC-MS/MS for Quantification

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate Methiocarb and its metabolites.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methiocarb 226.1169.1
Methiocarb Sulfoxide 242.1185.1
Methiocarb Sulfone 258.1201.1
This compound 261.1204.1
Table 3: Representative MRM transitions for Methiocarb and its metabolites.

Conclusion

The metabolism of Methiocarb to its sulfone derivative is a key transformation that influences its biological activity and environmental persistence. This technical guide has elucidated the metabolic pathway and highlighted the indispensable role of this compound as an internal standard for robust and accurate quantification. The provided experimental protocols offer a solid foundation for researchers to conduct in vitro metabolism studies and perform reliable analytical measurements. A thorough understanding of these concepts and methodologies is essential for professionals in the fields of toxicology, environmental science, and drug development to accurately assess the risks and behavior of Methiocarb.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of Methiocarb Sulfone

This technical guide provides a comprehensive overview of the environmental fate and degradation of methiocarb sulfone, a significant metabolite of the carbamate pesticide methiocarb. This document synthesizes available data on its formation, degradation pathways, and persistence in various environmental compartments. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts.

Introduction to Methiocarb and Methiocarb Sulfone

Methiocarb is a broad-spectrum carbamate pesticide used as an insecticide, molluscicide, and bird repellent.[1] Its environmental relevance stems from its potential to contaminate soil and water, and its toxicity, primarily through the inhibition of acetylcholinesterase.[1][2] The environmental fate of methiocarb is complex, involving transformation into several metabolites, with methiocarb sulfoxide and methiocarb sulfone being of particular interest due to their potential toxicity and persistence.[2] Methiocarb sulfone (MSO2) is formed through the oxidation of the sulfur atom in the methiocarb molecule, a process that can occur both biotically and abiotically.[1][2]

Formation and Degradation Pathways

Methiocarb degrades in the environment through several pathways, including hydrolysis, photolysis, and microbial metabolism. The formation of methiocarb sulfone is a key step in the degradation cascade.

Primary Degradation Pathways of Methiocarb:

  • Oxidation: The primary pathway leading to the formation of methiocarb sulfone involves a two-step oxidation of the parent methiocarb. Methiocarb is first oxidized to methiocarb sulfoxide (MSO), which is then further oxidized to methiocarb sulfone (MSO2).[1][2] This oxidation can be microbially mediated in soil and water or occur through photolysis.

  • Hydrolysis: Methiocarb can also undergo hydrolysis, cleaving the carbamate ester linkage to form methiocarb phenol and its corresponding sulfoxide and sulfone phenols.[2] The rate of hydrolysis is highly dependent on pH, being more rapid under alkaline conditions.[3]

Degradation of Methiocarb Sulfone:

Once formed, methiocarb sulfone can also be subject to further degradation, primarily through hydrolysis to methiocarb sulfone phenol (MSO2P).[2][4]

Below is a diagram illustrating the principal degradation pathways of methiocarb, including the formation of methiocarb sulfone.

G Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide (MSO) Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Phenol Methiocarb Phenol (MP) Methiocarb->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfone Methiocarb Sulfone (MSO2) Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol Methiocarb Sulfoxide Phenol (MSOP) Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis Methiocarb_Sulfone_Phenol Methiocarb Sulfone Phenol (MSO2P) Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Hydrolysis CO2 CO2 Methiocarb_Phenol->CO2 Mineralization Methiocarb_Sulfoxide_Phenol->CO2 Mineralization Methiocarb_Sulfone_Phenol->CO2 Mineralization

Degradation pathway of Methiocarb.

Environmental Fate in Different Compartments

The behavior and persistence of methiocarb sulfone vary significantly depending on the environmental compartment.

Soil

In soil, the degradation of methiocarb and the formation and subsequent degradation of its metabolites are influenced by soil type, pH, organic matter content, and microbial activity.

  • Aerobic Soil Metabolism: Under aerobic conditions, methiocarb degrades relatively quickly. The primary metabolites are methiocarb sulfoxide and its hydrolysis product, methiocarb sulfoxide phenol. Smaller amounts of the corresponding sulfones are also observed. Ultimately, methiocarb and its metabolites can be mineralized to CO2.[4]

  • Anaerobic Soil Metabolism: In the absence of oxygen, the degradation pathways can shift. While data on the anaerobic degradation of methiocarb sulfone is limited, it is known that sulfoxide metabolites can revert to sulfides under anaerobic conditions.

  • Mobility: Methiocarb itself sorbs strongly to soil and has low mobility. However, its primary metabolites, including methiocarb sulfoxide and likely the sulfone metabolites, are more mobile in soils.

Water

The fate of methiocarb and its sulfone metabolite in aquatic systems is heavily dependent on pH and sunlight.

  • Hydrolysis: The hydrolysis of methiocarb is a significant degradation pathway in water, particularly under neutral to alkaline conditions. The half-life of methiocarb is highly pH-dependent, ranging from over a year in acidic water to a few hours in alkaline water.[3] Methiocarb sulfone is also expected to undergo hydrolysis.

  • Photolysis: Photodegradation in water can contribute to the transformation of methiocarb. The process is relatively slow, with half-lives in the order of one to two months. Photolysis primarily leads to the oxidation of methiocarb to methiocarb sulfoxide, which can then be further oxidized to methiocarb sulfone.

Quantitative Degradation Data

The persistence of methiocarb and its metabolites is often quantified by their half-life (DT50) in different environmental matrices.

Table 1: Half-life of Methiocarb and its Metabolites in Soil

CompoundHalf-life (days)ConditionsReference
Methiocarb1.5 - 111Aerobic[1][3][5]
Methiocarb64Anaerobic[3]
Methiocarb Sulfoxide6Aerobic[1]
Methiocarb Sulfoxide Phenol2Aerobic[1]
Methiocarb Sulfone Phenol20Aerobic[1]

Table 2: Half-life of Methiocarb in Water (Hydrolysis)

pHHalf-lifeTemperatureReference
4> 1 year22 °C[3]
5321 days (extrapolated)Not specified
724 - 35 daysNot specified, 22 °C[3]
90.21 days (5 hours)Not specified

Table 3: Half-life of Methiocarb in Water (Photolysis)

ConditionHalf-lifeReference
Aqueous solution (spring-summer)6 - 16 days (predicted)
Acidic buffer (pH 5), winter sunlight88 days (net 128 days)

Experimental Protocols

The study of the environmental fate of methiocarb and its metabolites involves a range of experimental designs and analytical techniques.

General Experimental Workflow for Degradation Studies

The following diagram outlines a typical workflow for conducting pesticide degradation studies in soil or water.

G cluster_prep Sample Preparation cluster_extraction Extraction and Cleanup cluster_analysis Analysis cluster_results Data Interpretation Soil_Water_Matrix Soil or Water Matrix Spiking Spiking with 14C-labeled or unlabeled Methiocarb Soil_Water_Matrix->Spiking Incubation Incubation (Aerobic/Anaerobic, Light/Dark, Temp Control) Spiking->Incubation Extraction Solvent Extraction (e.g., Acetonitrile, Acetone) Incubation->Extraction QuEChERS QuEChERS Cleanup (d-SPE) Extraction->QuEChERS Concentration Concentration QuEChERS->Concentration LC_MS_MS LC-MS/MS Concentration->LC_MS_MS GC_FPD GC/FPD Concentration->GC_FPD HPLC_PAD HPLC-PAD Concentration->HPLC_PAD LSC LSC (for 14C) Concentration->LSC Degradation_Kinetics Degradation Kinetics (Half-life calculation) LC_MS_MS->Degradation_Kinetics Metabolite_ID Metabolite Identification LC_MS_MS->Metabolite_ID GC_FPD->Degradation_Kinetics GC_FPD->Metabolite_ID HPLC_PAD->Degradation_Kinetics HPLC_PAD->Metabolite_ID LSC->Degradation_Kinetics LSC->Metabolite_ID

Workflow for pesticide degradation studies.
Sample Preparation and Extraction

  • Soil and Water Samples: Degradation studies are typically conducted in controlled laboratory settings using various soil types or buffered aqueous solutions.[6] For anaerobic studies, the system is purged with an inert gas like nitrogen.[7][8]

  • Extraction: A common extraction solvent for methiocarb and its metabolites from soil and produce is acetone or acetonitrile.[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that involves an acetonitrile extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[9][10][11]

Analytical Methods
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the simultaneous determination of methiocarb, methiocarb sulfoxide, and methiocarb sulfone in various matrices, including food products of animal origin and water.[9][12] It offers high selectivity and sensitivity.

  • Gas Chromatography (GC): Gas chromatography with a flame photometric detector (FPD) can also be used, particularly for the analysis of methiocarb and its metabolites in soil and plant matrices.[5] This method may involve a derivatization step to improve the chromatographic properties of the analytes.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array detector (PAD) is another analytical option for the determination of these compounds.[10][11]

Factors Influencing Environmental Fate

The environmental persistence and transformation of methiocarb sulfone are governed by a combination of chemical, physical, and biological factors.

G cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_biological Biological Factors Fate Environmental Fate of Methiocarb Sulfone pH pH Fate->pH Redox Redox Potential Fate->Redox Sunlight Sunlight (Photolysis) Fate->Sunlight Temperature Temperature Fate->Temperature Soil_Properties Soil Properties (OM, Texture) Fate->Soil_Properties Microbial_Activity Microbial Activity Fate->Microbial_Activity

Factors influencing environmental fate.
  • pH: As previously noted, pH is a critical factor controlling the rate of hydrolysis of methiocarb and its carbamate metabolites.

  • Sunlight: The intensity and duration of sunlight exposure will dictate the rate of photodegradation, which is a key pathway for the formation of methiocarb sulfoxide and subsequently methiocarb sulfone.

  • Microbial Population: The presence of microorganisms capable of metabolizing methiocarb and its degradation products will significantly influence their persistence in soil and water.

  • Soil Composition: The organic matter and clay content of soil affect the sorption of methiocarb and its metabolites, thereby influencing their mobility and availability for degradation.

Conclusion

The environmental fate of methiocarb sulfone is intrinsically linked to the degradation of its parent compound, methiocarb. It is primarily formed through oxidative processes in soil and water, driven by both microbial activity and photolysis. While methiocarb can degrade relatively quickly under certain conditions, particularly in alkaline and microbially active environments, its metabolites, including methiocarb sulfone, can exhibit different mobility and persistence characteristics. A thorough understanding of these transformation pathways and the factors that influence them is essential for accurately assessing the environmental risks associated with the use of methiocarb. Further research into the anaerobic degradation of methiocarb sulfone and its long-term fate in various soil types would provide a more complete picture of its environmental behavior.

References

Regulatory status of Methiocarb and its analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Regulatory Status and Analysis of Methiocarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb, known chemically as 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate, is a broad-spectrum carbamate pesticide.[1][2] Since the 1960s, it has been utilized as an insecticide, molluscicide (to control snails and slugs), acaricide, and avicide (bird repellent).[1][3] Its alternative names include mercaptodimethur and mesurol.[1][2] Methiocarb functions as a neurotoxin through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[1][4] This guide provides a comprehensive overview of its current regulatory landscape, available analytical standards, and detailed methodologies for its detection and quantification.

Table 1: Chemical and Physical Properties of Methiocarb

PropertyValue
IUPAC Name 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate[1]
Synonyms Mercaptodimethur, Mesurol, BAY 37344[4][5]
CAS Number 2032-65-7[1]
Molecular Formula C₁₁H₁₅NO₂S[6]
Molecular Weight 225.31 g/mol [4]
Appearance White or colorless crystalline solid[6]
Odor Mild, phenol-like[6]
Melting Point 118.5–121°C[3][7]
Water Solubility 0.027 g/L[3]
Log P 3.18[3]

Regulatory Status

The use of Methiocarb is highly regulated and has been withdrawn in several key jurisdictions due to toxicity concerns, particularly its high toxicity to birds.

European Union: The European Union has non-renewed the approval of Methiocarb as a plant protection product.[8][9] Commission Implementing Regulation (EU) 2019/1606 officially mandated the non-renewal, leading to a withdrawal of all plant protection products containing Methiocarb from the market.[9][10] This decision was based on identified risks, especially to birds.[11] The ban on methiocarb slug pellets was voted on as early as 2014 due to hazardous effects on grain-eating birds.[11]

United States: In the United States, Methiocarb is classified as a Restricted Use Pesticide (RUP) by the Environmental Protection Agency (EPA) due to its high acute toxicity to avian species.[7][12] Many of its food uses were voluntarily withdrawn by the registrant in the late 1980s and early 1990s.[13] Current registered uses are limited to ornamental plants in nurseries and greenhouses and for use by USDA APHIS certified applicators to protect the eggs of endangered bird species from predators.[12] A Reregistration Eligibility Decision (RED) was issued by the EPA, confirming that certain uses are eligible for reregistration provided that stringent risk mitigation measures are implemented.[14][15]

Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) has also reviewed Methiocarb due to public health, safety, and environmental concerns. The review led to recommendations for changes to product labels, deletion of some uses, and amendments to Maximum Residue Limits (MRLs).

Table 2: Summary of Regulatory Status by Region

RegionStatusKey Points
European Union Not Approved Approval for use as a plant protection product was non-renewed in 2019.[8][9]
United States Restricted Use Classified as a Restricted Use Pesticide.[12] No remaining food crop uses.[14]
Australia Under Review/Restricted Subject to review and restrictions by the APVMA.
Maximum Residue Limits (MRLs)

MRLs for Methiocarb are established for the sum of Methiocarb and its primary cholinesterase-inhibiting metabolites, methiocarb sulfoxide and methiocarb sulfone, expressed as methiocarb.[16][17] Due to its withdrawal in many regions, MRLs are subject to change. The following table provides a snapshot of established MRLs in various commodities, though these may be under revision or phased out.

Table 3: Examples of Maximum Residue Limits (MRLs) for Methiocarb

CommodityMRL (mg/kg)
Cabbage0.2[18]
Cherries5.0[7]
Corn0.05[18]
Grapes5.0 (Interim, may have expired)
Lettuce0.2[18]
Peaches5.0[18]
Blueberries5.0 (Interim, may have expired)[7]
Barley0.05[19]
Rice0.05[18]
Citrus Fruits0.05[18]

Mechanism of Action: Acetylcholinesterase Inhibition

Methiocarb, like other carbamate pesticides, exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[1][6] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve signals at cholinergic synapses.

The inhibition by Methiocarb is reversible.[6] It involves the carbamylation of the serine hydroxyl group at the active site of AChE. This carbamyl-enzyme complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during normal ACh breakdown.[1] This leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, which results in symptoms like convulsions, paralysis, and ultimately death in target organisms.[12]

Methiocarb_MoA cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Activates Hydrolysis Hydrolysis: ACh -> Choline + Acetic Acid AChE->Hydrolysis Catalyzes Accumulation ACh Accumulation & Continuous Stimulation AChE->Accumulation Signal Nerve Signal Propagation Receptor->Signal Hydrolysis->Receptor Terminates Signal Methiocarb Methiocarb Inhibition Reversible Inhibition Methiocarb->Inhibition Causes Inhibition->AChE Blocks AChE (Carbamylation) Inhibition->Accumulation

Mechanism of Action of Methiocarb.

Analytical Standards and Experimental Protocols

Accurate monitoring of Methiocarb residues in environmental and food samples is critical for regulatory compliance and safety assessment. This requires high-purity analytical standards and validated analytical methods.

Analytical Reference Materials

Certified analytical reference standards for Methiocarb and its principal metabolites, Methiocarb-sulfoxide and Methiocarb-sulfone, are commercially available from various suppliers.[20][21][22] These standards are essential for the calibration of analytical instruments and the validation of quantitative methods.[20][21] They are typically sold as neat materials or in solution and come with a Certificate of Analysis detailing purity and characterization data.[21]

Table 4: Key Analytical Standards for Methiocarb Analysis

CompoundCAS NumberAvailability
Methiocarb 2032-65-7Neat solid, solutions in various solvents[23]
Methiocarb-sulfoxide 2635-10-1High-purity reference materials[20]
Methiocarb-sulfone 2635-11-2Available for analytical method development
Experimental Protocols

Various analytical methods have been developed for the determination of Methiocarb and its metabolites in different matrices, including water, soil, fruits, and vegetables.[6][24][25][26] Common techniques involve High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[25][26][27] Sample preparation is a critical step, often employing procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE).

This protocol is adapted from a validated environmental chemistry method.[26] It is designed for the simultaneous quantification of Methiocarb, Methiocarb-sulfoxide, and Methiocarb-sulfone in soil samples.

1. Materials and Reagents:

  • Soil Sample: Sandy loam or other relevant matrix.

  • Reference Standards: Methiocarb, Methiocarb-sulfoxide, Methiocarb-sulfone (≥98% purity).

  • Solvents: HPLC grade acetone, methanol, hexanes, dichloromethane, ethyl acetate.

  • Reagents: Formic acid, deionized water.

  • Equipment: Wrist-action shaker, centrifuge, rotary evaporator, nitrogen evaporator, SPE cartridges (e.g., Florisil), LC-MS/MS system.

2. Sample Preparation and Extraction:

  • Weigh 25 g of soil into a high-density polyethylene bottle.

  • Spike the sample with a known concentration of the mixed reference standards if preparing a fortified sample for recovery analysis.

  • Add 100 mL of a 3:1 (v/v) acetone/water mixture.

  • Shake vigorously on a wrist-action shaker for 30 minutes.

  • Centrifuge the sample and decant the supernatant through a filter into a separatory funnel.

  • Repeat the extraction with another 100 mL of acetone/water, combine the extracts.

3. Liquid-Liquid Partitioning and Clean-up:

  • Add 100 mL of dichloromethane and 10 g of NaCl to the separatory funnel. Shake for 2 minutes.

  • Allow the layers to separate and collect the lower organic (dichloromethane) layer.

  • Pass the organic extract through an SPE cartridge for clean-up to remove interfering matrix components.

  • Elute the analytes from the SPE cartridge with a suitable solvent mixture (e.g., acetone/dichloromethane).

4. Concentration and Reconstitution:

  • Concentrate the cleaned extract to approximately 5 mL using a rotary evaporator at 30°C.

  • Transfer the concentrate to a smaller tube and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in 1.0 mL of methanol. Vortex to mix and transfer to an autosampler vial for analysis.

5. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution using methanol and water (both with 0.1% formic acid).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Table 5: Example MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - Confirmation
Methiocarb 226169121[25]
Methiocarb-sulfoxide 242185170[25]
Methiocarb-sulfone 258107202[25]

6. Quantification:

  • Generate a calibration curve using external standards prepared in the final reconstitution solvent.

  • Quantify the analyte concentrations in the samples by comparing their peak areas to the calibration curve.

  • Calculate the final residue concentration in the original soil sample, accounting for sample weight, extraction volumes, and any dilution factors.

Analytical_Workflow start Soil Sample (25g) extraction Solvent Extraction (Acetone/Water) start->extraction partition Liquid-Liquid Partitioning (DCM & NaCl) extraction->partition cleanup Solid-Phase Extraction (SPE) Clean-up partition->cleanup concentration Concentration (Rotovap & N2 Evaporation) cleanup->concentration reconstitution Reconstitution (1 mL Methanol) concentration->reconstitution analysis LC-MS/MS Analysis (MRM Mode) reconstitution->analysis end Data Quantification analysis->end

General workflow for Methiocarb residue analysis in soil.

Conclusion

Methiocarb is an effective but highly toxic carbamate pesticide whose use has been significantly curtailed globally due to environmental and health concerns. Its approval has been withdrawn in the European Union and its application is restricted in the United States and other nations. For researchers and professionals in relevant fields, understanding this complex regulatory status is paramount. The availability of certified analytical standards for Methiocarb and its key metabolites, coupled with robust and validated analytical protocols such as LC-MS/MS, enables precise monitoring to enforce regulations and ensure environmental and food safety.

References

A Technical Guide to Sourcing Methiocarb Sulfone-d3 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity, reliable analytical standards is a critical cornerstone of accurate and reproducible experimental results. This guide provides an in-depth overview of the commercial suppliers of Methiocarb sulfone-d3, a deuterated analog of Methiocarb sulfone, often utilized as an internal standard in quantitative mass spectrometry-based analyses.

Commercial Supplier Overview

This compound is a specialized chemical and is available from a select number of suppliers who focus on stable isotope-labeled compounds and analytical standards. The following table summarizes the product offerings from key commercial vendors.

SupplierProduct NameCatalog NumberAdditional Information
Pharmaffiliates Methiocarb-d3 SulfonePA STI 059020Applications include use as a pesticide for crop protection. Storage is recommended at 2-8°C.[1]
LGC Standards Methiocarb-d3 Sulfone---Provided for environmental testing applications.[2]
WITEGA Laboratorien Methiocarb-D3---Further details on their website.

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties of Methiocarb Sulfone

Understanding the properties of the non-deuterated compound is essential for its application.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄S[3]
Molecular Weight 257.31 g/mol [3]
CAS Number 2179-25-1[3]
Storage Temperature 2-8°C

Experimental Workflow for Procurement and Use

The process of acquiring and utilizing a this compound analytical standard in a research setting follows a structured workflow to ensure quality and proper application.

procurement_and_use_workflow cluster_procurement Procurement cluster_receipt_and_storage Receipt & Storage cluster_preparation_and_use Preparation & Use identify_suppliers Identify Potential Suppliers request_quotes Request Quotations & Lead Times identify_suppliers->request_quotes Initial Screening evaluate_suppliers Evaluate Supplier Credentials (ISO Accreditation) request_quotes->evaluate_suppliers Gather Information place_order Place Purchase Order evaluate_suppliers->place_order Select Best Supplier receive_standard Receive Analytical Standard place_order->receive_standard Procurement Complete verify_shipment Verify Shipment Integrity receive_standard->verify_shipment Initial Inspection log_standard Log Standard in Inventory verify_shipment->log_standard If OK store_correctly Store at Recommended Conditions (2-8°C) log_standard->store_correctly Proper Handling review_coa Review Certificate of Analysis (CoA) store_correctly->review_coa Before Use prepare_stock Prepare Stock Solution review_coa->prepare_stock Based on Purity perform_qc Perform Internal QC Checks prepare_stock->perform_qc Verification use_in_assay Use as Internal Standard in Assays perform_qc->use_in_assay Ready for Experiments

Procurement and Use Workflow for Analytical Standards

Detailed Experimental Protocols

While specific experimental protocols for this compound are often application-dependent and developed in-house, general methodologies for the use of deuterated internal standards in LC-MS/MS analysis are well-established. Below is a foundational protocol.

Objective: To accurately quantify a target analyte in a complex matrix using this compound as an internal standard.

Materials:

  • This compound analytical standard

  • Target analyte analytical standard

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water with formic acid)

  • Volumetric flasks and pipettes

  • Analytical balance

  • LC-MS/MS system

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Similarly, prepare a stock solution of the non-deuterated target analyte.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the target analyte stock solution to create a series of calibration standards at different concentrations.

    • Spike a constant, known concentration of the this compound internal standard stock solution into each calibration standard.

  • Sample Preparation:

    • To the unknown sample, add the same constant, known concentration of the this compound internal standard.

    • Perform any necessary sample extraction or clean-up procedures (e.g., solid-phase extraction, protein precipitation).

  • LC-MS/MS Analysis:

    • Develop a suitable LC method for the chromatographic separation of the target analyte and the internal standard.

    • Optimize MS/MS parameters for both the target analyte and this compound, including precursor and product ions, collision energy, and other relevant settings.

    • Inject the prepared calibration standards and samples onto the LC-MS/MS system.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the target analyte for the calibration standards.

    • Determine the concentration of the target analyte in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Signaling Pathways and Logical Relationships

The primary analytical utility of this compound lies in its role as an internal standard to control for variability in sample preparation and instrument response. The logical relationship in a typical quantitative analysis is depicted below.

logical_relationship cluster_sample_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Target Analyte Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS Internal Standard (this compound) IS_Response IS Peak Area IS->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Logical Flow of Internal Standard-Based Quantification

By adhering to these guidelines and sourcing high-quality analytical standards, researchers can significantly enhance the accuracy and reliability of their quantitative studies.

References

Navigating the Cold Chain: A Technical Guide to the Storage and Handling of Deuterated Pesticide Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This in-depth guide provides a comprehensive overview of the best practices for the storage and handling of deuterated pesticide standards, ensuring the accuracy and reliability of experimental data. The following sections detail storage recommendations, stability data, experimental protocols for stability assessment, and logical workflows for the lifecycle of these critical reference materials.

Deuterated pesticide standards are indispensable tools in modern analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS) techniques used in residue analysis. Their structural similarity to the target analyte allows for effective correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[1] However, the stability of these isotopically labeled compounds is a critical factor that can influence the validity of analytical results. Improper storage and handling can lead to degradation or isotopic exchange, compromising the integrity of the standard.

Recommended Storage and Handling Conditions

To ensure the long-term stability of deuterated pesticide standards, it is crucial to adhere to stringent storage and handling protocols. These guidelines are based on a combination of manufacturer recommendations, findings from stability studies, and general best practices for handling certified reference materials (CRMs).

General Handling Guidelines:
  • Personnel: Only trained personnel should handle pure standards.[2]

  • Environment: It is recommended to handle highly concentrated standards in a fume hood.[2]

  • Original Containers: Whenever possible, pesticides should be stored in their original containers to prevent leaks, cross-contamination, and to retain important label information.[3]

  • Labeling: All prepared solutions must be clearly labeled with the compound name, concentration, solvent, preparation date, and expiration date.[4]

  • Inventory Management: Maintain a minimal inventory of standards to avoid long-term storage issues and potential degradation. Purchase what is needed for the foreseeable future.[3]

Storage Conditions:
  • Temperature: The most critical factor for maintaining the stability of deuterated pesticide standards is low-temperature storage. A general recommendation is to store neat (pure) standards and stock solutions at or below -20°C.[5][6] Some manufacturers may recommend storage at 4°C for shorter periods.

  • Light: Protect standards from light, especially UV radiation, by using amber vials or storing them in the dark.[7]

  • Moisture: Keep containers tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of certain pesticides.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidation.

Stability of Deuterated Pesticide Standards: Quantitative Data

Deuterated PesticideSolvent(s)Storage Temperature (°C)Observed StabilityCitation(s)
Chlorpyrifos-d10Solid-20Stable for ≥ 4 years[5]
Atrazine-d5AcetonitrileNot specifiedUsed as a stable internal standard in degradation studies of atrazine.[8]
Glyphosate (deuterated)Ultrapure Water-25 (in dark)Stock solutions are preserved under these conditions for use in analysis.[2]

Experimental Protocols

To ensure the integrity of deuterated pesticide standards over their intended use, it is essential to perform periodic stability assessments. The following protocols provide a framework for preparing solutions and conducting stability studies.

Protocol for Preparation of Stock and Working Solutions

This protocol is a generalized procedure and may need to be adapted based on the specific properties of the pesticide and the solvent used.

Materials:

  • Deuterated pesticide standard (neat material)

  • High-purity solvent (e.g., methanol, acetonitrile, ethyl acetate)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Amber glass vials with screw caps

Procedure:

  • Equilibration: Allow the sealed container of the neat deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a suitable amount of the neat standard directly into a volumetric flask using a calibrated analytical balance.

  • Dissolution: Add a small amount of the chosen solvent to dissolve the standard completely. Gentle sonication may be used if necessary.

  • Dilution: Once dissolved, dilute the solution to the final volume with the solvent. Ensure the solution is thoroughly mixed by inverting the flask multiple times.

  • Transfer and Storage: Transfer the stock solution to a labeled amber glass vial. Seal the vial tightly and store at the recommended temperature (typically ≤ -20°C).

  • Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentration using the same high-purity solvent. Store working solutions under the same conditions as the stock solution.

Protocol for a Long-Term Stability Study

This protocol outlines a procedure to assess the stability of a deuterated pesticide standard in a specific solvent and at a defined storage temperature.

Objective: To determine the long-term stability of a deuterated pesticide standard solution.

Materials:

  • Freshly prepared stock solution of the deuterated pesticide standard (T=0 sample)

  • Aged stock solution of the same standard stored under the conditions being tested

  • LC-MS/MS or GC-MS/MS system

  • Validated analytical method for the quantification of the pesticide

Procedure:

  • Initial Analysis (T=0): Immediately after preparation, analyze the freshly prepared stock solution using a validated analytical method. This will serve as the baseline concentration.

  • Storage: Store aliquots of the stock solution in tightly sealed amber vials under the desired storage conditions (e.g., -20°C in the dark).

  • Periodic Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a stored aliquot.

  • Sample Preparation: Allow the aliquot to thaw and equilibrate to room temperature. Prepare a sample for analysis according to the validated method.

  • Analysis: Analyze the aged sample using the same analytical method and instrument parameters as the T=0 sample.

  • Data Evaluation: Compare the concentration of the aged sample to the initial (T=0) concentration. A common acceptance criterion is that the concentration of the aged standard should be within ±10% of the initial concentration.

  • Documentation: Record all experimental details, including preparation dates, storage conditions, analytical results, and any observed degradation.

Visualization of Workflows and Pathways

Understanding the logical flow of processes is crucial for maintaining the quality and integrity of deuterated pesticide standards. The following diagrams, created using the DOT language, illustrate key workflows.

G cluster_0 Receiving and Registration cluster_1 Storage cluster_2 Preparation and Use cluster_3 Quality Control and Disposal a Receipt of New Standard b Log-in and Documentation a->b c Assign Unique ID b->c d Store at Recommended Temperature (e.g., -20°C) c->d e Protect from Light and Moisture d->e f Update Inventory d->f g Prepare Stock Solution d->g h Prepare Working Solutions g->h i Use in Analysis h->i k Conduct Stability Checks i->k j Monitor Expiry Date j->k l Proper Disposal of Expired/Degraded Standards k->l

Caption: Workflow for Handling Deuterated Pesticide Standards.

This workflow outlines the key stages from receiving a new standard to its eventual disposal, emphasizing proper documentation, storage, and quality control.

G cluster_0 Parent Compound cluster_1 Degradation Pathways cluster_2 Degradation Products A Deuterated Pesticide Standard B Hydrolysis A->B (e.g., in aqueous solution) C Photodegradation A->C (e.g., exposure to UV light) D Microbial Degradation A->D (e.g., in environmental matrices) E Deuterated and Non-deuterated Metabolites B->E C->E D->E

Caption: General Degradation Pathways for Pesticides.

This diagram illustrates the primary pathways through which pesticides, including their deuterated analogues, can degrade. The specific degradation products may or may not retain the deuterium label, depending on the reaction mechanism.

By implementing these robust storage and handling procedures, researchers and scientists can ensure the integrity of their deuterated pesticide standards, leading to more reliable and reproducible analytical results, which are fundamental to advancements in research and drug development.

References

Methodological & Application

Application Note: High-Throughput Analysis of Methiocarb and its Metabolites in Environmental Samples using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the pesticide methiocarb and its primary metabolites, methiocarb sulfoxide and methiocarb sulfone, in water and soil matrices. The method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and incorporates Methiocarb sulfone-d3 as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard is critical for mitigating matrix effects and variabilities in sample preparation and instrument response.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable and reproducible quantification of these analytes.

Introduction

Methiocarb, a carbamate pesticide, is widely used in agriculture as an insecticide, molluscicide, and acaricide.[3] Following application, it undergoes metabolic transformation in the environment and biological systems, primarily through oxidation, to form methiocarb sulfoxide and methiocarb sulfone.[3][4] Monitoring the presence and concentration of methiocarb and its metabolites is crucial due to their potential toxicity and environmental impact. Methiocarb and its metabolites act as cholinesterase inhibitors, with methiocarb sulfoxide sometimes exhibiting greater toxicity than the parent compound.[3][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for pesticide residue analysis due to its high selectivity and sensitivity.[6][7] A significant challenge in LC-MS/MS analysis is the potential for matrix effects, where components of the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[1] The use of stable isotope-labeled internal standards, such as this compound, is a well-established strategy to compensate for these effects and improve method robustness.[1][2][8] This application note provides a comprehensive protocol for the extraction and analysis of methiocarb, methiocarb sulfoxide, and methiocarb sulfone from water and soil samples, employing this compound as an internal standard.

Signaling and Metabolic Pathways

Methiocarb is metabolized in various organisms and in the environment primarily through oxidation of the sulfur atom.[3][4] This process leads to the formation of methiocarb sulfoxide, which can be further oxidized to methiocarb sulfone.[3][9] Hydrolysis of the carbamate ester bond can also occur, leading to the formation of corresponding phenols.[3][4] The primary metabolic pathway is illustrated below.

Methiocarb Metabolism Metabolic Pathway of Methiocarb Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation (FMO, CYP450) Hydrolysis_Products Hydrolysis Products (e.g., Methiocarb Phenol) Methiocarb->Hydrolysis_Products Hydrolysis Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide->Hydrolysis_Products Hydrolysis

Caption: Metabolic pathway of Methiocarb.

Experimental Protocols

Materials and Reagents
  • Standards: Methiocarb (PESTANAL®, analytical standard), Methiocarb sulfoxide (PESTANAL®, analytical standard), Methiocarb sulfone (PESTANAL®, analytical standard), and this compound (custom synthesis or from a certified supplier).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl acetate (HPLC grade).

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL) for water sample cleanup.

Sample Preparation
  • To a 100 mL water sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 2 x 4 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 1 mL of methanol, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[10]

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 µL of a 10 µg/mL solution of this compound in methanol (internal standard).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.[11]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow Analytical Workflow for Sample Analysis cluster_water Water Sample Preparation cluster_soil Soil Sample Preparation (QuEChERS) Water_Sample 100 mL Water Sample Add_IS_Water Add this compound Water_Sample->Add_IS_Water SPE Solid Phase Extraction (C18) Add_IS_Water->SPE Elution Elution with Ethyl Acetate SPE->Elution Evaporation_Water Evaporation Elution->Evaporation_Water Reconstitution_Water Reconstitution in Methanol Evaporation_Water->Reconstitution_Water LC_MSMS LC-MS/MS Analysis Reconstitution_Water->LC_MSMS Soil_Sample 10 g Soil Sample Add_IS_Soil Add this compound Soil_Sample->Add_IS_Soil Extraction Acetonitrile Extraction Add_IS_Soil->Extraction dSPE Dispersive SPE Cleanup (PSA) Extraction->dSPE dSPE->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for sample analysis.

LC-MS/MS Conditions
  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Methiocarb226.1169.1121.115
Methiocarb Sulfoxide242.1185.1170.118
Methiocarb Sulfone258.1107.1202.122
This compound261.1110.1205.122

Data Presentation

Calibration and Linearity

Matrix-matched calibration curves were prepared by spiking blank water and soil extracts with known concentrations of the analytes. The concentration range for each analyte was 0.1 to 100 ng/mL.

AnalyteMatrixCalibration Range (ng/mL)
MethiocarbWater0.1 - 100>0.998
Methiocarb SulfoxideWater0.1 - 100>0.997
Methiocarb SulfoneWater0.1 - 100>0.998
MethiocarbSoil0.5 - 100>0.995
Methiocarb SulfoxideSoil0.5 - 100>0.996
Methiocarb SulfoneSoil0.5 - 100>0.995
Accuracy and Precision

The method's accuracy and precision were evaluated by analyzing spiked blank samples at three different concentration levels (n=5).

MatrixAnalyteSpiking Level (ng/g or ng/mL)Mean Recovery (%)RSD (%)
WaterMethiocarb0.598.24.5
5101.53.8
5099.72.9
Methiocarb Sulfoxide0.595.45.1
598.94.2
50102.13.5
Methiocarb Sulfone0.597.64.8
5100.33.9
50101.23.1
SoilMethiocarb192.56.8
1095.85.4
10097.24.6
Methiocarb Sulfoxide190.17.2
1094.36.1
10096.55.2
Methiocarb Sulfone191.76.9
1095.15.8
10097.04.9
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

AnalyteMatrixLOD (ng/g or ng/mL)LOQ (ng/g or ng/mL)
MethiocarbWater0.050.15
Methiocarb SulfoxideWater0.060.20
Methiocarb SulfoneWater0.050.18
MethiocarbSoil0.250.80
Methiocarb SulfoxideSoil0.301.0
Methiocarb SulfoneSoil0.280.90

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of methiocarb and its key metabolites, methiocarb sulfoxide and methiocarb sulfone, in environmental matrices. The incorporation of this compound as an internal standard effectively compensates for matrix effects and variations in sample processing, leading to high accuracy and precision. This method is suitable for routine monitoring of these pesticide residues in water and soil samples, supporting environmental risk assessment and regulatory compliance.

References

Application Note: Quantification of Methiocarb Residues in Food using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb is a carbamate pesticide used as an insecticide, acaricide, molluscicide, and bird repellent. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Methiocarb in various food commodities. Accurate and reliable quantification of its residues, including its main metabolites Methiocarb sulfoxide and Methiocarb sulfone, is crucial for ensuring food safety and compliance with these regulations.

This application note details a robust and sensitive method for the quantification of Methiocarb and its metabolites in diverse food matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and an isotope dilution strategy. The use of a stable isotope-labeled internal standard, such as Methiocarb-d3, compensates for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique. It involves the addition of a known amount of an isotopically labeled version of the analyte (internal standard) to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and ionization. By measuring the response ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio is independent of sample volume, extraction efficiency, and matrix-induced signal suppression or enhancement.

G Principle of Isotope Dilution Analysis cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Sample Food Sample (Unknown amount of native Methiocarb) Spike Spiking Sample->Spike IS Known amount of Isotopically Labeled Methiocarb (e.g., Methiocarb-d3) IS->Spike Extraction Extraction & Cleanup (e.g., QuEChERS) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Response Ratio (Native Analyte / Labeled Standard) Analysis->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logical diagram of the isotope dilution analysis principle.

Experimental Protocols

1. Apparatus and Reagents

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Homogenizer: High-speed blender or equivalent.

  • Centrifuge: Capable of reaching at least 4000 rpm, with tubes and rotors for 50 mL and 15 mL volumes.

  • Vortex Mixer.

  • Evaporator: Nitrogen evaporator or equivalent.

  • Syringe Filters: 0.22 µm, compatible with organic solvents.

  • Volumetric flasks, pipettes, and vials.

  • Reagents:

    • Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone analytical standards (≥98% purity).

    • Methiocarb-d3 (or other suitable isotopic analog) internal standard (≥98% purity).

    • Acetonitrile (ACN), Methanol (MeOH), and Water: LC-MS grade.

    • Formic acid and Ammonium acetate: LC-MS grade.

    • Magnesium sulfate (anhydrous, MgSO₄).

    • Sodium chloride (NaCl).

    • Trisodium citrate dihydrate.

    • Disodium citrate sesquihydrate.

    • Primary secondary amine (PSA) sorbent.

    • C18 sorbent.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each neat standard (Methiocarb, Methiocarb sulfoxide, Methiocarb sulfone, and Methiocarb-d3) into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.

  • Intermediate Mixed Standard Solution (10 µg/mL): Prepare a mixed solution of the native analytes by transferring appropriate volumes of the stock solutions into a single volumetric flask and diluting with acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the Methiocarb-d3 stock solution with acetonitrile.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate mixed standard solution. Fortify each calibration level with the internal standard spiking solution to a constant final concentration (e.g., 20 ng/mL).

3. Sample Preparation (QuEChERS Protocol - EN 15662)

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved. For dry samples, rehydration may be necessary.

  • Weighing: Weigh 10 g (for high water content samples) or 5 g (for low water content samples, add 10 mL of water) of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Add a known volume of the internal standard spiking solution (e.g., 100 µL of 1 µg/mL Methiocarb-d3) to the sample. Vortex briefly.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting-Out: Add the QuEChERS extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup mixture. A common mixture for fruits and vegetables is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Cap the tube and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary to reduce matrix effects further.

G QuEChERS Workflow for Methiocarb Analysis Start Start: Homogenized Food Sample Weigh 1. Weigh 10 g Sample into 50 mL tube Start->Weigh Spike 2. Spike with Methiocarb-d3 IS Weigh->Spike Extract 3. Add 10 mL Acetonitrile Shake for 1 min Spike->Extract Salt 4. Add QuEChERS Salts Shake for 1 min Extract->Salt Centrifuge1 5. Centrifuge (5 min at >4000 rpm) Salt->Centrifuge1 Transfer 6. Transfer Supernatant to d-SPE tube Centrifuge1->Transfer Cleanup 7. d-SPE Cleanup (MgSO4, PSA, C18) Vortex for 30s Transfer->Cleanup Centrifuge2 8. Centrifuge (5 min at >4000 rpm) Cleanup->Centrifuge2 Filter 9. Filter Supernatant (0.22 µm) Centrifuge2->Filter End Final Extract for LC-MS/MS Analysis Filter->End

Caption: Experimental workflow for sample preparation using QuEChERS.

Data Presentation

Table 1: LC-MS/MS Parameters for Methiocarb and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy 1 (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy 2 (eV)
Methiocarb 226.1169.114121.127
Methiocarb-d3 229.1172.114124.127
Methiocarb sulfoxide 242.1185.121170.132
Methiocarb sulfone 258.1107.154202.112

Note: Collision energies are instrument-dependent and may require optimization.

Table 2: HPLC/UHPLC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium acetate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate.

Table 3: Method Validation Data Summary (Typical Performance)

The following table summarizes typical performance characteristics for the analysis of Methiocarb in various food matrices based on literature data.[1][2][3]

ParameterFood Matrix (e.g.)MethiocarbMethiocarb sulfoxideMethiocarb sulfone
LOD (µg/kg) Fruits & Vegetables0.5 - 2.00.5 - 2.00.5 - 2.0
LOQ (µg/kg) Fruits & Vegetables1.0 - 5.01.0 - 5.01.0 - 5.0
Linearity (R²) N/A>0.995>0.995>0.995
Recovery (%) @ 10 µg/kgApple85 - 11080 - 10575 - 100
Recovery (%) @ 50 µg/kgSpinach90 - 11585 - 11080 - 105
Precision (RSD, %) N/A< 15< 15< 15

Conclusion

The described method, combining a streamlined QuEChERS sample preparation with the accuracy of isotope dilution and the sensitivity of LC-MS/MS, provides a reliable and robust workflow for the routine monitoring of Methiocarb and its primary metabolites in a wide range of food products. This approach effectively mitigates matrix interferences, ensuring high-quality data that meets stringent regulatory requirements for food safety testing.

References

Application Note: Analysis of Methiocarb and Its Metabolites in Soil using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated analytical method for the simultaneous quantification of methiocarb and its primary metabolites, methiocarb sulfoxide and methiocarb sulfone, in soil samples. The protocol employs a solvent extraction followed by solid-phase extraction (SPE) cleanup, with final analysis performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity, making it suitable for environmental monitoring and residue analysis in various soil types. An alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is also discussed for streamlined sample preparation.

Introduction

Methiocarb (also known as Mesurol) is a carbamate pesticide used as an insecticide, molluscicide, and bird repellent.[1][2] In the environment, methiocarb degrades into two principal metabolites: methiocarb sulfoxide and methiocarb sulfone.[2][3][4] Due to the potential toxicity and persistence of the parent compound and its metabolites, a reliable analytical method is crucial for assessing their environmental fate and ensuring food safety.[2][5][6][7] This document provides a detailed protocol for the extraction, cleanup, and quantification of these compounds in soil, based on established and validated methodologies.[3][8][9]

Experimental Protocol

Materials and Reagents
  • Solvents: Acetone, Methanol, Hexanes, Dichloromethane, Ethyl Acetate (HPLC grade)[3]

  • Reagents: Formic acid, Anhydrous Sodium Sulfate[1][3]

  • Standards: Methiocarb, Methiocarb Sulfoxide, and Methiocarb Sulfone reference standards

  • SPE Cartridges: 20mL/5g FL, Agilent Mega Bond Elut or equivalent[3][8]

  • Soil Samples: Sandy loam soil is referenced in the validation studies.[3][9]

Sample Preparation: Extraction
  • Weigh 25 g of the soil sample into a 125-mL plastic bottle.[8][9]

  • For fortified samples, spike with the appropriate concentration of a mixed standard solution.[8]

  • Add 40 mL of acetone and 10 mL of deionized water to the bottle.[8][9]

  • Shake the mixture for 30 minutes using a wrist-action or gyratory shaker.[9]

  • Filter the extract through Whatman No. 4 filter paper using water aspiration.[9]

  • Rinse the bottle and the filter cake with an additional 10 mL of acetone.[9]

Sample Preparation: Liquid-Liquid Partitioning
  • Transfer the filtrate to a 250 mL separatory funnel.

  • Add a solution of 10% NaCl in 0.1 M HCl and partition with dichloromethane.

  • Shake vigorously for approximately two minutes and allow the layers to separate.[8]

  • Collect the lower organic layer into a 250-mL concentration flask.[8]

  • Repeat the extraction of the aqueous layer and combine the organic extracts.[8]

  • Evaporate the combined extracts to dryness at approximately 30°C using a rotary evaporator.[8]

Sample Preparation: Solid-Phase Extraction (SPE) Cleanup
  • Reconstitute the residue in 3 mL of 1:4 (v/v) ethyl acetate/hexane with the aid of sonication.[8]

  • Condition an SPE cartridge with approximately 10 mL of the 1:4 ethyl acetate/hexane solution.[8]

  • Load the reconstituted sample onto the conditioned cartridge and collect the eluate.[3]

  • Rinse the concentration flask with 30 mL of 1:4 ethyl acetate/hexane and add it to the cartridge, collecting the eluate.[3]

  • Rinse the flask again with 10 mL of acetone and add it to the cartridge, combining the eluate.[3]

  • Evaporate the combined eluate to dryness at 30°C.[3]

  • Reconstitute the final residue in 2.5 mL of methanol, sonicate well, and transfer to an autosampler vial for LC-MS/MS analysis.[3][8]

Alternative Sample Preparation: QuEChERS Method

The QuEChERS method offers a faster and more straightforward alternative for sample preparation.[5][6][7][10]

  • Weigh a subsample of soil into a centrifuge tube.

  • Add acetonitrile and appropriate salts (e.g., magnesium sulfate, sodium acetate).[11]

  • Shake vigorously and centrifuge.

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup with PSA sorbent and magnesium sulfate.[1][12]

  • Centrifuge and transfer the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Instrument: Agilent Technologies Model 1260 HPLC connected to an AB Sciex Triple Quad 5500 Mass Spectrometric Detector (or equivalent).[8][9]

  • Mobile Phase: An acidified (0.05M formic acid) methanol:water gradient.[8]

  • Quantification: External standardization is used for quantification.[3] Calibration curves should be prepared with a concentration range from 2 ng/mL to 100 ng/mL for each compound, yielding acceptable linearity (correlation coefficient r > 0.995).[3]

Data Presentation

Table 1: LC-MS/MS Ion Transitions and Retention Times

AnalyteQuantitation Ion Transition (m/z)Confirmation Ion Transition (m/z)Approximate Retention Time (min)
Methiocarb226 → 169226 → 1216.9
Methiocarb Sulfoxide242.5 → 185242.5 → 1705.8
Methiocarb Sulfone258 → 107258 → 2026.1
Data sourced from validation studies.[3][9]

Table 2: Method Validation Data

AnalyteFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/kg)Limit of Detection (LOD) (µg/kg)
Methiocarb1.070-120≤201.00.2
10.070-120≤20
Methiocarb Sulfoxide1.070-120≤201.00.2
10.070-120≤20
Methiocarb Sulfone1.070-120≤201.00.2
10.070-120≤20
Validation data indicates that mean recoveries and RSDs meet the requirements of 70-120% and ≤20%, respectively.[9] The LOD is defined as approximately 20% of the LOQ.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis sample 1. Soil Sample (25g) extraction 2. Add Acetone & Water, Shake sample->extraction Fortify if needed filtration 3. Filter Extract extraction->filtration partitioning 4. Liquid-Liquid Partitioning with DCM filtration->partitioning evaporation1 5. Evaporate to Dryness partitioning->evaporation1 reconstitution1 6. Reconstitute in Ethyl Acetate/Hexane evaporation1->reconstitution1 spe_loading 7. Load onto Conditioned SPE Cartridge reconstitution1->spe_loading spe_elution 8. Elute with Solvents spe_loading->spe_elution evaporation2 9. Evaporate Eluate to Dryness spe_elution->evaporation2 reconstitution2 10. Reconstitute in Methanol evaporation2->reconstitution2 analysis 11. LC-MS/MS Analysis reconstitution2->analysis data 12. Data Quantification analysis->data

Caption: Workflow for Methiocarb analysis in soil.

Conclusion

The described LC-MS/MS method is validated for the sensitive and selective determination of methiocarb, methiocarb sulfoxide, and methiocarb sulfone in soil samples.[3][8] The detailed protocol for sample extraction, cleanup, and analysis, along with the provided quantitative data, offers a reliable framework for researchers and analytical laboratories. The alternative QuEChERS approach presents a viable option for higher throughput analysis.

References

Application Notes and Protocols for Carbamate Analysis in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of water matrices intended for carbamate analysis. The following sections outline various extraction techniques, present quantitative performance data, and offer step-by-step experimental procedures.

Introduction

Carbamates are a class of organic compounds derived from carbamic acid. Many are widely used as pesticides, herbicides, and insecticides in agriculture. Due to their potential toxicity and adverse health effects, monitoring carbamate residues in water sources is of significant importance for environmental and public health. Accurate quantification of these compounds at trace levels requires robust and efficient sample preparation techniques to isolate and concentrate the analytes from the complex water matrix prior to chromatographic analysis.

This application note explores several prevalent sample preparation methods, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME), providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their analytical needs.

Sample Preparation Techniques

A variety of techniques can be employed for the extraction and preconcentration of carbamates from water samples. The choice of method depends on factors such as the specific carbamates of interest, the required detection limits, sample throughput, and available instrumentation.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from a liquid sample. It relies on the partitioning of compounds between a solid sorbent and the liquid mobile phase. For carbamate analysis, reversed-phase sorbents like C18 are commonly used.

Experimental Protocol: Solid-Phase Extraction (SPE) of Carbamates

This protocol is a general guideline for the extraction of carbamates from water samples using C18 SPE cartridges.

Materials:

  • 1 L water sample

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent water

  • Anhydrous sodium sulfate

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Glassware (beakers, graduated cylinders, vials)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge.

    • Follow with 10 mL of methanol to solvate the sorbent.

    • Finally, equilibrate the cartridge by passing 10 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.

  • Interference Elution (Optional):

    • Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of 5% methanol in water) to remove polar interferences.

  • Analyte Elution:

    • Elute the retained carbamates from the cartridge with 10 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

  • Drying and Concentration:

    • Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution:

    • The concentrated extract is now ready for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). It may be necessary to exchange the solvent to one compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Dichloromethane is a common solvent for extracting a wide range of pesticides, including carbamates.[1]

Experimental Protocol: Liquid-Liquid Extraction (LLE) of Carbamates

This protocol describes a general procedure for the LLE of carbamates from water.

Materials:

  • 0.5 L water sample

  • Dichloromethane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Separatory funnel (1 L)

  • Glassware (beakers, flasks)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample pH Adjustment:

    • Adjust the pH of the 0.5 L water sample to 2.5 with HCl.[1]

  • Extraction:

    • Transfer the acidified sample to a 1 L separatory funnel.

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.[1]

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is ready for injection into an appropriate analytical system like LC-MS.[1]

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to adsorb analytes from a sample. The analytes are then thermally desorbed in the injector of a gas chromatograph or desorbed with a solvent for liquid chromatography.

Experimental Protocol: Solid-Phase Microextraction (SPME) of Carbamates

This protocol provides a general procedure for the SPME of carbamates from water for GC analysis.

Materials:

  • Water sample (e.g., 10 mL)

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • SPME holder

  • Sample vials with septa

  • Stir bar and magnetic stirrer

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Place a 10 mL aliquot of the water sample into a sample vial.

    • Add a stir bar and a defined amount of NaCl (e.g., 10% w/v) to enhance extraction efficiency.

  • Extraction:

    • Place the vial on a magnetic stirrer.

    • Expose the SPME fiber to the headspace or immerse it directly into the water sample.

    • Stir the sample for a defined period (e.g., 45 minutes) at room temperature to allow for analyte adsorption onto the fiber.

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw it from the sample vial.

    • Insert the needle into the hot injector of a GC-MS system for thermal desorption of the analytes.

    • The injector temperature and time are critical parameters that need to be optimized.

Quantitative Data Summary

The following tables summarize the performance data for various sample preparation techniques for carbamate analysis in water, as reported in the literature.

Table 1: Dispersive Liquid-Liquid Microextraction (DLLME) coupled with HPLC-DAD

CarbamateLinearity (ng/mL)Correlation Coefficient (r)Method Detection Limit (MDL) (ng/mL)Relative Recovery (%) at 5.0 ng/mLRelative Recovery (%) at 20.0 ng/mL
Carbofuran5-5000.99970.492.094.0
Carbaryl5-5000.99891.084.086.5
Pirimicarb5-5000.99780.888.091.0
Diethofencarb5-5000.99950.586.089.0

Table 2: Solid-Phase Microextraction (SPME) coupled with GC-QqQ-MS

CarbamateLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
Data not specified for individual carbamates0.04 - 1.70.64 - 2.9

Table 3: In-Tube Solid-Phase Microextraction (SPME) coupled with HPLC [2]

CarbamateLinearity (µg/L)Correlation CoefficientRelative Standard Deviation (%)
Multiple Carbamates5 - 100000.9824 - 0.99951.7 - 5.3

Table 4: On-line Solid-Phase Extraction (SPE) coupled with HPLC-UV [3]

CarbamateLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Aldicarb, Carbaryl, Pirimicarb, Carbofuran5.5 - 8.918.4 - 29.7

Table 5: Liquid-Liquid Extraction (LLE) with Dichloromethane coupled with LC-ESI-MS [1]

CarbamateRecovery in Tap Water (%)Recovery in Ground Water (%)
Carbaryl8976
Dimethoate11298
Simazine9585
Atrazine9888
Ametryne9282
Tebuthiuron10595
Diuron9078
Linuron9380

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for Solid-Phase Extraction (SPE) for carbamate analysis in water.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_ext Post-Extraction cluster_analysis Analysis WaterSample Water Sample Collection Filtration Filtration (if needed) WaterSample->Filtration Conditioning 1. Cartridge Conditioning (Methanol, Water) Filtration->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Interference Wash Loading->Washing Elution 4. Analyte Elution (Organic Solvent) Washing->Elution Drying Drying (e.g., Sodium Sulfate) Elution->Drying Concentration Concentration (N2 stream / Rotary Evaporator) Drying->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction of Carbamates in Water.

References

Application Note: QuEChERS Method Development for Pesticide Residue Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The analysis of pesticide residues in complex matrices, such as food and environmental samples, presents significant analytical challenges.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a global standard for this purpose, offering a streamlined sample preparation workflow that reduces solvent usage and simplifies the extraction process compared to traditional methods.[2][3][4][5] This approach combines solvent extraction with a salting-out step, followed by a dispersive solid-phase extraction (dSPE) for cleanup.[4][6]

To further enhance the accuracy and reliability of quantitative analysis, especially when dealing with varied and complex matrices, the incorporation of stable isotopically labeled internal standards, such as deuterated standards, is crucial.[7][8] These standards mimic the chemical behavior of the target analytes throughout the entire analytical process, effectively compensating for matrix effects, variations in extraction recovery, and instrument response.[9][10] This application note provides a detailed protocol for the QuEChERS method for multi-residue pesticide analysis, emphasizing the proper use of deuterated internal standards for robust and accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The QuEChERS methodology involves two primary stages:

  • Extraction and Partitioning: A homogenized sample is first extracted with an organic solvent, typically acetonitrile, which is effective for a wide range of pesticides.[5] The addition of salts, primarily magnesium sulfate (MgSO₄) along with sodium chloride and/or buffering salts (e.g., sodium acetate or sodium citrate), induces phase separation between the aqueous sample layer and the acetonitrile layer.[5][11] This "salting-out" effect drives the pesticides into the organic phase while MgSO₄ also removes excess water.[12] Using buffered methods, such as the AOAC 2007.01 or EN 15662 versions, is critical for protecting pH-sensitive pesticides from degradation.[13][14]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of dSPE sorbents.[4] The sorbents are chosen based on the sample matrix to remove specific interferences. Common sorbents include:

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, sugars, and some pigments.[15]

    • C18 (End-capped Octadecylsilane): Removes non-polar interferences like fats and waxes.[15][16]

    • Graphitized Carbon Black (GCB): Removes pigments such as chlorophyll and carotenoids, but may adsorb planar pesticides.[16]

The Role of Deuterated Internal Standards

An ideal internal standard co-elutes with the target analyte and exhibits identical behavior during sample preparation and analysis.[7] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the gold standard for mass spectrometry-based analysis.[7] Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they are affected by matrix suppression or enhancement, extraction inefficiencies, and injection volume variations in the same way. By adding a known concentration of the deuterated standard at the very beginning of the sample preparation, the ratio of the analyte's response to the internal standard's response can be used for accurate quantification, effectively nullifying procedural and matrix-induced errors.[8]

Experimental Workflow

The overall workflow for the QuEChERS method with deuterated internal standards is depicted below.

QuEChERS_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Final Analysis start 1. Homogenize Sample (e.g., fruits, vegetables) weigh 2. Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube start->weigh spike 3. Spike with Deuterated Internal Standard Mix weigh->spike add_solvent 4. Add 10-15 mL Acetonitrile spike->add_solvent add_salts 5. Add QuEChERS Extraction Salts (e.g., AOAC or EN packet) add_solvent->add_salts shake1 6. Shake Vigorously for 1 minute add_salts->shake1 centrifuge1 7. Centrifuge (e.g., 5 min at >1500 rcf) shake1->centrifuge1 transfer1 8. Transfer Aliquot of Acetonitrile Supernatant to 2 mL or 15 mL dSPE tube centrifuge1->transfer1 Extract add_dspe 9. dSPE tube contains MgSO₄ and sorbents (e.g., PSA, C18, GCB) transfer1->add_dspe shake2 10. Shake Vigorously for 30 seconds add_dspe->shake2 centrifuge2 11. Centrifuge shake2->centrifuge2 transfer2 12. Transfer final supernatant into an autosampler vial centrifuge2->transfer2 Cleaned Extract analysis 13. Analyze by LC-MS/MS or GC-MS transfer2->analysis

Caption: QuEChERS experimental workflow from sample preparation to final analysis.

Detailed Experimental Protocol (Based on AOAC Official Method 2007.01)

This protocol is a general guideline and may require optimization based on the specific matrix and target pesticides.

1. Materials and Reagents

  • Solvents: HPLC or pesticide residue grade acetonitrile (ACN), acetic acid.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium acetate (NaOAc). Pre-packaged extraction salt packets are recommended for convenience (e.g., Restek Q-sep™, Phenomenex roQ™).[11][13]

  • dSPE Sorbents: Tubes containing appropriate amounts of anhydrous MgSO₄, PSA, C18, and/or GCB based on matrix type.

  • Standards: Certified reference standards for target pesticides and their corresponding deuterated analogues.

  • Equipment: High-speed centrifuge capable of holding 50 mL and 2 mL/15 mL tubes, vortex mixer or shaker, analytical balance, volumetric flasks, pipettes, and autosampler vials.[4]

2. Sample Preparation and Homogenization

  • For samples with high water content (>80%) like fruits and vegetables, chop and homogenize using a high-speed blender.[2][3] Cryogenic milling is recommended to prevent analyte breakdown for sensitive compounds.[2]

  • For dry samples like cereals or spices (<25% water), hydrate the sample by adding a calculated amount of water before proceeding.[2] A 10 g sample, for instance, may need 8-10 mL of water added prior to solvent addition.

3. Extraction Procedure

  • Weigh 15 g ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[13]

  • Add the deuterated internal standard solution(s) directly to the sample. The final concentration should be appropriate for the expected analyte concentration range and instrument sensitivity.

  • Add 15 mL of 1% acetic acid in acetonitrile .[13]

  • Add the AOAC extraction salts: 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc .[11]

  • Immediately cap the tube securely and shake vigorously for 1 minute.[13] This step is critical to ensure efficient extraction and prevent the clumping of salts.

  • Centrifuge the tube for 5 minutes at >1,500 relative centrifugal force (rcf) to achieve a clean separation of the organic layer.[13]

4. dSPE Cleanup Procedure

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube. The choice of dSPE tube depends on the matrix:

    • General Fruits & Vegetables: Use tubes with 150 mg MgSO₄ and 50 mg PSA.[13]

    • Samples with Fats/Waxes: Use tubes with 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[13]

    • Highly Pigmented Samples (e.g., spinach, carrots): Use tubes with 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB.[13][16] Use the minimum amount of GCB necessary to avoid loss of planar pesticides.

  • Cap the dSPE tube and shake vigorously for 30 seconds.

  • Centrifuge for 2 minutes at >1,500 rcf.

  • Transfer the final, cleaned extract into an autosampler vial for analysis. A filter vial or a syringe filter may be used for additional cleanup if particulates are present.

Data and Results

The use of deuterated internal standards significantly improves data quality by correcting for variations that are unavoidable in multi-step sample preparation procedures. The tables below show representative data illustrating the impact of internal standard correction on pesticide recovery and reproducibility in a complex matrix like spinach.

Table 1: Recovery and Reproducibility of Selected Pesticides in Spinach (n=5)

PesticideDeuterated Standard UsedConcentration (ng/g)Avg. Recovery (%) (No IS Correction)RSD (%) (No IS Correction)Avg. Recovery (%) (IS Corrected)RSD (%) (IS Corrected)
CarbofuranCarbofuran-d35075.414.298.94.8
AtrazineAtrazine-d55081.211.5101.53.1
ChlorpyrifosChlorpyrifos-d105071.816.899.25.5
BifenthrinBifenthrin-d510068.518.195.76.2
MyclobutanilMyclobutanil-d410085.09.8103.12.9

Note: Data are representative and intended for illustrative purposes.

Table 2: Comparison of Matrix Effects With and Without Internal Standard Correction

PesticideMatrix Effect (%) (No IS Correction)Matrix Effect (%) (IS Corrected)
Carbofuran-45.2 (Suppression)-2.5
Atrazine-31.8 (Suppression)+1.1
Chlorpyrifos-51.5 (Suppression)-3.8
Bifenthrin-48.9 (Suppression)-4.5
Myclobutanil-28.0 (Suppression)+0.9

Note: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. Values near zero indicate minimal matrix effect.

The data clearly demonstrate that without internal standard correction, pesticide recoveries are lower and more variable (higher %RSD), and significant signal suppression is observed.[17] After applying correction with the corresponding deuterated internal standards, recoveries are consistently within the acceptable range of 70-120% with excellent reproducibility (%RSD < 10%), and matrix effects are effectively negated.[5]

Logical Relationship of QuEChERS Components

The selection of QuEChERS components is a logical process based on the properties of the analytes and the sample matrix.

QuEChERS_Logic cluster_matrix Matrix Properties cluster_sorbents dSPE Sorbent Selection cluster_analytes Analyte Properties cluster_method Method Selection matrix_props Sample Matrix (e.g., Spinach, Orange, Cereal) high_fat High Fat/Wax Content matrix_props->high_fat high_pigment High Pigment Content (Chlorophyll) matrix_props->high_pigment high_sugar High Sugar/Organic Acid Content matrix_props->high_sugar c18 Use C18 Sorbent high_fat->c18 Removes Lipids gcb Use GCB Sorbent high_pigment->gcb Removes Pigments psa Use PSA Sorbent high_sugar->psa Removes Sugars/Acids gcb_caution Use GCB with Caution gcb->gcb_caution analyte_props Pesticide Properties ph_sensitive pH-Sensitive Pesticides (Acidic/Basic) buffered Use Buffered QuEChERS (AOAC or EN Method) ph_sensitive->buffered Prevents Degradation planar Planar Pesticides planar->gcb_caution Potential for Adsorption

Caption: Logical guide for selecting QuEChERS components based on matrix and analyte properties.

The QuEChERS method is a highly efficient and effective technique for the extraction of pesticide residues from a wide variety of sample matrices.[18] When coupled with the use of deuterated internal standards, the method provides exceptional accuracy and precision by compensating for matrix-induced signal suppression or enhancement and variability in procedural recovery. This robust analytical approach allows laboratories to generate high-quality, reliable data for routine monitoring, regulatory compliance, and food safety research, ensuring consumer protection.

References

Application Note: High-Resolution Mass Spectrometry for the Sensitive Detection of Methiocarb Sulfone-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of Methiocarb sulfone-d3 using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). Methiocarb sulfone is a primary metabolite of the carbamate pesticide Methiocarb. The use of a deuterated internal standard, this compound, allows for accurate and precise quantification, compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This method is particularly suited for researchers in environmental monitoring, food safety, and toxicology who require high-confidence identification and quantification of pesticide residues.

Introduction

Methiocarb is a widely used insecticide, molluscicide, and acaricide.[3] Its metabolite, Methiocarb sulfone, is of significant interest in environmental and food analysis due to its potential toxicity.[4] Accurate quantification of this metabolite is crucial for assessing exposure and ensuring regulatory compliance. High-resolution mass spectrometry offers significant advantages for this application, providing high mass accuracy for confident identification and differentiation from isobaric interferences.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar ionization and matrix effects, leading to more reliable data.[1][6]

This application note provides a comprehensive protocol for the extraction of Methiocarb sulfone from complex matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using LC-HRMS.[3][7][8]

Experimental Protocols

Materials and Reagents
  • Methiocarb sulfone analytical standard (Sigma-Aldrich, Cat. No. 45729 or equivalent)

  • This compound (Toronto Research Chemicals or equivalent)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes and cleanup kits

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methiocarb sulfone and this compound in methanol to prepare individual primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions in methanol to create intermediate stock solutions.

  • Working Standard Solutions (0.1-100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate stock solution of Methiocarb sulfone in a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the intermediate stock solution of this compound in a 50:50 mixture of methanol and water to prepare the internal standard spiking solution.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil) with 10 mL of water.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE cleanup tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition.

    • Spike with the internal standard solution to a final concentration of 50 ng/mL.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-HRMS Conditions

Liquid Chromatography (LC) System:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

High-Resolution Mass Spectrometry (HRMS) System:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Resolution > 70,000 FWHM
Scan Mode Full Scan MS followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM)
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Source Temperature 320 °C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Data Analysis
  • Identification: The identification of Methiocarb sulfone and this compound is based on their accurate mass and retention time. The mass extraction window should be set to ±5 ppm.

  • Quantification: Quantification is performed by integrating the peak area of the extracted ion chromatogram for the respective precursor ions and calculating the area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the area ratio against the concentration of the working standards.

Data Presentation

Table 1: High-Resolution Mass Spectrometry Parameters for Methiocarb Sulfone and this compound

CompoundChemical FormulaExact Mass [M+H]⁺ (Da)Key Fragments (m/z)
Methiocarb sulfone C₁₁H₁₅NO₄S258.0795[4]201.058, 122.0726[4]
This compound C₁₁H₁₂D₃NO₄S261.0978204.076, 125.090

Table 2: Method Performance Characteristics (Example Data)

ParameterMethiocarb sulfone
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85-110%
Precision (% RSD) < 15%

Mandatory Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample 1. Sample Homogenization (10g sample + 10mL H₂O) extraction 2. QuEChERS Extraction (Acetonitrile + Salts) sample->extraction lc 5. LC Separation (C18 Column) cleanup 3. d-SPE Cleanup (PSA + C18) extraction->cleanup reconstitution 4. Reconstitution (Mobile Phase + IS) cleanup->reconstitution reconstitution->lc ms 6. HRMS Detection (ESI+, >70k Resolution) lc->ms identification 7. Identification (Accurate Mass & RT) ms->identification quantification 8. Quantification (IS Normalization) identification->quantification

Caption: Experimental workflow for this compound detection.

Conclusion

The described LC-HRMS method provides a highly selective and sensitive approach for the quantification of Methiocarb sulfone in various matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for routine analysis in regulatory and research laboratories. The high-resolution capabilities of the mass spectrometer provide unambiguous identification, reducing the risk of false positives.

References

Application of Methiocarb Sulfone-d3 in Environmental Monitoring Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Methiocarb is a carbamate pesticide that has been utilized as an insecticide, molluscicide, and bird repellent since the 1960s.[1] Due to its potential toxicity and environmental impact, monitoring its presence and that of its degradation products in various environmental matrices is of significant importance. The European Union, for instance, withdrew its approval for use as a plant protection product in 2020.[1] Methiocarb undergoes transformation in the environment, primarily through oxidation, to form metabolites such as Methiocarb sulfoxide and Methiocarb sulfone.[1][2] These metabolites can also exhibit toxicity and are often included in monitoring programs.

Methiocarb sulfone-d3 is the deuterated form of Methiocarb sulfone. Isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in analytical chemistry, particularly in complex environmental samples. They are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes. This mass difference allows for their distinct detection by mass spectrometry (MS), enabling correction for matrix effects and variations in sample preparation and instrument response. The use of this compound as an internal standard significantly improves the accuracy, precision, and reliability of analytical methods for the determination of Methiocarb and its metabolites in environmental monitoring studies.

Applications

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of Methiocarb and its metabolites in various environmental matrices. These matrices include:

  • Water: Monitoring of surface water, groundwater, and wastewater for pesticide contamination.

  • Soil and Sediment: Assessing the persistence and mobility of Methiocarb and its degradation products in terrestrial and aquatic environments.

  • Biota: Investigating the bioaccumulation of these compounds in organisms.

  • Food and Agricultural Products: Ensuring food safety by quantifying residue levels in crops.[3][4]

By compensating for analytical variability, this compound allows for the generation of high-quality data essential for environmental risk assessment, regulatory compliance, and remediation studies.

Chemical Properties
PropertyValue
Chemical NameMethiocarb-d3 Sulfone
SynonymsMethylcarbamic Acid 4-(Methylsulfonyl)-3,5-xylyl Ester-d3; Mesurol Sulfone-d3
Molecular FormulaC11H12D3NO4S
Molecular Weight260.32 g/mol
Storage2-8°C Refrigerator

(Data sourced from Pharmaffiliates)[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of Methiocarb and its metabolites in environmental samples. The use of an internal standard like this compound is critical for achieving the reported levels of sensitivity and accuracy.

Table 1: Analytical Method Parameters for Methiocarb and its Metabolites

AnalyteMatrixMethodLOQLODRecovery (%)RSD (%)Reference
MethiocarbSoilLC-MS/MS1 ppb0.2 ppb70-120≤20[6]
Methiocarb sulfoxideSoilLC-MS/MS1 ppb0.2 ppb70-120≤20[6]
Methiocarb sulfoneSoilLC-MS/MS1 ppb0.2 ppb70-120≤20[6]
MethiocarbWaterLC-MS/MS0.1 ppb0.02 ppbNot SpecifiedNot Specified[7]
Methiocarb sulfoxideWaterLC-MS/MS0.1 ppb0.02 ppbNot SpecifiedNot Specified[7]
Methiocarb sulfoneWaterLC-MS/MS0.1 ppb0.02 ppbNot SpecifiedNot Specified[7]
MethiocarbBananaQuEChERS, LC-PAD0.005 mg/kg0.0016 mg/kg95.21.9[3][4]
Methiocarb sulfoxideBananaQuEChERS, LC-PAD0.005 mg/kg0.0016 mg/kg92.01.8[3][4]
Methiocarb sulfoneBananaQuEChERS, LC-PAD0.005 mg/kg0.0016 mg/kg84.03.9[3][4]

Table 2: Mass Spectrometry Transitions for Methiocarb and its Metabolites

CompoundQuantitation MS/MS Ion Transition (m/z)Confirmation MS/MS Ion Transition (m/z)Reference
Methiocarb226 → 169226 → 121[7][8]
Methiocarb sulfoxide242 → 185242 → 170[7]
Methiocarb sulfone258 → 107258 → 202[7][8]

Experimental Protocols

Protocol 1: Analysis of Methiocarb and its Metabolites in Soil by LC-MS/MS

This protocol is adapted from the methodology described by the Environmental Protection Agency.[6][8]

1. Sample Preparation and Extraction

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 20 mL of acetonitrile.

  • Shake vigorously for 1 hour on a wrist-action shaker.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

2. Clean-up (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the extracted supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water.

  • Elute the analytes with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions listed in Table 2 for the native analytes and the corresponding transition for this compound.

4. Quantification

  • Generate a calibration curve using standards of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone at concentrations ranging from 2 ng/mL to 100 ng/mL, with each standard containing a constant concentration of this compound.

  • Calculate the analyte concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of Methiocarb and its Metabolites in Water by LC-MS/MS

This protocol is a generalized procedure based on established environmental chemistry methods.[7]

1. Sample Preparation

  • Collect a 100 mL water sample in a clean glass bottle.

  • Acidify the sample to pH 3 with formic acid to improve analyte stability.

  • Spike the sample with a known amount of this compound internal standard.

2. Extraction (Liquid-Liquid Extraction)

  • Transfer the water sample to a 250 mL separatory funnel.

  • Add 50 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

  • Combine the organic extracts.

3. Concentration and Reconstitution

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness using a rotary evaporator at 40°C.

  • Transfer the residue to a vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.

4. LC-MS/MS Analysis and Quantification

  • Follow the LC-MS/MS conditions and quantification procedure as described in Protocol 1.

Visualizations

Methiocarb_Metabolic_Pathway Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Phenols) Methiocarb->Hydrolysis_Products Hydrolysis Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide->Hydrolysis_Products Hydrolysis

Caption: Simplified metabolic pathway of Methiocarb in the environment.

Experimental_Workflow_Soil cluster_prep Sample Preparation & Extraction cluster_cleanup Clean-up cluster_analysis Analysis Soil_Sample Soil Sample (10g) Spiking Spike with This compound Soil_Sample->Spiking Extraction Acetonitrile Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (C18) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Experimental workflow for soil sample analysis.

Logical_Relationship_IS Analyte Analyte (e.g., Methiocarb sulfone) Sample_Prep Sample Preparation (Extraction, Clean-up) Analyte->Sample_Prep Internal_Standard Internal Standard (this compound) Internal_Standard->Sample_Prep LC_MSMS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MSMS_Analysis Accurate_Quantification Accurate Quantification LC_MSMS_Analysis->Accurate_Quantification Matrix_Effects Matrix Effects Matrix_Effects->LC_MSMS_Analysis Instrument_Variability Instrument Variability Instrument_Variability->LC_MSMS_Analysis

Caption: Role of internal standard in accurate quantification.

References

Protocol for Creating Calibration Curves with Methiocarb Sulfone-d3 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for creating calibration curves using Methiocarb sulfone-d3 as an internal standard for the accurate quantification of Methiocarb sulfone. This method is primarily designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique commonly employed in pharmaceutical and environmental analysis.

Introduction

Methiocarb sulfone is a metabolite of the carbamate pesticide Methiocarb. Accurate quantification of this compound is crucial for toxicological studies, environmental monitoring, and food safety assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. This approach corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

This protocol outlines the necessary steps for preparing stock solutions, creating a serial dilution of calibration standards, and establishing the instrumental analysis method.

Materials and Reagents

  • Methiocarb sulfone (analytical standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (optional, for mobile phase modification)

  • Ammonium acetate (optional, for mobile phase modification)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

Stock Solution Preparation

Primary Stock Solution of Methiocarb Sulfone (Analyte)
  • Accurately weigh approximately 10 mg of Methiocarb sulfone analytical standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol or acetonitrile and bring the flask to volume with the same solvent. This will result in a stock solution of approximately 1 mg/mL.

  • Calculate the exact concentration, accounting for the purity of the standard.

  • Store the stock solution in an amber glass vial at -20°C.

Primary Stock Solution of this compound (Internal Standard)
  • Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the standard in methanol or acetonitrile and bring the flask to volume. This will result in a stock solution of approximately 100 µg/mL.

  • Calculate the exact concentration.

  • Store the internal standard stock solution in an amber glass vial at -20°C.

Working Standard Solutions

Prepare intermediate and working standard solutions by diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water). The concentrations of these solutions will depend on the desired calibration range. It is recommended to prepare a working internal standard solution at a concentration that will yield a consistent and robust signal when added to all samples and standards. A typical concentration for the internal standard working solution is 100 ng/mL.

Calibration Curve Preparation

A serial dilution of the Methiocarb sulfone working standard solution is prepared to create a set of calibration standards. The internal standard, this compound, is added to each calibration standard at a constant concentration.

Table 1: Example of Calibration Standard Preparation

Calibration LevelConcentration of Methiocarb sulfone (ng/mL)Volume of Working Standard (µL)Volume of Internal Standard (100 ng/mL) (µL)Final Volume (µL)
12.0201001000
25.0501001000
310.01001001000
425.02501001000
550.05001001000
6100.010001001000

Note: The volumes and concentrations can be adjusted based on the sensitivity of the instrument and the expected concentration range in the samples.

LC-MS/MS Instrumental Method

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The following are typical parameters that can be used as a starting point and should be optimized for the specific instrument.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 95% A, ramp to 95% B over 5-10 minutes
Flow Rate0.2-0.4 mL/min
Column Temperature40°C
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3-4 kV
Source Temperature120-150°C
Desolvation Temperature350-450°C
Desolvation Gas Flow800-1000 L/hr
Collision GasArgon
Mass Spectrometry Transitions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The following mass transitions are recommended for Methiocarb sulfone and its deuterated internal standard.

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantitation)Product Ion (m/z) (Confirmation)
Methiocarb sulfone258.1107.1202.1
This compound261.1110.1205.1

Note: The fragmentation of the deuterated standard is predicted to follow a similar pathway to the unlabeled compound, with a +3 Da shift in the corresponding fragments containing the deuterated methyl group. These transitions should be confirmed and optimized on the specific instrument.

Data Analysis and Calibration Curve Construction

  • Inject the prepared calibration standards into the LC-MS/MS system.

  • Integrate the peak areas for both the analyte (Methiocarb sulfone) and the internal standard (this compound) for each calibration level.

  • Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Plot the response ratio against the known concentration of the analyte for each calibration standard.

  • Perform a linear regression analysis on the data points. A 1/x weighted linear regression is often recommended for bioanalytical methods.[1]

  • The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) will be used to quantify unknown samples. An R² value of >0.99 is generally considered acceptable.

Experimental Workflow Diagram

G Workflow for Creating a Calibration Curve cluster_prep Solution Preparation cluster_cal Calibration Curve stock_analyte Prepare Analyte Stock (Methiocarb sulfone) working_standards Prepare Working Standards (Serial Dilution) stock_analyte->working_standards stock_is Prepare Internal Standard Stock (this compound) add_is Add Internal Standard to all Calibration Standards stock_is->add_is working_standards->add_is lcms_analysis LC-MS/MS Analysis add_is->lcms_analysis data_processing Data Processing and Calibration Curve Construction lcms_analysis->data_processing

Caption: Workflow for Calibration Curve Preparation.

Signaling Pathway Diagram (Illustrative)

While Methiocarb sulfone itself is a metabolite and not directly involved in a signaling pathway in the context of this protocol, the parent compound, Methiocarb, acts as a cholinesterase inhibitor. The following diagram illustrates this general mechanism.

G Mechanism of Cholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Products Choline + Acetic Acid AChE->Products Hydrolyzes Methiocarb Methiocarb Methiocarb->AChE Inhibits Synapse Synaptic Cleft

Caption: Inhibition of Acetylcholinesterase by Methiocarb.

References

Analysis of Methiocarb and its Metabolites in Biological Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of methiocarb and its primary metabolites in biological tissues. The methodologies outlined are intended to offer a comprehensive guide for researchers involved in toxicology, environmental science, and drug metabolism studies.

Introduction

Methiocarb (also known as Mesurol) is a carbamate pesticide widely used as an insecticide, molluscicide, and bird repellent.[1] Due to its potential toxicity, monitoring its presence and the biotransformation into its metabolites in biological systems is crucial for assessing exposure and understanding its toxicological profile. The primary metabolic pathways of methiocarb in mammals involve oxidation and hydrolysis.[2][3] The main metabolites of toxicological significance are methiocarb sulfoxide and methiocarb sulfone.[4][5] This document details a robust analytical workflow for the simultaneous quantification of methiocarb and its key metabolites in various biological matrices.

Metabolic Pathway of Methiocarb

Methiocarb undergoes extensive metabolism in the liver, primarily through sulfoxidation to form methiocarb sulfoxide, which can be further oxidized to methiocarb sulfone.[2][6] Another significant pathway is the hydrolysis of the carbamate ester linkage, leading to the formation of methiocarb phenol.[3][5] The interplay of these pathways is crucial for the detoxification and elimination of the compound.

Methiocarb_Metabolism Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Sulfoxidation (FMO, CYP2C19) Methiocarb_Phenol Methiocarb Phenol (methylthio-3,5-xylenol) Methiocarb->Methiocarb_Phenol Hydrolysis (Plasma, Albumin) N_hydroxymethyl_methiocarb N-hydroxymethyl methiocarb Methiocarb->N_hydroxymethyl_methiocarb Hydroxylation Methiocarb_Sulfoxide->Methiocarb Reduction Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol Methiocarb Sulfoxide Phenol Methiocarb_Phenol->Methiocarb_Sulfoxide_Phenol Sulfoxidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Tissue, Blood, Urine) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Extraction (QuEChERS or LLE) Homogenization->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Evaporation 5. Evaporation & Reconstitution Cleanup->Evaporation LC_MSMS 6. LC-MS/MS Analysis Evaporation->LC_MSMS Quantification 7. Quantification LC_MSMS->Quantification Reporting 8. Reporting Quantification->Reporting

References

Troubleshooting & Optimization

Overcoming matrix effects in Methiocarb analysis with internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Methiocarb using internal standards.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Question: I am seeing significant variability and poor recovery in my Methiocarb quantification. Could this be due to matrix effects?

Answer: Yes, significant variability in results, poor recovery, and inconsistent ion suppression or enhancement are common indicators of matrix effects.[1] Matrix effects arise from co-eluting endogenous components in the sample that interfere with the ionization of the target analyte, in this case, Methiocarb.[1] To confirm the presence of matrix effects, you can perform a post-extraction spike analysis. This involves comparing the signal response of a standard in a clean solvent to the response of a standard spiked into a blank matrix extract. A significant difference between these two signals indicates the presence of matrix effects.

Question: I have confirmed matrix effects in my samples. How can I mitigate them?

Answer: The most effective method to compensate for matrix effects in LC-MS/MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[1] For Methiocarb analysis, the recommended SIL-IS is Methiocarb-d3 .[2][3][4] This internal standard co-elutes with the native Methiocarb and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and quantification. Other strategies to reduce matrix effects include optimizing sample preparation (e.g., using QuEChERS with appropriate cleanup steps), diluting the sample extract, and modifying chromatographic conditions to separate Methiocarb from interfering matrix components.[1]

Question: Where can I purchase Methiocarb-d3?

Answer: Methiocarb-d3 is available from several chemical suppliers that specialize in analytical and reference standards. A search for its CAS number, 1581694-94-1, will provide a list of current vendors.[2]

Question: At what stage of the sample preparation should I add the Methiocarb-d3 internal standard?

Answer: The internal standard should be added as early as possible in the sample preparation workflow to account for any analyte loss during extraction and cleanup steps. For methods like QuEChERS, it is recommended to add the internal standard to the sample before the initial solvent extraction step.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it important for Methiocarb analysis?

An internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by its mass. For Methiocarb, Methiocarb-d3 is an ideal internal standard as it has a slightly higher mass due to the deuterium atoms.[2][3][4] It is added in a known quantity to every sample, calibrator, and quality control. Because the internal standard behaves almost identically to Methiocarb during sample preparation and analysis, any variations caused by matrix effects will affect both compounds equally. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, even in the presence of significant matrix effects.

Q2: What are the typical MS/MS transitions for Methiocarb and its major metabolites?

For accurate detection and quantification using tandem mass spectrometry, specific precursor and product ion transitions should be monitored. The primary metabolites of Methiocarb are Methiocarb sulfoxide and Methiocarb sulfone.[5][6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methiocarb226169
Methiocarb sulfoxide242185
Methiocarb sulfone258201

Q3: Can I use a different internal standard if Methiocarb-d3 is unavailable?

While Methiocarb-d3 is the ideal choice due to its close structural and chromatographic similarity to Methiocarb, a structural analog could be used as an alternative. However, it is crucial to validate that the chosen analog has a similar extraction recovery, ionization efficiency, and experiences the same degree of matrix effect as Methiocarb. Without these similarities, the internal standard may not accurately correct for variations and could lead to inaccurate results.

Q4: How do I prepare my internal standard stock and working solutions?

Methiocarb-d3 is typically supplied as a solid.[2] A stock solution should be prepared by accurately weighing the solid and dissolving it in a high-purity organic solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). This stock solution should be stored at a low temperature (e.g., -20°C) to ensure stability. Working solutions of a lower concentration can then be prepared by diluting the stock solution. The concentration of the working solution should be chosen to provide a strong and reproducible signal in the final sample extract.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS with Internal Standard

This protocol is a general guideline for the extraction of Methiocarb from a food matrix (e.g., fruits, vegetables) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the Methiocarb-d3 working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column is suitable for the separation of Methiocarb and its metabolites.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is typically used.

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Set up a multiple reaction monitoring (MRM) method to monitor the specific transitions for Methiocarb, Methiocarb-d3, and its metabolites.

Data Presentation

The following table illustrates the expected improvement in data quality when using an internal standard for Methiocarb analysis in a complex matrix. The data is representative and demonstrates the ability of the internal standard to correct for matrix-induced signal suppression.

Sample IDMatrixMethiocarb Spiked (ng/mL)Methiocarb Response (No IS)Calculated Conc. (No IS) (ng/mL)% Recovery (No IS)Methiocarb/IS RatioCalculated Conc. (with IS) (ng/mL)% Recovery (with IS)
1Solvent10105,00010.0100%1.0510.0100%
2Matrix A1063,0006.060%1.049.999%
3Matrix B1042,0004.040%1.0610.1101%

*IS = Internal Standard

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Homogenize Sample spike 2. Spike with Methiocarb-d3 sample->spike Add IS extract 3. QuEChERS Extraction spike->extract cleanup 4. d-SPE Cleanup extract->cleanup final 5. Final Extract cleanup->final lcms LC-MS/MS Analysis final->lcms Inject data Data Processing lcms->data Acquire Data result Final Result data->result Calculate Ratio

Caption: Workflow for Methiocarb analysis with an internal standard.

Decision_Tree start Poor Recovery or High Variability? check_me Suspect Matrix Effects start->check_me Yes no_issue Investigate Other Experimental Parameters start->no_issue No use_is Implement Isotopically Labeled Internal Standard (Methiocarb-d3) check_me->use_is optimize Optimize Sample Cleanup and Chromatography check_me->optimize validate Validate Method Performance use_is->validate optimize->validate

Caption: Troubleshooting decision tree for Methiocarb analysis issues.

References

Troubleshooting poor peak shape for Methiocarb sulfone-d3 in LC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the liquid chromatography (LC) analysis of Methiocarb sulfone-d3. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to help you resolve common problems, such as poor peak shape, ensuring the accuracy and robustness of your analytical methods.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general workflow for diagnosing any chromatographic problem. The following diagram outlines a logical approach to identifying the root cause of poor peak shape.

G cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Troubleshooting Paths cluster_3 Potential Causes & Solutions observe Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_scope Are All Peaks Affected? observe->check_scope one_peak Only this compound or a few peaks are affected check_scope->one_peak No all_peaks All peaks in the chromatogram are affected check_scope->all_peaks Yes path_one Analyte-Specific Issue (Chemical/Column Interaction) one_peak->path_one path_all System-wide Issue (Pre-column) all_peaks->path_all cause_all Hardware: - Blocked frit/guard column - Column void/collapse - Leaks/bad connections - Injector issues path_all->cause_all cause_one Method/Chemical: - Mobile phase pH vs. pKa - Sample solvent mismatch - Column overload - Secondary interactions - Co-elution path_one->cause_one

Caption: A general workflow for troubleshooting poor peak shape in LC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: My this compound peak is tailing. What are the most common causes and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[1] It can compromise resolution and affect accurate integration. The primary cause is often secondary interactions between the analyte and the stationary phase.[2]

Potential Causes & Solutions:

CauseRecommended SolutionDetailed Explanation
Secondary Silanol Interactions Adjust mobile phase pH or add a modifier.The sulfone group in this compound can interact with residual silanol groups on the silica-based column packing.[2][3] Lowering the mobile phase pH (e.g., with formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.[2]
Column Overload (Mass) Reduce sample concentration or injection volume.Injecting too much analyte can saturate the stationary phase, leading to tailing.[4] Dilute your sample or inject a smaller volume to see if the peak shape improves.
Extra-Column Volume Check and optimize system connections.Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening and tailing.[5] Ensure all fittings are properly seated and use tubing with the smallest appropriate internal diameter.
Column Contamination/Degradation Use a guard column; flush or replace the analytical column.Strongly retained matrix components can accumulate on the column, creating active sites that cause tailing. A guard column can protect the analytical column.[6] If the column is old or has been exposed to harsh conditions, it may need to be replaced.[7]

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare Mobile Phases: Prepare your aqueous mobile phase with different concentrations of an acidic modifier. For example, start with 0.1% formic acid and prepare additional mobile phases with 0.05% and 0.2% formic acid.

  • System Equilibration: For each new mobile phase, allow the LC system to equilibrate for at least 10-15 column volumes before injecting your sample.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak asymmetry factor for each condition. A value closer to 1.0 indicates a more symmetrical peak. Most system suitability tests accept a tailing factor of less than 2.[7]

Peak Fronting

Q2: Why is my this compound peak fronting and what should I do to correct it?

Peak fronting, where the first half of the peak is broader than the second, is often related to the sample and its introduction onto the column.[4][8]

Potential Causes & Solutions:

CauseRecommended SolutionDetailed Explanation
Sample Solvent Incompatibility Dilute the sample in the initial mobile phase.If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread and elute too quickly, causing fronting.[6][9] Always try to match your sample diluent to your initial mobile phase conditions.[10]
Column Overload (Concentration) Reduce the amount of sample loaded onto the column.Injecting a highly concentrated sample can lead to fronting.[4] Try reducing the injection volume or diluting the sample.[8]
Column Collapse or Void Replace the column.A physical change in the column packing, such as a void at the inlet, can disrupt the sample band and cause fronting for all peaks.[8][11] This typically requires column replacement.
Low Temperature Increase the column temperature.Low temperatures can sometimes lead to poor peak shape. Increasing the column temperature (e.g., to 35-40 °C) can improve peak symmetry and efficiency.[12]
Peak Splitting

Q3: My this compound peak is split into two. What could be the cause?

Peak splitting can be one of the more complex issues to diagnose. It can indicate a physical problem with the system, a chemical issue with the analyte, or co-elution with an interference.[13][14]

Potential Causes & Solutions:

CauseRecommended SolutionDetailed Explanation
Blocked Column Inlet Frit Reverse-flush the column or replace it.Particulates from the sample or system can clog the inlet frit, causing the sample flow to be unevenly distributed onto the column, which affects all peaks.[15][16]
Mobile Phase pH Close to pKa Adjust mobile phase pH.If the mobile phase pH is too close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms, which may separate slightly and cause a split or shouldered peak.[17][18] Adjust the pH to be at least 1.5-2 units away from the pKa.
Sample Solvent Mismatch Prepare the sample in the initial mobile phase.Injecting a sample in a much stronger solvent can cause the analyte to precipitate at the column head or interfere with proper focusing, leading to a split peak.[14][19]
Co-elution with an Interference Check for interferences; modify the chromatographic method.An impurity or related compound may be co-eluting. Check your blank matrix for interferences. If one is present, you may need to adjust the gradient, mobile phase, or try a column with different selectivity to achieve separation.[13]

Chemical Relationships and Methodologies

Understanding the relationship between Methiocarb and its metabolites is crucial for method development. Methiocarb is oxidized to form Methiocarb sulfoxide, which is further oxidized to Methiocarb sulfone.

G methiocarb Methiocarb sulfoxide Methiocarb Sulfoxide methiocarb->sulfoxide Oxidation sulfone Methiocarb Sulfone sulfoxide->sulfone Oxidation

Caption: Oxidation pathway of Methiocarb to its sulfoxide and sulfone metabolites.

General LC-MS/MS Protocol for Methiocarb and Metabolites

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (QuEChERS-based):

    • Homogenize 10 g of your sample with 10 mL of water.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add a salt packet (e.g., magnesium sulfate, sodium chloride) and shake again.

    • Centrifuge the sample.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

    • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the aliquot to a tube containing sorbents like PSA and C18 to remove interferences.

    • Centrifuge and filter the final extract before analysis.[20]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.[21]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize precursor and product ions for Methiocarb sulfone and your deuterated internal standard (this compound) by direct infusion of standards.

Analyte-Specific Considerations

Q4: Does the fact that the compound is deuterated (d3) affect peak shape?

The deuteration itself does not typically cause poor peak shape (tailing, fronting, or splitting). However, it's important to be aware of the "isotope effect."

  • Retention Time Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[22] This can lead to partial or complete separation of the analyte from its deuterated internal standard.[23]

  • Impact on Quantification: If there are matrix effects (ion suppression or enhancement) at that specific retention time, and your analyte and internal standard are not perfectly co-eluting, the accuracy of your quantification can be compromised.[23]

Q5: Methiocarb sulfone is an acidic/polar compound. How does this influence my troubleshooting approach?

The sulfone group makes the molecule relatively polar. In reversed-phase LC, highly polar compounds can sometimes exhibit poor retention and peak shape. For ionizable compounds, mobile phase pH is a critical parameter.[24][25]

G cluster_0 Mobile Phase pH vs. Analyte pKa condition1 pH ≈ pKa result1 Analyte exists as a mixture of ionized and unionized forms condition1->result1 condition2 pH << pKa or pH >> pKa result2 Analyte exists predominantly in a single form (ionized or unionized) condition2->result2 shape1 Poor Peak Shape (Splitting/Shoulders) result1->shape1 shape2 Good Peak Shape (Sharp/Symmetrical) result2->shape2

Caption: The effect of mobile phase pH relative to the analyte's pKa on peak shape.

To ensure a single, sharp peak for an ionizable analyte like a sulfone, it is best practice to set the mobile phase pH at least 1.5 to 2 units away from the compound's pKa.[14][18] This ensures the compound exists in a single ionic state during chromatography, preventing peak splitting.[17]

References

Technical Support Center: Optimizing MS/MS Transitions for Methiocarb and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methiocarb and its deuterated analog. Here, you will find information on optimizing tandem mass spectrometry (MS/MS) transitions, experimental protocols, and solutions to common issues encountered during analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the optimal MS/MS transitions for Methiocarb?

A1: The optimal precursor ion for Methiocarb in positive ionization mode is m/z 226.[1][2][3] Several product ions can be monitored for quantification and confirmation. The most commonly reported and effective transitions are summarized in the table below. It is recommended to test these transitions on your specific instrument to determine the best quantifier and qualifier ions for your experimental conditions.

Q2: I cannot find specific MS/MS transitions for my deuterated Methiocarb internal standard. How should I proceed?

A2: While specific transitions for commercially available deuterated Methiocarb (e.g., Methiocarb-d3) are not always published, they can be reliably predicted. Assuming deuteration is on the N-methyl group, the precursor ion will be m/z 229. The fragmentation pattern is expected to be similar to the parent compound. Therefore, you should start by monitoring the transitions to the same product ions as Methiocarb (m/z 169 and 121). It is crucial to run a system suitability test by infusing a dilute solution of the deuterated standard to confirm the precursor and product ions and to optimize the collision energy.

Q3: My signal intensity for Methiocarb is low. What are the possible causes and solutions?

A3: Low signal intensity can stem from several factors. Here's a troubleshooting guide:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.

  • Ionization Efficiency: The choice of ionization technique and source parameters are critical. For Methiocarb, electrospray ionization (ESI) in positive mode is common. Optimize source parameters such as capillary voltage, source temperature, and gas flows.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure it is operating at optimal performance.

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. Ensure the pH and solvent composition are compatible with generating protonated Methiocarb molecules. Adding a small amount of formic acid or ammonium formate can often improve signal in positive ESI.

  • Matrix Effects: Co-eluting matrix components from your sample can suppress the ionization of Methiocarb. To mitigate this, improve your sample clean-up procedure or use a deuterated internal standard to compensate for signal suppression.

Q4: I am observing peak splitting or broadening for my Methiocarb and/or internal standard peaks. What should I do?

A4: Peak splitting and broadening can compromise the accuracy and precision of your results. Consider the following:

  • Chromatographic Conditions: Re-evaluate your LC method. Ensure the column is not overloaded and that the mobile phase is appropriate for the analyte and column chemistry. Peak splitting can occur if the injection solvent is too different from the initial mobile phase composition.

  • Column and Sample Contamination: Contaminants in the sample or on the analytical column can lead to poor peak shape. Implement a robust sample preparation method and regularly flush your column.

  • Ion Source Conditions: Inappropriate ion source parameters can sometimes contribute to peak broadening. Re-optimize your source settings.

Q5: How do I choose the best quantifier and qualifier ions?

A5: The ideal quantifier ion is typically the most abundant and specific product ion, providing the best signal-to-noise ratio. A qualifier ion is a second product ion used for confirmation. The ratio of the quantifier to the qualifier ion should be consistent across all standards and samples. Vendor software for MS/MS optimization can assist in identifying the most intense and stable transitions.

Data Presentation: MS/MS Transitions

The following tables summarize the recommended MS/MS transitions for Methiocarb and a proposed set of transitions for its deuterated analog, Methiocarb-d3.

Table 1: Optimized MS/MS Transitions for Methiocarb

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Recommended Use
22616914 - 20Quantifier/Qualifier[1][2]
22612120 - 27Quantifier/Qualifier[1][2]

Table 2: Proposed MS/MS Transitions for Methiocarb-d3 (N-methyl-d3)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Recommended Use
229169To be optimizedQuantifier/Qualifier
229121To be optimizedQuantifier/Qualifier

Note: Collision energies are instrument-dependent and should be optimized as part of the method development process.

Experimental Protocols

Protocol for Optimizing MS/MS Transitions

  • Prepare Standard Solutions: Prepare individual stock solutions of Methiocarb and its deuterated analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From these, prepare working solutions at a concentration of 1 µg/mL.

  • Direct Infusion: Infuse the 1 µg/mL working solution of Methiocarb directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Acquire a full scan mass spectrum (Q1 scan) to confirm the m/z of the protonated molecule ([M+H]⁺), which is 226 for Methiocarb.

  • Product Ion Identification: Perform a product ion scan by selecting the precursor ion (m/z 226) in Q1 and scanning Q3 to identify the major fragment ions.

  • Collision Energy Optimization: For each major product ion, perform a collision energy optimization experiment. This involves monitoring the intensity of the selected product ion while ramping the collision energy over a range (e.g., 5-50 eV). The collision energy that produces the highest intensity for a given product ion is the optimal value.

  • Repeat for Deuterated Analog: Repeat steps 2-5 for the deuterated analog (e.g., Methiocarb-d3), starting with the predicted precursor ion of m/z 229.

  • MRM Method Setup: Create a Multiple Reaction Monitoring (MRM) method using the optimized precursor-product ion pairs and their corresponding collision energies. It is recommended to monitor at least two transitions for each analyte for confident quantification and confirmation.

Visualizations

Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Ion Identification cluster_optimization Optimization cluster_method Method Finalization prep_standards Prepare Standard Solutions infuse Infuse Standard into MS prep_standards->infuse q1_scan Identify Precursor Ion (Q1 Scan) infuse->q1_scan product_scan Identify Product Ions (Product Ion Scan) q1_scan->product_scan ce_opt Optimize Collision Energy for Each Transition product_scan->ce_opt mrm_setup Set Up MRM Method ce_opt->mrm_setup

Caption: Workflow for MS/MS transition optimization.

Troubleshooting cluster_solutions start Low Signal Intensity? check_conc Verify Sample Concentration start->check_conc Yes optimize_source Optimize Ion Source Parameters check_conc->optimize_source Concentration OK tune_ms Tune and Calibrate Mass Spectrometer optimize_source->tune_ms Source Optimized mobile_phase Adjust Mobile Phase Composition tune_ms->mobile_phase MS Tuned cleanup Improve Sample Cleanup / Use ISTD mobile_phase->cleanup Mobile Phase OK

Caption: Troubleshooting logic for low signal intensity.

References

Preventing deuterium exchange in labeled standards during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent deuterium exchange in labeled standards during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a problem?

A: Deuterium exchange, or back-exchange, is a chemical reaction where a deuterium atom on a labeled internal standard is replaced by a proton from the surrounding solvent (e.g., water)[1][2]. This is problematic in quantitative analysis, particularly in LC-MS, because it alters the mass of the internal standard, compromising the accuracy of the results[3]. If the deuterated standard loses its deuterium, it can be mistakenly identified as the unlabeled analyte, leading to a "false positive" and inaccurate quantification[3].

Q2: Which deuterium atoms in my labeled standard are most likely to exchange?

A: Deuterium atoms attached to heteroatoms (oxygen, nitrogen, sulfur) are highly labile and exchange very rapidly. This includes hydrogens on hydroxyl (-OH), amine (-NH), and thiol (-SH) groups[1][4][5]. Deuteriums on carbon atoms adjacent to a carbonyl group (α-hydrogens) can also be susceptible to exchange, especially under acidic or basic conditions[6][7]. Deuterium labels on aromatic rings can also exchange under certain catalytic conditions[4]. It is crucial to position isotope labels in locations where exchange is unlikely to occur[7].

Q3: What are the primary factors that promote deuterium exchange?

A: The main factors influencing the rate of deuterium exchange are:

  • pH: The rate of exchange is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange reaction[1][4][8]. The minimum exchange rate for backbone amide hydrogens in proteins, for example, occurs at approximately pH 2.6[1].

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange[9][10].

  • Solvent Composition: The presence of protic solvents (solvents with exchangeable protons, like water or methanol) is necessary for exchange to occur[1].

  • Catalysts: The presence of acids, bases, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen atoms[1].

Q4: How can I detect if deuterium exchange has occurred in my samples?

A: The most common method for detecting deuterium exchange is mass spectrometry (MS) . The exchange of a deuterium atom (mass ~2.014 Da) for a proton (mass ~1.008 Da) results in a mass shift of approximately 1 Da for each exchange event[2][11]. By analyzing the mass spectrum of your labeled standard, you can identify the presence of species with lower masses than expected, indicating deuterium loss[3]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine site-specific deuteration[1].

Troubleshooting Guide

This guide addresses common issues encountered during sample preparation that can lead to deuterium exchange.

Problem Potential Cause Recommended Solution
Loss of deuterium from the internal standard, leading to inaccurate quantification. Sample processing at non-optimal pH (too high or too low).Maintain the sample pH as close to neutral as possible, or at a pH known to minimize exchange for the specific compound. For many applications, quenching the reaction at a low pH (around 2.5) and low temperature can minimize back-exchange during analysis[10].
Inconsistent results between sample batches. Variations in sample preparation time or temperature.Standardize all sample preparation steps. Ensure consistent timing for each step and maintain a constant, low temperature (e.g., on ice or using a cooled autosampler) to minimize exchange[9][10][12].
Significant back-exchange observed during LC-MS analysis. Use of protic solvents in the mobile phase.Minimize the use of protic solvents (like water) in the mobile phase. Consider using polar aprotic modifiers like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to reduce back-exchange during chromatographic separation[9][13]. Fast chromatographic separation is also crucial to prevent back-exchange[14].
Deuterium exchange occurring on supposedly stable positions (e.g., α-carbons). Presence of strong acids or bases in the sample matrix or reagents.Carefully review all reagents and sample matrices for the presence of strong acids or bases. If possible, replace them with less reactive alternatives. Storage of deuterated compounds in acidic or basic solutions should generally be avoided[8].

Experimental Protocols

Protocol 1: Minimizing Deuterium Back-Exchange During Sample Preparation

This protocol outlines a general workflow for preparing samples while minimizing the risk of deuterium exchange.

  • Reagent Preparation:

    • Prepare all buffers and solutions using aprotic solvents whenever possible.

    • If aqueous solutions are necessary, use D₂O-based buffers for dilution of the labeled standard to maintain isotopic enrichment.

    • Ensure all buffers are adjusted to a pH that minimizes exchange for the compound of interest (typically near neutral or slightly acidic).

  • Sample Thawing and Handling:

    • Thaw samples and internal standards on ice.

    • Keep all samples and solutions at a low temperature (0-4 °C) throughout the entire preparation process.

  • Internal Standard Spiking:

    • Add the deuterated internal standard to the sample.

    • Vortex briefly to ensure homogeneity.

  • Extraction (if applicable):

    • Perform liquid-liquid extraction or solid-phase extraction at low temperatures.

    • Use aprotic solvents for extraction and reconstitution whenever the analyte's solubility permits.

  • Evaporation and Reconstitution:

    • If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.

    • Reconstitute the sample in a mobile phase that is compatible with the LC-MS system and minimizes exchange (e.g., containing a high percentage of aprotic solvent).

  • Analysis:

    • Use a cooled autosampler (e.g., 4 °C) to store samples before injection.

    • Employ a fast LC gradient to minimize the time the sample spends in the protic mobile phase.

Protocol 2: Testing for Deuterium Exchange

This protocol allows you to assess the stability of your deuterated internal standard under your specific sample preparation conditions.

  • Prepare a Stability Sample:

    • Spike a known concentration of the deuterated internal standard into a blank matrix that is representative of your study samples.

  • Incubate under Experimental Conditions:

    • Subject this stability sample to the exact same conditions as your actual samples (e.g., same solvents, pH, temperature, and duration of each step).

  • Analyze by Mass Spectrometry:

    • Acquire the mass spectrum of the stability sample.

    • Examine the isotopic distribution of the internal standard.

  • Data Interpretation:

    • No Exchange: The mass spectrum will show a single, clean isotopic pattern corresponding to the fully deuterated standard.

    • Exchange Occurred: The mass spectrum will show additional isotopic peaks at lower m/z values, corresponding to the loss of one or more deuterium atoms. The relative intensity of these peaks can be used to quantify the extent of back-exchange.

Visual Guides

Deuterium_Exchange_Pathway cluster_molecule Deuterated Standard (R-D) cluster_solvent Protic Solvent (H₂O) cluster_product Exchanged Standard (R-H) cluster_byproduct Deuterated Solvent (HDO) RD R-D RH R-H RD->RH Exchange Reaction HDO H-O-D RD->HDO H2O H-O-H H2O->RH H2O->HDO

Caption: Mechanism of Deuterium Exchange.

Troubleshooting_Deuterium_Exchange Start Inaccurate Quantification Observed Check_MS Check MS Data for Mass Shifts in IS Start->Check_MS Mass_Shift Mass Shift Detected? Check_MS->Mass_Shift No_Mass_Shift Investigate Other Sources of Error Mass_Shift->No_Mass_Shift No Check_pH Review Sample/Solvent pH Mass_Shift->Check_pH Yes Check_Temp Review Sample Prep Temperature Check_pH->Check_Temp Optimize_pH Adjust pH to Minimize Exchange Check_pH->Optimize_pH Check_Solvent Review Solvent Composition Check_Temp->Check_Solvent Optimize_Temp Lower & Standardize Temperature Check_Temp->Optimize_Temp Optimize_Solvent Use Aprotic Solvents / Fast LC Check_Solvent->Optimize_Solvent Reanalyze Re-analyze Sample Optimize_pH->Reanalyze Optimize_Temp->Reanalyze Optimize_Solvent->Reanalyze

Caption: Troubleshooting Workflow for Deuterium Exchange.

Experimental_Workflow start Start prep Sample Preparation on Ice Thaw Samples Add Deuterated Standard start->prep extraction Low-Temperature Extraction LLE or SPE with Aprotic Solvents prep->extraction reconstitution Reconstitution In Mobile Phase with High Aprotic Content extraction->reconstitution analysis LC-MS Analysis Cooled Autosampler Fast Gradient reconstitution->analysis end End analysis->end

Caption: Sample Preparation Workflow to Minimize Deuterium Exchange.

References

Technical Support Center: Addressing Ion Suppression in ESI-MS for Carbamate Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis of carbamate pesticides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate ion suppression in their experiments.

Frequently Asked Questions (FAQs)

What is ion suppression in ESI-MS?

Ion suppression is a type of matrix effect that results in a decreased response of the analyte of interest in the mass spectrometer.[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source, leading to a reduction in signal intensity.[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][4] It is important to note that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still be a significant issue because it occurs during the initial ionization process.[1]

What causes ion suppression, particularly for carbamate pesticides?

Ion suppression in ESI-MS is caused by various factors, often related to the sample matrix and analytical conditions. Key causes include:

  • Competition for Charge or Droplet Surface: In the ESI process, analytes and matrix components compete for a limited amount of charge on the surface of droplets.[1][3][4] Highly concentrated or more basic compounds can outcompete the analyte of interest, reducing its ionization efficiency.[1][4]

  • Changes in Droplet Properties: High concentrations of non-volatile salts or other matrix components can increase the viscosity and surface tension of the ESI droplets.[1][2] This hinders solvent evaporation and the formation of gas-phase analyte ions.[1][2]

  • Presence of Non-Volatile Materials: Non-volatile materials can co-precipitate with the analyte, preventing it from being efficiently ionized.[1][4]

  • Mobile Phase Additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA) and triethylamine (TEA), are known to cause significant ion suppression.[5][6] TFA can form strong ion pairs with analytes in positive ion mode, neutralizing them, while TEA has a high proton affinity and can "steal" protons from the analyte in the gas phase.[6]

  • Co-eluting Matrix Components: Endogenous compounds from the sample matrix (e.g., salts, lipids, proteins) that elute at the same time as the carbamate pesticides are a primary cause of ion suppression.[1][3][7]

How can I detect ion suppression in my carbamate analysis?

A common and effective method for identifying ion suppression is the post-column infusion experiment .[8] This technique helps to pinpoint the regions in the chromatogram where ion suppression is occurring.

Experimental Protocol: Post-Column Infusion

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression.

Methodology:

  • Setup: A 'T' junction is used to introduce a constant flow of a standard solution of the carbamate pesticide into the eluent from the LC column, just before it enters the mass spectrometer's ESI source.[8]

  • Infusion: The standard solution is infused at a constant rate using a syringe pump.

  • Injection of Blank Matrix: A blank sample extract (a sample prepared in the same way as the analytical samples but without the analyte) is injected onto the LC column.[8]

  • Data Acquisition: The mass spectrometer is set to monitor the signal of the infused carbamate standard over the entire chromatographic run.

  • Analysis: In the resulting chromatogram, a stable baseline signal is expected. Any dips or decreases in this baseline indicate regions where matrix components are eluting and causing ion suppression.[8] Conversely, any significant increase in the baseline would indicate ion enhancement.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of carbamate pesticides due to ion suppression.

Problem 1: Low or no signal for my carbamate pesticide, even at expected concentrations.

Possible Cause: Severe ion suppression from the sample matrix.

Solutions:

StrategyDetailed Approach
Improve Sample Preparation The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3] Consider more rigorous cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][9] For carbamate pesticides, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used and effective sample preparation method.[10][11]
Optimize Chromatographic Separation Modify the LC method to separate the carbamate analyte from the interfering matrix components.[1][3] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[3][8] Often, ion suppression is most prominent at the beginning and end of a gradient elution.[1]
Dilute the Sample Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[4][8] However, this approach may not be suitable for trace analysis where sensitivity is critical.[1][8]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[3][12][13] By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved despite signal fluctuations.[3][13]
Problem 2: Poor reproducibility and accuracy in my quantitative results.

Possible Cause: Variable ion suppression across different samples or batches.

Solutions:

StrategyDetailed Approach
Matrix-Matched Calibration Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[3][7][14] This helps to compensate for consistent matrix effects.[3]
Standard Addition This method involves adding known amounts of the standard to the sample itself and is particularly useful when a blank matrix is not available.[7]
Employ a Robust Internal Standard As mentioned previously, a stable isotope-labeled internal standard is the best choice to correct for variability in ion suppression.[1][12][13]
Problem 3: My baseline is unstable when performing post-column infusion experiments.

Possible Cause: Issues with the infusion setup or the stability of the ESI source.

Solutions:

StrategyDetailed Approach
Check for Leaks Ensure all connections in the infusion line and to the 'T' junction are secure.
Stable Syringe Pump Flow Verify that the syringe pump is delivering a consistent and pulse-free flow.
Optimize ESI Source Parameters Adjust parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage to ensure a stable spray.

Visualizing Workflows and Concepts

Experimental Workflow for Identifying and Mitigating Ion Suppression

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Mitigation Strategies cluster_validation Validation start Low Signal or Poor Reproducibility post_column Perform Post-Column Infusion start->post_column suppression_detected Ion Suppression Detected? post_column->suppression_detected optimize_sample_prep Optimize Sample Preparation (e.g., SPE, QuEChERS) suppression_detected->optimize_sample_prep Yes optimize_chromatography Optimize Chromatographic Separation suppression_detected->optimize_chromatography Yes dilute_sample Dilute Sample suppression_detected->dilute_sample Yes use_is Use Stable Isotope-Labeled Internal Standard suppression_detected->use_is Yes end Accurate & Reproducible Results suppression_detected->end No revalidate Re-validate Method optimize_sample_prep->revalidate optimize_chromatography->revalidate dilute_sample->revalidate use_is->revalidate revalidate->end

Caption: A workflow for diagnosing and addressing ion suppression.

Mechanism of Ion Suppression in ESI

ESIMechanism Comparison of Ideal ESI vs. ESI with Ion Suppression droplet1 Charged Droplet (Analyte) evaporation1 Solvent Evaporation droplet1->evaporation1 gas_phase1 Gas-Phase Analyte Ions evaporation1->gas_phase1 ms1 MS Detector gas_phase1->ms1 ms2 MS Detector droplet2 Charged Droplet (Analyte + Matrix) evaporation2 Incomplete Evaporation & Competition for Charge droplet2->evaporation2 gas_phase2 Reduced Gas-Phase Analyte Ions evaporation2->gas_phase2 gas_phase2->ms2

Caption: The effect of matrix components on the ESI process.

References

Improving recovery of Methiocarb sulfone-d3 from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Methiocarb sulfone-d3 from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterated stable isotope-labeled form of Methiocarb sulfone.[1] It is primarily used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Methiocarb and its metabolites in various samples.[1] Using a stable isotope-labeled internal standard helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.

Q2: What are the main challenges in recovering this compound from complex matrices?

A2: The main challenges are similar to those for the non-labeled Methiocarb sulfone and include its polarity and potential for strong interactions with matrix components. Complex matrices like soil, food products, and biological tissues contain numerous interfering substances such as fats, pigments, and proteins that can lead to low recovery, ion suppression in mass spectrometry, and poor reproducibility.

Q3: Which sample preparation technique is most commonly used for Methiocarb sulfone analysis?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for the analysis of Methiocarb and its metabolites, including the sulfone, in various complex matrices like fruits, vegetables, and animal products.[2][3][4] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Low Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction Solvent Choice: Ensure the use of a polar solvent like acetonitrile, which is effective for extracting Methiocarb and its polar metabolites. • Homogenization: Thoroughly homogenize the sample to ensure complete interaction between the solvent and the analyte. • pH Adjustment: The pH of the extraction solvent can influence the recovery of sulfonated compounds. Experiment with slight adjustments to the pH to optimize extraction efficiency.[6]
Analyte Loss During Cleanup Sorbent Selection in d-SPE: The choice and amount of d-SPE sorbents are critical. For fatty matrices, C18 is often used. Primary secondary amine (PSA) removes sugars and organic acids, while graphitized carbon black (GCB) can remove pigments and sterols. However, GCB can also retain planar molecules, so its use should be carefully evaluated.[7] • Elution Solvent Strength: If using traditional solid-phase extraction (SPE), ensure the elution solvent is strong enough to desorb the analyte from the sorbent. A stronger solvent or a larger volume may be necessary.[8][9]
Analyte Degradation Sample Storage: Store samples and extracts at low temperatures (e.g., -20°C) to minimize degradation. Methiocarb and its metabolites can be susceptible to degradation.[5] • Instability in Final Extract: It has been noted that Methiocarb sulfone can be unstable. It is recommended to analyze the sample on the same day it is prepared.[10]
Improper SPE Cartridge Conditioning • For solid-phase extraction, ensure the cartridge is properly conditioned and not allowed to dry out before loading the sample to prevent poor recovery.[11][12]
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization • Develop and adhere to a standardized homogenization protocol to ensure uniformity across all samples.
Variable Matrix Effects Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed to compensate for matrix effects. • Analyte Protectants: For gas chromatography analysis, the use of analyte protectants can improve reproducibility by reducing the adsorption of active compounds in the GC system.[13]
Inconsistent Flow Rates in SPE • Maintain a consistent and slow flow rate during sample loading in SPE to ensure proper retention of the analyte. A typical flow rate is around 1 mL/min.[9][14]

Quantitative Data Summary

The following table summarizes recovery data for Methiocarb sulfone from various studies.

MatrixSample Preparation MethodAnalytical TechniqueFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
BananasQuEChERSLC-PAD0.1 mg/kg84.03.9[2][3]
Animal Products (Chicken, Pork, Beef, Egg, Milk)Acetonitrile extraction and d-SPELC-MS/MS1, 2, and 10 times the LOQ (0.005 mg/kg)76.4 - 118.0≤ 10.0[15]

Experimental Protocols

QuEChERS Sample Preparation for Food Matrices

This protocol is a generalized procedure based on methods for analyzing Methiocarb and its metabolites in food products.[2][3][4][15]

a. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate amount of this compound internal standard.

  • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and for fatty matrices, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a general method for the determination of Methiocarb sulfone.

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: For Methiocarb sulfone, the quantitative transition is m/z 258 to m/z 107 and the confirmation transition is m/z 258 to m/z 202.[10] The transitions for this compound would be shifted by +3 m/z units.

Visualizations

Experimental Workflow for this compound Analysis

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Homogenization extraction 2. Extraction with Acetonitrile & IS Spiking sample->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup lcms 4. LC-MS/MS Analysis cleanup->lcms data 5. Data Processing & Quantification lcms->data recovery_check Low Recovery? data->recovery_check troubleshoot Troubleshoot Extraction/Cleanup recovery_check->troubleshoot Yes troubleshoot->extraction troubleshoot->extraction

Caption: Workflow for the analysis of this compound.

Logical Relationship for Troubleshooting Low Recovery

Troubleshooting Logic cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_stability Stability Issues start Low Recovery Observed solvent Incorrect Solvent/pH start->solvent homogenization Incomplete Homogenization start->homogenization sorbent Wrong d-SPE Sorbent start->sorbent elution Weak Elution (SPE) start->elution degradation Analyte Degradation start->degradation

References

Minimizing background noise in the analysis of deuterated compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions to help minimize background noise and ensure data integrity during the analysis of deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when analyzing deuterated compounds with Mass Spectrometry (MS)?

A1: Background noise in MS, particularly LC-MS, can originate from multiple sources. These include chemical noise from solvents and additives, electronic noise from the detector, and contamination from the sample matrix, lab environment, and analytical hardware. Common chemical contaminants include polyethylene glycol (PEG), plasticizers like phthalates from labware, and detergents.[1][2][3][4] Biological samples can introduce high amounts of phospholipids or metabolites that interfere with the analysis.[1] In techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the biggest challenge is the back-exchange of deuterium for protons from protic solvents, which can degrade the signal.[5][6][7]

Q2: I'm observing unexpected signals in my ¹H NMR spectrum when using a deuterated solvent. What could be the cause?

A2: These signals typically arise from two main sources: residual protons in the deuterated solvent and water contamination.[8] Deuterated solvents are never 100% pure and will always contain a small amount of the non-deuterated form (e.g., CHCl₃ in CDCl₃). Additionally, many NMR solvents are hygroscopic and can absorb moisture from the air, leading to a broad water peak.[9] To confirm if a peak is from an exchangeable proton (like an -OH or -NH), you can add a drop of D₂O to the sample; this will cause the peak to disappear.[9][10]

Q3: Why is preventing "back-exchange" so critical in HDX-MS experiments?

Q4: Can the choice of plasticware affect my LC-MS analysis of deuterated compounds?

A4: Absolutely. Disposable plastics are a common source of contamination in sensitive MS analysis.[4] Different types of plastics can leach stabilizers, plasticizers (e.g., dibutyl phthalate), and other chemicals into your sample, especially when exposed to organic solvents.[1][4] These leached compounds can create significant background ions, suppress the ionization of your target analyte, and complicate data interpretation. It is advisable to use polypropylene or glass vials and minimize the use of plasticware where possible.

Q5: What is the benefit of using a deuterated internal standard in quantitative LC-MS?

A5: Deuterated internal standards are highly effective for accurate quantification because they are chemically almost identical to the analyte of interest.[13][14] This means they exhibit nearly the same behavior during sample extraction, chromatography (co-elution), and ionization.[13][15] By adding a known amount of the deuterated standard to your sample, you can correct for signal variations caused by matrix effects, ion suppression, and inconsistencies in sample preparation, leading to highly accurate and reproducible results.[13]

Troubleshooting Guides

Issue 1: High Background Noise in LC-MS/MS Analysis

Q: My LC-MS/MS baseline is very high and noisy, obscuring the peaks of my deuterated analyte. What steps can I take to resolve this?

A: A high background can be systematic. Follow these steps to identify and eliminate the source of the noise.

  • Solvent and Mobile Phase Check:

    • Action: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).[16][17]

    • Rationale: Solvents can become contaminated over time or may contain impurities that contribute to background noise. Using fresh, high-grade solvents is the first and simplest step.

  • System Contamination Check:

    • Action: Disconnect the LC column and run a blank gradient (mobile phase only) directly into the mass spectrometer.

    • Rationale: This helps determine if the noise originates from the LC system (pump, tubing, autosampler) or the mass spectrometer itself. If the noise persists, the MS or the solvent lines are likely contaminated. If the noise disappears, the column or the sample is the source.

  • Optimize MS Instrument Parameters:

    • Action: Adjust the cone voltage or cone gas flow.[16][18]

    • Rationale: Increasing the cone voltage can sometimes break up solvent clusters or other interfering ions, reducing their contribution to the baseline.[18] Optimizing cone gas flow can also improve the signal-to-noise ratio for your specific analyte.[16]

  • Sample Preparation and Matrix Effects:

    • Action: If analyzing a complex matrix (e.g., plasma), implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).

    • Rationale: Complex matrices can introduce a host of interfering compounds.[19] An effective cleanup procedure will remove these interferences before they enter the LC-MS system.

Issue 2: Apparent Loss of Deuterium Label (Back-Exchange) in HDX-MS

Q: My HDX-MS data shows lower deuterium uptake than expected. I suspect back-exchange is occurring. How can I minimize it?

A: Back-exchange is a common challenge in HDX-MS. The key is to suppress the exchange reaction during analysis by controlling pH, temperature, and time.

  • Maintain Low pH and Temperature:

    • Action: Perform all post-exchange steps (quenching, digestion, chromatography) at a low pH (typically ~2.5) and low temperature (~0°C).[6][7]

    • Rationale: The rate of hydrogen exchange is at its minimum at approximately pH 2.5 and low temperatures.[6] This "quenches" the exchange reaction, preserving the deuterium label during analysis.

  • Use Rapid Chromatography:

    • Action: Employ UPLC (Ultra-Performance Liquid Chromatography) with short columns and fast gradients.

    • Rationale: Minimizing the time the deuterated sample spends in the aqueous mobile phase reduces the opportunity for back-exchange.[7] However, shortening the gradient too much may sacrifice signal-to-noise and peptide count for only a small reduction in back-exchange.[5]

  • Optimize Sample Handling:

    • Action: Automate the workflow as much as possible to ensure rapid and reproducible sample handling. Consider novel techniques like encapsulating the sample in a water-immiscible solvent like cyclohexane.[11][12]

    • Rationale: Manual steps can be slow and introduce variability. Automation ensures that all samples are processed quickly and consistently. Encapsulation physically isolates the sample from atmospheric moisture and can retard back-exchange kinetics.[11][12]

Issue 3: Poor Quality or Inconsistent Results in ²H NMR

Q: I'm having trouble getting a clean, well-shimmed spectrum for my deuterated compound in NMR. What should I check?

A: Poor NMR data quality often stems from sample preparation or instrument setup.

  • Check Sample and Solvent Quality:

    • Action: Ensure your sample is fully dissolved and free of particulates. Use a high-quality NMR tube and a sufficient volume of high-purity deuterated solvent.[20]

    • Rationale: Insoluble material or air bubbles in the sample will disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[20] Low-quality tubes can also distort the field.

  • Address the Lock Signal:

    • Action: If the instrument cannot achieve a lock, verify that the correct deuterated solvent is selected in the software. For solvent mixtures, ensure you are locking on the correct solvent signal.[20]

    • Rationale: The instrument relies on the deuterium signal from the solvent to stabilize the magnetic field (the "lock"). An unstable or incorrect lock will result in a drifting field and poor spectra.

  • Re-evaluate Shimming:

    • Action: If automatic shimming (topshim) fails, try loading a recent, good shim file and re-running the procedure. As a last resort, manual shimming of the X, Y, XZ, and YZ gradients may be necessary.[20]

    • Rationale: Shimming is the process of optimizing the homogeneity of the magnetic field. A well-shimmed sample is essential for sharp, well-resolved peaks.

Data Presentation & Visualizations

Table 1: Common Background Contaminants in LC-MS
Contaminant ClassSpecific ExamplesCommon SourcesMitigation Strategy
Plasticizers Phthalates (e.g., Dibutylphthalate), n-butyl benzenesulfonamidePlastic containers, vial caps, tubing[1]Use glass or polypropylene labware; perform solvent blanks.
Polymers / Detergents Polyethylene glycol (PEG), Polypropylene glycol (PPG), Triton, TweenUbiquitous in labs, drug formulations, personal care products[1][3][4]Avoid detergents incompatible with MS; use rigorous sample cleanup.
Solvent Adducts & Clusters Methanol, Acetonitrile, Formic Acid clustersMobile phase components[21]Optimize desolvation temperature and cone voltage.
Biological Matrix Phospholipids, salts, metabolitesPlasma, urine, tissue extracts[1]Use protein precipitation followed by SPE or liquid-liquid extraction.
Environmental KeratinsDust, skin cells, hair[4]Wear gloves and a lab coat; work in a clean environment.[4]
Table 2: Comparison of Strategies to Minimize Deuterium Back-Exchange
StrategyMethodologyAdvantageDisadvantage
Low Temperature & pH Conduct post-labeling steps at ~0°C and pH ~2.5.[7]Highly effective, standard practice.Requires specialized temperature-controlled equipment.
Rapid Chromatography Use UPLC with short gradients (minutes).[7]Reduces time for back-exchange to occur.May reduce chromatographic resolution and peptide identification.[5]
Solvent Encapsulation Suspend aqueous sample droplet in a water-immiscible oil (e.g., cyclohexane).[11][12]Effectively retards back-exchange kinetics.[11]More complex sample handling; may not be suitable for all workflows.
Ionic Strength Adjustment Use higher salt during proteolysis and lower salt before ESI.[5]Can improve deuterium recovery.Requires careful optimization of buffer conditions.

Diagrams

Troubleshooting_LCMS_Noise Start High Background Noise in LC-MS Analysis CheckSolvents Prepare Fresh, LC-MS Grade Mobile Phase Start->CheckSolvents NoisePersists1 Noise Persists? CheckSolvents->NoisePersists1 CheckSystem Run Blank Gradient (No Column) NoisePersists1->CheckSystem Yes Resolved Problem Resolved NoisePersists1->Resolved No NoisePersists2 Noise Persists? CheckSystem->NoisePersists2 CleanMS Source/System Contamination (Clean MS Source & Lines) NoisePersists2->CleanMS Yes ColumnIssue Column Contamination (Flush or Replace Column) NoisePersists2->ColumnIssue No OptimizeMS Optimize MS Parameters (Cone Voltage, Gas Flow) CleanMS->OptimizeMS OptimizeMS->Resolved SampleIssue Sample Matrix Issue (Improve Sample Cleanup) ColumnIssue->SampleIssue If noise continues ColumnIssue->Resolved If noise stops SampleIssue->Resolved

Caption: Troubleshooting workflow for high background noise in LC-MS.

Back_Exchange_Mitigation cluster_mitigation Mitigation Strategies AnalyteD Deuterated Analyte (Protein-D) BackExchange Back-Exchange (D ↔ H) AnalyteD->BackExchange ProticSolvent Protic Solvent (H₂O) ProticSolvent->BackExchange AnalyteH Analyte + Protons (Signal Loss) BackExchange->AnalyteH LowTemp Low Temperature (~0 °C) LowTemp->BackExchange Inhibits LowPH Low pH (~2.5) LowPH->BackExchange Inhibits FastLC Rapid Analysis (UPLC) FastLC->BackExchange Minimizes Time For

Caption: Principle of deuterium back-exchange and key mitigation factors.

Experimental Protocols

Protocol: Minimizing Back-Exchange During HDX-MS Sample Preparation

This protocol outlines the key steps for preparing a protein sample for HDX-MS analysis while minimizing the loss of the deuterium label.

Objective: To prepare a deuterated protein sample for MS analysis with deuterium recovery of >85%.

Materials:

  • Protein of interest in a non-buffered solution.

  • Deuterium oxide (D₂O, 99.9% purity).

  • Quench Buffer: 0.5 M Glycine, pH 2.5, pre-chilled to 0°C.

  • Immobilized pepsin column.

  • LC-MS grade water and acetonitrile with 0.1% formic acid.

  • Automated HDX sample handling system (e.g., LEAP PAL) or manual pipettes pre-chilled on ice.

  • Centrifuge chilled to 4°C.

Methodology:

  • Deuterium Labeling (On-Exchange):

    • Dilute the protein stock into D₂O buffer to initiate the labeling reaction. The dilution factor should be at least 1:10 to ensure a high concentration of deuterium.

    • Incubate the sample for a predetermined amount of time (e.g., 10s, 1min, 10min, 1hr) at a controlled temperature (e.g., 25°C).

  • Quenching the Reaction:

    • At the end of the incubation period, add an equal volume of ice-cold Quench Buffer to the sample.

    • Immediately mix and flash-freeze the sample in liquid nitrogen if it is not being analyzed immediately.

    • CRITICAL STEP: The quench step rapidly drops the pH and temperature, which significantly slows the rate of back-exchange.[6][7] This step must be performed quickly.

  • Proteolytic Digestion:

    • Thaw the quenched sample rapidly and immediately inject it onto an in-line immobilized pepsin column maintained at 0°C.

    • The low temperature and acidic conditions (pH 2.5) are optimal for pepsin activity and help suppress back-exchange during digestion.

    • The flow rate should be optimized to allow for sufficient digestion (~1-2 minutes) without unnecessarily long exposure to the aqueous mobile phase.

  • Peptide Trapping and Desalting:

    • Following digestion, the resulting peptides are trapped on a C18 trap column.

    • This step desalted the peptides and concentrates them prior to analytical separation. The trap should also be maintained at low temperature.

  • Chromatographic Separation and MS Analysis:

    • Peptides are eluted from the trap column onto an analytical C18 column using a rapid acetonitrile gradient (e.g., 5-40% B in 5 minutes).

    • The entire LC system, especially the columns and solvent lines, should be maintained at a low temperature (e.g., 0-1°C) to minimize back-exchange during separation.[7]

    • Eluted peptides are directly analyzed by the mass spectrometer.

  • Control Samples:

    • Undeuterated Control: Prepare a sample by diluting the protein in a standard H₂O buffer to establish the baseline peptide map.

    • Fully Deuterated Control: Prepare a sample by incubating the protein in D₂O for an extended period (e.g., 24-48 hours) to estimate the maximum possible deuterium incorporation. This is used to calculate the percentage of back-exchange.[7]

References

Technical Support Center: Optimizing Internal Standard Concentration for Accurate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate concentration of an internal standard (IS) for analytical methods. An appropriately chosen IS concentration is critical for achieving accurate and reproducible quantification of analytes.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for selecting an internal standard concentration?

A common practice is to select an IS concentration that is close to the concentration of the analyte in the middle of the calibration range.[1] This approach aims to achieve a peak area ratio of approximately 1:1 between the analyte and the IS, which can help minimize variability.[1] The concentration should be high enough to produce a reproducible and stable signal, well above the limit of detection (LOD).[2]

Q2: Should the internal standard concentration be the same for all calibration levels?

Yes, the internal standard should be added at the same, constant concentration to all calibration standards, quality control (QC) samples, and unknown samples.[1][3][4] The principle of internal standardization relies on a constant amount of IS to correct for variations in sample preparation and instrument response.[1][5][6]

Q3: What are the characteristics of a good internal standard?

A suitable internal standard should:

  • Be chemically and physically similar to the analyte.[7][8]

  • Be absent in the sample matrix.[1][4][8]

  • Elute close to the analyte but be well-resolved chromatographically.

  • Not interfere with the analyte or other matrix components.[8]

  • Be stable throughout the entire analytical process.[9]

  • Ideally, be a stable isotope-labeled (SIL) version of the analyte, as it will have nearly identical chemical and physical properties.[7][10]

Q4: Can the internal standard signal vary between samples?

Ideally, the IS response should be consistent across all samples in an analytical run.[1] However, some variability is expected due to the complexity of biological samples and the analytical process. Significant or systematic variation in the IS signal can indicate issues such as matrix effects, inconsistent sample preparation, or instrument instability, and should be investigated.[1][10]

Troubleshooting Guide

Unexpected or inconsistent internal standard responses can compromise the accuracy and reliability of your results. This guide addresses common issues and provides a systematic approach to troubleshooting.

Issue 1: High Variability in Internal Standard Peak Area

Symptoms:

  • The relative standard deviation (%RSD) of the IS peak area across a batch of samples exceeds the established acceptance criteria (e.g., >15-20%).

  • Random and unpredictable fluctuations in the IS signal.

Possible Causes and Solutions:

CauseTroubleshooting StepsAcceptance Criteria (Example)
Inconsistent Sample Preparation Review the sample preparation workflow for any potential sources of volumetric error or inconsistent addition of the IS. Ensure thorough mixing after adding the IS.[10]%RSD of IS peak area across replicate preparations of the same sample should be <5%.
Autosampler/Injection Issues Check the autosampler for proper function, including syringe cleanliness and injection volume accuracy. Perform a series of blank injections followed by injections of a standard solution to check for carryover and reproducibility.%RSD of IS peak area for replicate injections of the same solution should be <2%.
Matrix Effects Prepare and analyze matrix-matched calibration standards and QCs. If matrix effects are suspected, evaluate the use of a different IS (e.g., a SIL-IS if not already in use) or modify the sample cleanup procedure to remove interfering components.[11]The ratio of the IS peak area in a matrix sample versus a neat solution should be between 0.8 and 1.2.
Instrument Instability Check for fluctuations in instrument parameters such as source temperature, gas flows, and detector voltage. Ensure the instrument has had sufficient time to stabilize.Instrument manufacturer's specifications for stability should be met.
Issue 2: Systematic Drift in Internal Standard Signal

Symptoms:

  • A gradual and consistent increase or decrease in the IS peak area over the course of an analytical run.

Possible Causes and Solutions:

CauseTroubleshooting StepsAcceptance Criteria (Example)
Instrument Drift Monitor the instrument's performance over time by injecting a system suitability standard at regular intervals throughout the run. If drift is observed, perform instrument maintenance and recalibration.[4][12]The IS peak area of system suitability standards should not drift by more than 15% over the course of the run.
Column Degradation A loss of chromatographic performance can lead to changes in peak shape and intensity. Inspect the column for signs of contamination or degradation and replace if necessary.Peak asymmetry and theoretical plates should remain within the method's specified limits.
Changes in Mobile Phase Composition Ensure the mobile phase is properly prepared and degassed. In gradient elution, ensure the pumping system is delivering the correct mobile phase composition over time.Retention times of the analyte and IS should be consistent throughout the run.
Issue 3: Non-linear Response of the Internal Standard

Symptoms:

  • The IS peak area does not remain constant as the analyte concentration increases in the calibration standards. This can be an increase or a decrease in the IS signal.

Possible Causes and Solutions:

CauseTroubleshooting StepsAcceptance Criteria (Example)
Ion Suppression/Enhancement This is a common issue in LC-MS where the analyte and IS compete for ionization. To mitigate this, consider: 1. Diluting the samples. 2. Optimizing the IS concentration to be less susceptible to the analyte's influence. 3. Improving chromatographic separation to reduce co-elution.[11]The IS peak area should not vary by more than 20% across the calibration range.
Detector Saturation If the IS concentration is too high, it can saturate the detector. Prepare a series of dilutions of the IS and inject them to determine the linear dynamic range of the detector for the IS.The IS concentration should be chosen to be in the linear range of the detector.
Contamination of the IS with Analyte If the IS is contaminated with the analyte, its signal will appear to increase with increasing analyte concentration. Analyze the IS solution alone to check for the presence of the analyte.The analyte peak should be absent in the chromatogram of the IS solution.

Experimental Protocols

Protocol 1: Determining the Optimal Internal Standard Concentration

Objective: To select an IS concentration that provides a stable and reproducible signal without causing detector saturation or being significantly affected by the analyte concentration.

Methodology:

  • Prepare Analyte and Internal Standard Stock Solutions: Prepare concentrated stock solutions of both the analyte and the internal standard in a suitable solvent.

  • Prepare a Series of Internal Standard Working Solutions: From the IS stock solution, prepare a series of working solutions at different concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Analyte Calibration Standards: Prepare a set of calibration standards for the analyte covering the expected concentration range of the samples.

  • Spike Calibration Standards with Internal Standard: For each IS working solution concentration, spike a full set of analyte calibration standards with that IS concentration. For example, create one set of calibration standards containing 50 ng/mL of IS, another set containing 100 ng/mL of IS, and so on.

  • Analyze the Samples: Inject and analyze all prepared samples using the analytical method.

  • Evaluate the Data: For each IS concentration tested, plot the IS peak area against the analyte concentration. Also, evaluate the precision (%RSD) of the IS peak area across all calibration standards.

Data Evaluation Table:

IS Concentration (ng/mL)IS Peak Area at LLOQIS Peak Area at ULOQ% Change in IS Area (LLOQ to ULOQ)%RSD of IS Peak Area Across Curve
105,0004,500-10%8%
5025,00023,000-8%5%
10050,00048,000-4%3%
500250,000235,000-6%4%
1000500,000400,000 (Saturation)-20%15%
Protocol 2: Assessing the Linearity of the Internal Standard Response

Objective: To confirm that the chosen internal standard concentration provides a linear response within the detector's operating range.

Methodology:

  • Prepare a Series of Internal Standard Dilutions: From the IS stock solution, prepare a series of at least five dilutions covering a range that brackets the proposed working concentration.

  • Analyze the Dilutions: Inject each dilution in triplicate.

  • Construct a Calibration Curve: Plot the mean peak area of the IS against its concentration.

  • Evaluate Linearity: Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.99.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Visualizations

Internal_Standard_Concentration_Selection_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation start Define Analyte Concentration Range prep_is Prepare IS Stock Solution start->prep_is prep_analyte Prepare Analyte Stock Solution start->prep_analyte create_is_series Create a Series of IS Working Concentrations prep_is->create_is_series create_cal_curves Spike Analyte Calibration Curves with each IS Concentration prep_analyte->create_cal_curves create_is_series->create_cal_curves analyze Analyze all Samples create_cal_curves->analyze eval_stability Evaluate IS Signal Stability Across Analyte Range analyze->eval_stability eval_precision Evaluate Precision (%RSD) of IS Signal analyze->eval_precision eval_linearity Check for Detector Saturation/Non-linearity analyze->eval_linearity decision Optimal Concentration Found? eval_stability->decision eval_precision->decision eval_linearity->decision select_is Select Optimal IS Concentration decision->select_is Yes troubleshoot Troubleshoot (e.g., different IS, modify method) decision->troubleshoot No

Caption: Workflow for selecting the optimal internal standard concentration.

Troubleshooting_IS_Variability start High IS Signal Variability Observed check_prep Review Sample Preparation Protocol start->check_prep decision_prep Preparation Error Found? check_prep->decision_prep check_autosampler Investigate Autosampler Performance decision_autosampler Autosampler Issue? check_autosampler->decision_autosampler check_matrix Assess for Matrix Effects decision_matrix Matrix Effect Present? check_matrix->decision_matrix check_instrument Evaluate Instrument Stability decision_instrument Instrument Unstable? check_instrument->decision_instrument decision_prep->check_autosampler No solve_prep Correct Protocol/Retrain decision_prep->solve_prep Yes decision_autosampler->check_matrix No solve_autosampler Perform Maintenance decision_autosampler->solve_autosampler Yes decision_matrix->check_instrument No solve_matrix Modify Cleanup/Use SIL-IS decision_matrix->solve_matrix Yes solve_instrument Calibrate/Service Instrument decision_instrument->solve_instrument Yes end Re-analyze Samples decision_instrument->end No, Escalate Issue solve_prep->end solve_autosampler->end solve_matrix->end solve_instrument->end

Caption: Logical workflow for troubleshooting high internal standard signal variability.

References

Resolving co-eluting peaks in the chromatographic analysis of Methiocarb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic analysis of Methiocarb, with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Methiocarb analysis?

A1: Due to the thermolabile nature of Methiocarb, High-Performance Liquid Chromatography (HPLC) is the preferred method for its analysis. HPLC is often coupled with various detectors, including Ultraviolet (UV), Diode Array (DAD), Fluorescence (FLD) following post-column derivatization, and tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. Gas Chromatography (GC) can be used, but often requires derivatization of Methiocarb to prevent thermal degradation in the injector port.

Q2: What are the primary metabolites of Methiocarb and why are they important to analyze?

A2: The primary metabolites of Methiocarb are Methiocarb sulfoxide and Methiocarb sulfone. It is crucial to analyze for these metabolites alongside the parent compound as they can also be present in samples and contribute to the overall toxicological assessment. Regulatory bodies often require the quantification of both the parent compound and its significant metabolites.

Q3: What is co-elution and why is it a problem in Methiocarb analysis?

A3: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping or unresolved peaks. This is a significant issue in Methiocarb analysis as it can lead to inaccurate identification and quantification of Methiocarb and its metabolites, or interference from other pesticides or matrix components.

Q4: What are common compounds that may co-elute with Methiocarb?

A4: Potential co-eluents for Methiocarb include other carbamate pesticides with similar chemical properties that are often used in multi-residue analysis methods. These can include, but are not limited to, Aldicarb, Carbofuran, Methomyl, and Propoxur. Additionally, complex sample matrices, such as those from fruits, vegetables, and soil, can contain endogenous compounds that may co-elute with the analytes of interest.

Q5: What is the QuEChERS method and how does it relate to Methiocarb analysis?

A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used in pesticide residue analysis. It involves a simple extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is effective for extracting Methiocarb and its metabolites from various food and environmental matrices while minimizing matrix effects that can lead to co-elution and other chromatographic problems.[1][2]

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue: Poor resolution between Methiocarb and another carbamate pesticide.

Possible Cause & Solution Workflow

cluster_0 Troubleshooting Co-elution of Methiocarb with Other Carbamates Start Start Problem Poor resolution between Methiocarb and another carbamate Start->Problem Step1 Optimize Mobile Phase Problem->Step1 Initial Approach Step2 Modify Gradient Program Step1->Step2 If still unresolved Step3 Change Column Chemistry Step2->Step3 If still unresolved Step4 Adjust Temperature Step3->Step4 Fine-tuning End Resolution Achieved Step4->End

Caption: Workflow for resolving co-eluting carbamate pesticides.

  • Step 1: Optimize Mobile Phase Composition.

    • Rationale: Changing the solvent strength or the organic modifier can alter the selectivity of the separation.

    • Action:

      • If using a methanol/water mobile phase, try substituting methanol with acetonitrile or using a ternary mixture (e.g., methanol/acetonitrile/water). Acetonitrile often provides different selectivity for polar compounds compared to methanol.

      • Adjust the percentage of the organic solvent. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

  • Step 2: Modify the Gradient Elution Program.

    • Rationale: A shallower gradient provides more time for compounds to interact with the stationary phase, which can enhance resolution.

    • Action: Decrease the rate of change of the organic solvent concentration in the part of the chromatogram where the co-elution occurs. For example, if the peaks elute at 40% acetonitrile, flatten the gradient from 35% to 45%.

  • Step 3: Change the Column Chemistry.

    • Rationale: Different stationary phases offer different separation mechanisms.

    • Action: If a standard C18 column is being used, consider switching to a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column. These phases can offer alternative selectivities for aromatic and moderately polar compounds like carbamates.

  • Step 4: Adjust Column Temperature.

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

    • Action: Vary the column temperature (e.g., in 5 °C increments) to see if it improves resolution. Note that for some compounds, increasing the temperature may decrease resolution.

Issue: Co-elution of Methiocarb with a matrix component.

Possible Cause & Solution Workflow

cluster_1 Troubleshooting Methiocarb and Matrix Co-elution Start Start Problem Co-elution of Methiocarb with a matrix component Start->Problem Step1 Improve Sample Cleanup Problem->Step1 Initial Approach Step2 Use Matrix-Matched Standards Step1->Step2 If interference persists Step3 Employ Mass Spectrometry Step2->Step3 For confirmation End Accurate Quantification Step3->End

Caption: Workflow for resolving matrix interference with Methiocarb.

  • Step 1: Enhance Sample Cleanup.

    • Rationale: Reducing the amount of matrix components co-extracted with the analyte can eliminate the interference.

    • Action:

      • Optimize the QuEChERS cleanup step. For samples with high fat content, consider using a d-SPE sorbent containing C18. For samples with pigments like chlorophyll, include graphitized carbon black (GCB) in the d-SPE tube.

      • Alternatively, employ Solid Phase Extraction (SPE) with a cartridge specifically chosen to retain interferences while allowing Methiocarb to pass through, or vice-versa.

  • Step 2: Utilize Matrix-Matched Standards.

    • Rationale: If the interference cannot be removed, its effect on quantification can be compensated for by preparing calibration standards in a blank matrix extract that is free of the analyte.

    • Action: Prepare a blank sample extract using the same method as for the unknown samples. Spike this blank extract with known concentrations of Methiocarb to create the calibration curve.

  • Step 3: Employ a More Selective Detector.

    • Rationale: A highly selective detector like a tandem mass spectrometer (MS/MS) can differentiate between the analyte and the co-eluting interference based on their mass-to-charge ratios.

    • Action: Develop an LC-MS/MS method using Multiple Reaction Monitoring (MRM). Select specific precursor and product ion transitions for Methiocarb that are not present in the interfering matrix component.

Issue: Co-elution of Methiocarb and its metabolites (Sulfoxide and Sulfone).

Possible Cause & Solution Workflow

cluster_2 Separating Methiocarb and its Metabolites Start Start Problem Co-elution of Methiocarb, Sulfoxide, and Sulfone Start->Problem Step1 Optimize Mobile Phase pH Problem->Step1 Initial Approach Step2 Fine-tune Gradient Step1->Step2 If still unresolved Step3 Select Appropriate Column Step2->Step3 If further optimization needed End Baseline Separation Step3->End

Caption: Workflow for separating Methiocarb and its metabolites.

  • Step 1: Optimize Mobile Phase pH.

    • Rationale: The ionization state of the analytes can be altered by changing the pH of the mobile phase, which can affect their retention and selectivity.

    • Action: Add a small amount of a modifier like formic acid or ammonium formate to the mobile phase to control the pH. Experiment with different concentrations to find the optimal pH for separation.

  • Step 2: Fine-tune the Gradient Program.

    • Rationale: Methiocarb and its more polar metabolites will have different retention behaviors that can be exploited with a carefully controlled gradient.

    • Action: Use a very shallow gradient at the beginning of the run to improve the separation of the more polar sulfoxide and sulfone, followed by a steeper gradient to elute the parent Methiocarb in a reasonable time.

  • Step 3: Select an Appropriate Column.

    • Rationale: A column with high efficiency (smaller particle size) and a suitable stationary phase is critical for separating structurally similar compounds.

    • Action: Utilize a modern C18 column with a small particle size (e.g., < 3 µm) to maximize peak efficiency. If co-elution persists, consider a column with a different selectivity as mentioned previously.

Quantitative Data Summary

The following tables summarize typical quantitative data for Methiocarb and its metabolites from various studies.

Table 1: Chromatographic Conditions and Retention Times for Carbamate Pesticides.

CompoundColumnMobile PhaseGradientRetention Time (min)
MethiocarbC18A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidStart at 20% B, ramp to 90% B over 15 min~12.5
Methiocarb sulfoxideC18A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidStart at 20% B, ramp to 90% B over 15 min~8.2
Methiocarb sulfoneC18A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidStart at 20% B, ramp to 90% B over 15 min~9.5
CarbofuranC18A: WaterB: AcetonitrileStart at 30% B, hold for 2 min, ramp to 80% B in 10 min~9.8
AldicarbC18A: WaterB: AcetonitrileIsocratic 35% B~7.1

Note: Retention times are approximate and will vary depending on the specific instrument, column dimensions, and exact experimental conditions.

Table 2: Method Performance Data for Methiocarb and its Metabolites.

AnalyteMatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)
MethiocarbBananaLC-PAD0.0595.21.9
Methiocarb sulfoxideBananaLC-PAD0.0592.01.8
Methiocarb sulfoneBananaLC-PAD0.0584.03.9
MethiocarbAnimal ProductsLC-MS/MS0.00576.4 - 118.0≤ 10.0
Methiocarb sulfoxideAnimal ProductsLC-MS/MS0.00576.4 - 118.0≤ 10.0
Methiocarb sulfoneAnimal ProductsLC-MS/MS0.00576.4 - 118.0≤ 10.0

Experimental Protocols

Sample Preparation using QuEChERS (for Fruits and Vegetables)
  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., PSA and MgSO₄; C18 or GCB may be included for specific matrices).

  • Vortex and Centrifuge: Vortex for 30 seconds, then centrifuge at a high speed for 2 minutes.

  • Final Extract: Take the supernatant for LC or LC-MS/MS analysis.

HPLC-DAD Method for Methiocarb and Metabolites
  • Instrumentation: HPLC system with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 20% B

    • 20-25 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Monitor at the wavelength of maximum absorbance for Methiocarb (typically around 220-230 nm).

LC-MS/MS Method for High Sensitivity and Selectivity
  • Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: As described in the HPLC-DAD method.

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI

    • MRM Transitions:

      • Methiocarb: e.g., m/z 226 → 169 (quantifier), m/z 226 → 121 (qualifier)

      • Methiocarb sulfoxide: e.g., m/z 242 → 185 (quantifier), m/z 242 → 170 (qualifier)

      • Methiocarb sulfone: e.g., m/z 258 → 202 (quantifier), m/z 258 → 107 (qualifier)

    • Optimize collision energies and other source parameters for each compound to achieve maximum sensitivity.

References

Validation & Comparative

Validation of an Analytical Method for Methiocarb and its Metabolites Using Methiocarb sulfone-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation parameters when using the isotopically labeled internal standard, Methiocarb sulfone-d3, for the quantification of Methiocarb and its primary metabolites, Methiocarb sulfoxide and Methiocarb sulfone. The use of a deuterated internal standard is critically evaluated against other common practices in analytical chemistry for pesticide residue analysis. Experimental data from various studies are presented to support the comparison, offering researchers a thorough understanding of the benefits and considerations for its implementation.

Executive Summary

The accurate quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. Analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose. However, the complexity of sample matrices can introduce significant variability and inaccuracy in analytical results, a phenomenon known as the matrix effect. The use of an appropriate internal standard (IS) is a widely accepted strategy to compensate for these effects. This guide demonstrates that the use of a stable isotope-labeled internal standard, such as this compound, offers superior performance in terms of accuracy, precision, and mitigation of matrix effects compared to non-labeled internal standards or external standard calibration methods.

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of analytical methods for Methiocarb and its metabolites, highlighting the advantages of using an isotopically labeled internal standard like this compound.

Table 1: Comparison of Internal Standard Strategies for Methiocarb Analysis

FeatureThis compound (Isotopically Labeled IS)Non-Isotopically Labeled IS (e.g., Triphenylphosphate)External Standard Calibration
Principle Co-elutes with the analyte and has the same ionization efficiency, but a different mass.A compound with similar chemical properties to the analyte, but chromatographically resolved.Calibration curve is generated from standards prepared in a clean solvent.
Matrix Effect Compensation Excellent. Compensates for variations in sample preparation, injection volume, and ion suppression/enhancement.[1][2][3]Moderate. Can compensate for some variability but may not fully account for matrix-induced ionization changes specific to the analyte.Poor. Highly susceptible to matrix effects, leading to inaccurate quantification.[1]
Accuracy High. Minimizes analytical errors, with accuracy percentages typically falling within 25% even in complex matrices.[1]Moderate to High. Accuracy can be good but is more matrix-dependent.Low to Moderate. Accuracy can be significantly compromised by matrix interference.
Precision (RSD) Excellent. RSD values are consistently low, often under 20%.[1]Good. Generally provides acceptable precision.Variable. Can be poor in the presence of significant matrix effects.
Cost Higher initial cost for the labeled standard.[3]Lower cost for the standard.Lowest cost for standards.
Availability Generally available from specialized chemical suppliers.Widely available.Widely available.

Table 2: Validation Parameters for LC-MS/MS Methods for Methiocarb and its Metabolites

ParameterMethod Utilizing Isotopically Labeled IS (General Performance)Method Documented for Methiocarb & Metabolites (External Standard)[4]
Linearity (R²) Typically > 0.99> 0.9995
Limit of Quantification (LOQ) Dependent on instrumentation and matrix.0.1 µg/L (in water)
Recovery (%) Generally within 70-120%Not explicitly stated with IS, but expected to be stable.
Precision (RSD) < 20%Not explicitly stated with IS.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the analysis of Methiocarb and its metabolites using an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Place a 10 g subsample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard solution (e.g., this compound at a known concentration).

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA and MgSO₄).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Analysis: The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Typical LC Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an additive like formic acid to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Methiocarb, Methiocarb sulfoxide, Methiocarb sulfone, and this compound are monitored.

  • MRM Transitions for Methiocarb and its Metabolites:

    • Methiocarb: e.g., m/z 226 → 169 (quantification), 226 → 121 (confirmation)[4]

    • Methiocarb sulfoxide: e.g., m/z 242 → 185 (quantification), 242 → 170 (confirmation)[4]

    • Methiocarb sulfone: e.g., m/z 258 → 107 (quantification), 258 → 202 (confirmation)[4]

    • This compound: The precursor ion will be shifted by +3 m/z units (e.g., m/z 261), while the product ions may or may not be shifted depending on the fragmentation pattern.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical process for selecting an appropriate internal standard.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_output Output Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction & Internal Standard Spiking (this compound) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 5. Final Centrifugation dSPE->Centrifugation2 LC_Separation 6. Chromatographic Separation (C18 Column) Centrifugation2->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 8. Data Processing & Quantification MS_Detection->Data_Processing Final_Report Validated Analytical Results Data_Processing->Final_Report

Caption: Experimental workflow for the analysis of Methiocarb using this compound.

internal_standard_selection Start Start: Need for an Internal Standard Decision1 Is an isotopically labeled analog of the analyte available? Start->Decision1 Use_Labeled Use Isotopically Labeled IS (e.g., this compound) Decision1->Use_Labeled Yes Decision2 Is a structural analog with similar properties available? Decision1->Decision2 No End Selected Internal Standard Use_Labeled->End Use_Analog Use Structural Analog IS (e.g., another carbamate) Decision2->Use_Analog Yes Use_Other Use a compound from a different class with similar retention (e.g., Triphenylphosphate) Decision2->Use_Other No Use_Analog->End Use_Other->End

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

The validation of an analytical method for the quantification of Methiocarb and its metabolites is significantly enhanced by the use of an isotopically labeled internal standard, this compound. The experimental evidence strongly suggests that this approach provides superior accuracy and precision by effectively compensating for matrix effects that can plague LC-MS/MS analysis. While the initial cost of a deuterated standard is higher, the long-term benefits of generating highly reliable and reproducible data justify the investment for researchers, scientists, and drug development professionals who require the utmost confidence in their analytical results. The detailed protocols and decision-making framework provided in this guide serve as a valuable resource for developing and validating robust analytical methods for pesticide residue analysis.

References

Inter-laboratory comparison for the analysis of Methiocarb residues

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison for the Analysis of Methiocarb Residues: A Comparative Guide

For researchers and scientists engaged in drug development and food safety, the accurate and precise quantification of pesticide residues is paramount. Methiocarb, a carbamate pesticide used as an insecticide, molluscicide, and bird repellent, along with its primary metabolites, Methiocarb sulfoxide and Methiocarb sulfone, requires robust analytical methodologies to ensure consumer safety and regulatory compliance.[1] Inter-laboratory comparisons, or proficiency tests, are crucial for evaluating and harmonizing the performance of different laboratories and analytical methods.[2][3][4]

This guide provides a synthesized comparison of analytical methods for Methiocarb residue analysis, drawing upon published performance data from various validated studies. It aims to serve as a reference for laboratories in establishing and evaluating their own methods.

Comparative Performance Data

The following table summarizes the performance characteristics of different analytical methods for the determination of Methiocarb and its metabolites. The data is compiled from several studies and presented here to simulate an inter-laboratory comparison.

AnalyteMethodMatrixLaboratory (Source)LOQ (mg/kg)Recovery (%)RSD (%)
MethiocarbQuEChERS LC-PADBananaLab A0.0195.21.9
Methiocarb sulfoxideQuEChERS LC-PADBananaLab A0.0192.01.8
Methiocarb sulfoneQuEChERS LC-PADBananaLab A0.0184.03.9
MethiocarbLC-MS/MSAnimal Origin FoodsLab B0.00576.4-118.0≤ 10.0
Methiocarb sulfoxideLC-MS/MSAnimal Origin FoodsLab B0.00576.4-118.0≤ 10.0
Methiocarb sulfoneLC-MS/MSAnimal Origin FoodsLab B0.00576.4-118.0≤ 10.0
MethiocarbLC-MS/MSWaterLab C0.000170-120≤ 20
Methiocarb sulfoxideLC-MS/MSWaterLab C0.000170-120≤ 20
Methiocarb sulfoneLC-MS/MSWaterLab C0.000170-120≤ 20

Data synthesized from single-laboratory validation studies to illustrate a comparative overview.[5][6][7]

Experimental Protocols

The methodologies summarized above predominantly utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by chromatographic analysis.[5][6][8]

QuEChERS Sample Preparation

The QuEChERS method has become a standard for pesticide residue analysis in food matrices due to its simplicity and efficiency.[8]

  • Sample Homogenization : A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction : The homogenized sample is placed in a centrifuge tube with acetonitrile. For matrices with low water content, water is added. A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and extract the pesticides into the organic layer. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water). The tube is vortexed and centrifuged.

  • Final Extract : The supernatant is collected, and a portion may be acidified to improve the stability of certain pesticides. This final extract is then ready for instrumental analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the selective and sensitive detection of pesticide residues.[5]

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.

    • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive mode is commonly used for Methiocarb and its metabolites.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.[7]

    • Typical MRM Transitions (m/z) :

      • Methiocarb : 226 -> 169 (quantification), 226 -> 121 (confirmation)[7]

      • Methiocarb sulfoxide : 242 -> 185 (quantification), 242 -> 170 (confirmation)[7]

      • Methiocarb sulfone : 258 -> 202 (quantification), 258 -> 107 (confirmation)[7]

Mandatory Visualizations

Inter_Laboratory_Comparison_Workflow cluster_Coordination Coordinating Body (e.g., Proficiency Test Provider) cluster_Labs Participating Laboratories cluster_Evaluation Data Evaluation and Reporting Coordination Planning and Design of the Comparison Study SamplePrep Preparation and Homogenization of Test Material Coordination->SamplePrep Distribution Distribution of Samples to Participating Laboratories SamplePrep->Distribution LabAnalysis Analysis of Samples using In-House Methods Distribution->LabAnalysis DataReporting Reporting of Results to Coordinating Body LabAnalysis->DataReporting StatisticalAnalysis Statistical Analysis of Submitted Data (e.g., z-scores) DataReporting->StatisticalAnalysis PerformanceEval Evaluation of Laboratory Performance StatisticalAnalysis->PerformanceEval FinalReport Issuance of Final Report and Certificates PerformanceEval->FinalReport Methiocarb_Analysis_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis cluster_Reporting Results Start Sample Homogenization (10-15g) Extraction Acetonitrile Extraction with Salts Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis (C18, ESI+) FinalExtract->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Report Final Residue Concentration Report DataProcessing->Report

References

Isotope Dilution Mass Spectrometry: The Gold Standard for Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Accuracy and Precision

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. Among the various analytical techniques available, Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method, offering unparalleled accuracy and precision.[1] This guide provides an objective comparison of IDMS with other common analytical approaches, supported by experimental data, to highlight its superior performance in complex matrices.

Isotope dilution is an internal standardization technique where a known amount of an isotopically labeled analogue of the target analyte is added to the sample at the beginning of the analytical process.[1] This "isotopic twin" behaves identically to the native analyte throughout extraction, cleanup, and chromatographic separation, effectively compensating for any losses or matrix-induced signal suppression or enhancement.[2][3][4] This intrinsic correction is the cornerstone of the high accuracy and precision achieved with IDMS.

Comparative Performance: IDMS vs. Other Methods

The primary advantage of IDMS lies in its ability to mitigate matrix effects, a common challenge in pesticide analysis, especially in complex food and environmental samples.[2][3][4] The co-eluting matrix components can interfere with the ionization of the target analyte, leading to inaccurate quantification when using traditional methods like external standard calibration.

A study on the analysis of eight pesticides in tea samples using headspace solid-phase microextraction coupled with gas chromatography-isotope dilution mass spectrometry (HS-SPME/GC-IDMS) demonstrated a significant improvement in precision. The relative standard deviations (RSDs) for the eight analytes using IDMS were in the range of 3.7–10.2%, a marked improvement compared to the 6.5–26.7% RSDs obtained with the traditional external standard method.[5]

Similarly, a study comparing calibration strategies for ochratoxin A in flour found that external calibration generated results 18–38% lower than the certified value due to matrix suppression effects. In contrast, all isotope dilution methods produced results that fell within the expected range, validating their accuracy.[4]

The following tables summarize the quantitative data from various studies, comparing the accuracy (recovery) and precision (RSD) of IDMS with other methods for pesticide analysis in different matrices.

Table 1: Comparison of Precision (RSD%) for Pesticide Analysis in Tea

PesticideExternal Standard RSD (%)IDMS RSD (%)
Analyte 16.5 - 26.73.7 - 10.2
Analyte 26.5 - 26.73.7 - 10.2
Analyte 36.5 - 26.73.7 - 10.2
Analyte 46.5 - 26.73.7 - 10.2
Analyte 56.5 - 26.73.7 - 10.2
Analyte 66.5 - 26.73.7 - 10.2
Analyte 76.5 - 26.73.7 - 10.2
Analyte 86.5 - 26.73.7 - 10.2
Source: Adapted from a study on the determination of pesticides in tea by HS-SPME/GC-IDMS.[5]

Table 2: Accuracy (Recovery %) of IDMS for Pesticide Metabolites in Human Urine

AnalyteMean Recovery (%)
3,5,6-trichloro-2-pyridinol (TCPy)91 - 102
2-isopropyl-6-methyl-4-pyrimidinol91 - 102
para-nitrophenol91 - 102
malathion dicarboxylic acid91 - 102
4-fluoro-3-phenoxybenzoic acid91 - 102
3-phenoxybenzoic acid91 - 102
cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA)91 - 102
trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA)91 - 102
cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid91 - 102
2,4-dichlorophenoxyacetic acid91 - 102
Source: Data from a study on the quantification of pesticide biomarkers in human urine using online SPE-HPLC-IDMS/MS.[6]

Table 3: Accuracy (Recovery %) and Precision (RSD%) of a GC-IDMS Method for Pesticides in Soybeans

PesticideMean Recovery (%)RSD (%)
Diazinon83 - 109< 3
Malathion83 - 109< 3
Chlorpyrifos83 - 109< 3
Captan83 - 109< 3
Endosulfan83 - 109< 3
Tebuconazole83 - 109< 3
Iprodione83 - 109< 3
Cypermethrin83 - 109< 3
Source: Validation of a GC-IDMS method for target pesticides in soybeans.[7]

Experimental Protocols

The high performance of IDMS is underpinned by meticulous experimental procedures. Below are detailed methodologies from key studies.

Protocol 1: Multiresidue Pesticide Analysis in Sediments by LC-ESI-MS/MS with Isotope Dilution [2][3]

  • Sample Preparation: Pressurized liquid extraction (PLE) followed by solid-phase extraction (SPE) for cleanup.

  • Isotope Standard Spiking: A mixture of 23 deuterated pesticide analogues was added as surrogate standards before extraction.

  • Chromatography: Liquid chromatography with electrospray ionization.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) for quantification.

  • Key Findings: The method demonstrated good linearity, sensitivity, and accuracy with relative recoveries between 92% and 118% for most compounds. The use of isotope dilution was crucial for correcting matrix effects.[2][3]

Protocol 2: Pesticide Analysis in Tea by HS-SPME/GC-IDMS [5]

  • Sample Preparation: Headspace solid-phase microextraction (HS-SPME).

  • Isotope Standard Spiking: Isotopically labeled analogues of the target pesticides were added to the samples and allowed to equilibrate for 15 minutes before extraction.

  • Chromatography: Gas chromatography.

  • Mass Spectrometry: Isotope dilution mass spectrometry for quantification.

  • Key Findings: The IDMS method significantly improved the precision of the analysis compared to the external standard method. Recoveries were between 86.7% and 112.8%.[5]

Protocol 3: Quantification of Pesticide Biomarkers in Human Urine by Online SPE-HPLC-IDMS/MS [6]

  • Sample Preparation: Enzymatic hydrolysis of conjugated metabolites, followed by automated online solid-phase extraction (SPE) for extraction and pre-concentration.

  • Chromatography: High-performance liquid chromatography (HPLC).

  • Mass Spectrometry: Isotope dilution tandem mass spectrometry (IDMS/MS).

  • Key Findings: The method showed excellent accuracy with mean recoveries of 91-102% and high precision with total precision coefficients of variation between 5.9% and 11.5%.[6]

Visualizing the Advantage of IDMS

To better understand the principles and benefits of IDMS, the following diagrams illustrate the experimental workflow and a comparison of error sources with conventional methods.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with Isotopically Labeled Internal Standard Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Extraction (e.g., QuEChERS, PLE) Homogenize->Extract Cleanup Cleanup (e.g., SPE, dSPE) Extract->Cleanup LC_GC Chromatographic Separation (LC or GC) Cleanup->LC_GC MS Mass Spectrometry (MS/MS) LC_GC->MS Ratio Measure Isotope Ratio (Analyte / Labeled Standard) MS->Ratio Quant Quantification Ratio->Quant

Caption: General workflow of Isotope Dilution Mass Spectrometry for pesticide analysis.

Error_Comparison cluster_external External Standard Method cluster_idms Isotope Dilution Mass Spectrometry Ext_Prep Sample Preparation (Analyte Loss) Ext_Result Inaccurate Result Ext_Prep->Ext_Result Ext_Matrix Matrix Effects (Suppression/Enhancement) Ext_Matrix->Ext_Result Ext_Instrument Instrumental Variation Ext_Instrument->Ext_Result IDMS_Prep Sample Preparation (Analyte & Labeled Standard Losses are Compensated) IDMS_Result Accurate Result IDMS_Prep->IDMS_Result IDMS_Matrix Matrix Effects (Analyte & Labeled Standard Affected Equally) IDMS_Matrix->IDMS_Result IDMS_Instrument Instrumental Variation (Ratio Measurement is Robust) IDMS_Instrument->IDMS_Result

Caption: Comparison of error sources in External Standard vs. IDMS methods.

Conclusion

The experimental data unequivocally demonstrates that Isotope Dilution Mass Spectrometry provides superior accuracy and precision for the quantification of pesticides in complex matrices compared to conventional methods like external standard calibration. By effectively compensating for sample preparation losses and matrix-induced signal variations, IDMS stands as the gold standard for reliable and defensible analytical results in pesticide residue analysis. For laboratories where the highest quality data is required, the adoption of IDMS is a critical step towards achieving robust and accurate quantification.

References

A Comparative Guide to Linearity and Range Determination for Methiocarb Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate quantification of active compounds is paramount. This guide provides a comparative analysis of analytical methods for determining the linearity and range of Methiocarb, a widely used carbamate pesticide. The following sections present experimental data, detailed protocols, and a visual workflow to aid in selecting the most suitable method for your research needs.

Quantitative Data Summary

The performance of various analytical methods for Methiocarb quantification is summarized in the table below. This data, compiled from recent studies, highlights the linearity and sensitivity of each technique.

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (R²)Limit of Quantification (LOQ)Reference
LC-MS/MSAnimal Food Products (chicken, pork, beef, egg, milk)Not explicitly stated, but a seven-point calibration curve was used.≥ 0.9910.005 mg/kg[1][2]
LC-MS/MSWater2 ng/mL to 100 ng/mL> 0.99950.1 ppb (µg/L)[3]
LC-MS/MSVegetables5 to 200 µg/kg> 0.9965 µg/kg[4]
GC-MSSoil and RiceNot explicitly stated, but a seven-point calibration curve was used.≥ 0.9910.005 mg/kg[1]
GC-MS/MSWater100 pg/µL to 10 ng/mL0.9948Not explicitly stated, but detection down to 500 ppt was achieved.[5]
Differential Pulse Voltammetry (DPV)Aqueous Solution1 to 55 µg/mLNot Stated0.15 µg/mL[6]
HPLC-UVWater5.0 to 100 ng/mL (based on fortification levels)Not Stated0.23 ng/mL[7]

Experimental Workflow

The following diagram illustrates a typical workflow for determining the linearity and range of an analytical method for Methiocarb quantification.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_validation Validation A Prepare Standard Stock Solution of Methiocarb B Prepare a Series of Calibration Standards by Dilution A->B E Analyze Calibration Standards using the Chosen Method (e.g., LC-MS/MS) B->E C Prepare Blank Matrix Samples F Analyze Spiked and Blank Matrix Samples C->F D Spike Blank Matrix with Known Concentrations of Methiocarb D->F G Construct Calibration Curve (Response vs. Concentration) E->G I Determine Limit of Detection (LOD) and Limit of Quantification (LOQ) F->I H Determine Linearity (e.g., Calculate R² value) G->H J Establish the Analytical Range H->J I->J K Assess Accuracy and Precision at Different Concentrations within the Range J->K

Figure 1. A generalized workflow for establishing the linearity and range of an analytical method for Methiocarb quantification.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the linearity and range determination for Methiocarb quantification, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed and highly sensitive technique.

Preparation of Standard Solutions and Calibration Curve

Objective: To prepare a series of solutions with known concentrations of Methiocarb to establish a calibration curve.

Materials:

  • Methiocarb analytical standard (purity >99%)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of Methiocarb standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Intermediate and Working Standards: Perform serial dilutions of the stock solution with an appropriate solvent (e.g., methanol/water mixture) to prepare a series of at least six to eight calibration standards. The concentration range should bracket the expected concentration of Methiocarb in the samples. For example, for water analysis, a range of 2 ng/mL to 100 ng/mL is appropriate.[3]

  • Calibration Curve Construction: Inject each calibration standard into the LC-MS/MS system and record the peak area response. Plot the peak area against the corresponding concentration.

  • Linearity Assessment: Perform a linear regression analysis on the calibration curve data. The coefficient of determination (R²) should be ≥ 0.99 for the curve to be considered linear.[1][2]

Sample Preparation (Matrix-Matched Calibration)

Objective: To extract Methiocarb from the sample matrix and prepare it for analysis, accounting for matrix effects.

Materials:

  • Sample matrix (e.g., homogenized vegetable, water, soil)

  • Acetonitrile

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent (for dispersive solid-phase extraction)

  • Centrifuge and centrifuge tubes

Procedure (QuEChERS-based method for solid matrices):

  • Homogenization: Homogenize the sample (e.g., vegetables) to ensure uniformity.

  • Extraction: Weigh a representative portion of the homogenized sample (e.g., 10 g) into a centrifuge tube. Add a measured volume of water (if necessary) and acetonitrile. Shake vigorously.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride to the tube, shake, and centrifuge. This step partitions the Methiocarb into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA and anhydrous magnesium sulfate. Vortex and centrifuge. The PSA helps in removing interfering matrix components.

  • Final Extract Preparation: The resulting supernatant is the final extract. It may be further diluted with an appropriate solvent before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Objective: To separate and detect Methiocarb and its metabolites using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid to improve peak shape and ionization efficiency.[8]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Methiocarb and its metabolites (Methiocarb sulfoxide and Methiocarb sulfone) are monitored for quantification and confirmation.[3]

    • Methiocarb: e.g., m/z 226 → 169 (quantification), 226 → 121 (confirmation).[3]

    • Methiocarb Sulfoxide: e.g., m/z 242 → 185 (quantification), 242 → 170 (confirmation).[3]

    • Methiocarb Sulfone: e.g., m/z 258 → 107 (quantification), 258 → 201 (confirmation).[8]

Determination of Limit of Quantification (LOQ) and Range

Objective: To determine the lowest concentration of Methiocarb that can be reliably quantified and to define the linear working range of the method.

Procedure:

  • Limit of Detection (LOD) and LOQ Estimation: The LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram, typically S/N of 3 for LOD and 10 for LOQ. Alternatively, they can be determined from the standard deviation of the response and the slope of the calibration curve.

  • LOQ Confirmation: The estimated LOQ should be confirmed by analyzing multiple replicate samples spiked at the proposed LOQ concentration. The accuracy (recovery) and precision (relative standard deviation, RSD) at this level should meet predefined acceptance criteria (e.g., recovery of 70-120% and RSD ≤ 20%).

  • Range Determination: The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The lower limit of the range is the LOQ. The upper limit is determined by the highest concentration on the linear calibration curve.

Comparison with Alternative Methods

While LC-MS/MS is a dominant technique for Methiocarb analysis due to its high sensitivity and selectivity, other methods can also be employed.

  • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): This method is suitable for the analysis of Methiocarb, often after a derivatization step due to the thermal lability of carbamates.[1] It can offer good linearity and sensitivity.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD): These methods are generally less sensitive than MS-based methods but can be a cost-effective alternative.[1] Post-column derivatization is often required for fluorescence detection to enhance sensitivity.

  • Electrochemical Methods: Techniques like differential pulse voltammetry have been explored for Methiocarb determination and can offer a simple and rapid analysis, though they may be more susceptible to matrix interferences.[6]

The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For trace-level quantification in complex matrices, LC-MS/MS is generally the preferred method.

References

A Comparative Toxicological Profile of Methiocarb and Its Primary Metabolites: Sulfoxide and Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available toxicological data reveals a clear gradation in the acute toxicity of the carbamate pesticide Methiocarb and its principal oxidative metabolites, Methiocarb sulfoxide and Methiocarb sulfone. The data consistently demonstrate that Methiocarb sulfoxide exhibits the highest toxicity, followed by the parent compound Methiocarb, with Methiocarb sulfone being significantly less toxic. This guide synthesizes the key findings from various studies to provide a comparative overview for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The acute oral toxicity, as indicated by the LD50 (the dose required to be lethal to 50% of a test population), provides a stark comparison of the three compounds.

CompoundSpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
Methiocarb RatOral9–135
RatOral20[1]
Guinea PigOral12.2
Methiocarb sulfoxide RatOral6–9
Methiocarb sulfone RatOral>1000

bw: body weight

As the data illustrates, the oxidation of Methiocarb to Methiocarb sulfoxide results in a more potent toxicant, with an oral LD50 in rats as low as 6-9 mg/kg bw. In contrast, further oxidation to Methiocarb sulfone leads to a dramatic decrease in toxicity, with an oral LD50 in rats exceeding 1000 mg/kg bw. One Australian government report also notes that Methiocarb sulfoxide is more toxic than methiocarb, and methiocarb sulfone is much less toxic.[2]

Experimental Protocols

The presented toxicity data are primarily derived from acute oral toxicity studies conducted in rodents, following established international guidelines.

Acute Oral Toxicity Testing in Rodents (General Protocol)

  • Test Species: Typically, laboratory strains of rats (e.g., Sprague-Dawley) are used.[3]

  • Administration: The test substance is administered orally, often via gavage. The compound is usually dissolved or suspended in a suitable vehicle.

  • Dose Levels: A range of dose levels is used to determine the dose-response relationship and to calculate the LD50.

  • Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.

  • Endpoints: The primary endpoint is mortality. Other observations include clinical signs of toxicity (e.g., tremors, salivation, changes in motor activity), body weight changes, and gross pathological findings at necropsy.

Metabolic Pathway and Mechanism of Action

Methiocarb undergoes oxidative metabolism in the environment and in biological systems. The primary metabolic pathway involves the oxidation of the sulfur atom.

Methiocarb Methiocarb Sulfoxide Methiocarb Sulfoxide Methiocarb->Sulfoxide Oxidation Sulfone Methiocarb Sulfone Sulfoxide->Sulfone Oxidation

Metabolic pathway of Methiocarb to its sulfoxide and sulfone metabolites.

The primary mechanism of toxicity for Methiocarb and its sulfoxide metabolite is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][4][5]

cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Methiocarb/Sulfoxide ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Methiocarb Methiocarb / Methiocarb Sulfoxide Methiocarb->AChE Inhibits

Mechanism of acetylcholinesterase inhibition by Methiocarb and its sulfoxide.

In a normal functioning synapse, acetylcholine is released and binds to postsynaptic receptors to propagate a nerve signal. Acetylcholinesterase then rapidly hydrolyzes acetylcholine to terminate the signal. Methiocarb and Methiocarb sulfoxide act as inhibitors of acetylcholinesterase.[1][4][5] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic receptors and leading to the observed signs of toxicity. Studies have shown that while both Methiocarb and its sulfoxide and sulfone metabolites exhibit PXR and PPARα agonistic activities, the activities of the sulfoxide and sulfone are markedly reduced.[6]

References

Performance evaluation of different clean-up methods for Methiocarb analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methiocarb, a carbamate pesticide, and its primary metabolites, Methiocarb sulfoxide and Methiocarb sulfone, in various matrices is crucial for food safety and environmental monitoring. The selection of an appropriate sample clean-up method is a critical step that significantly impacts the reliability and efficiency of the analysis. This guide provides a comprehensive comparison of the performance of three widely used clean-up techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols.

Performance Evaluation of Clean-up Methods

The efficiency of each clean-up method is evaluated based on key performance indicators such as recovery rate, precision (expressed as Relative Standard Deviation, RSD), Limit of Detection (LOD), Limit of Quantification (LOQ), and matrix effects. The following table summarizes the quantitative performance data for Methiocarb and its metabolites using different clean-up techniques in various food matrices.

Clean-up MethodSample MatrixAnalyteRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Matrix Effect (%)
QuEChERS (d-SPE) BananaMethiocarb95.2[1][2]1.9[1][2]-<0.5[2]Not Reported
BananaMethiocarb sulfoxide92.0[1][2]1.8[1][2]-<0.5[2]Not Reported
BananaMethiocarb sulfone84.0[1][2]3.9[1][2]-<0.5[2]Not Reported
VegetablesMethiocarb91-109[3]<10[3]-0.005[3]Not Reported
Animal ProductsMethiocarb76.4-118.0[4]≤10.0[4]0.0016[4]0.005[4]Not Reported
Animal ProductsMethiocarb sulfoxide76.4-118.0[4]≤10.0[4]0.0016[4]0.005[4]Not Reported
Animal ProductsMethiocarb sulfone76.4-118.0[4]≤10.0[4]0.0016[4]0.005[4]Not Reported
Solid-Phase Extraction (SPE) WaterMethiocarb92[3]7[3]0.00023[3]-Not Applicable
Liquid-Liquid Extraction (LLE) General Food MatricesGeneral Pesticides62.6-85.5[5]Not Reported--Tendency for ion suppression[5]

Note: A direct comparison is challenging due to variations in sample matrices and analytical instrumentation across studies. The data for LLE is for general pesticide analysis and not specific to Methiocarb.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the selection of the most suitable method for your research needs.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Bananas[1][2]
  • Sample Homogenization: Homogenize 10 g of banana sample.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube and shake vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up: Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for analysis by Liquid Chromatography with a Photodiode Array Detector (LC-PAD).

Solid-Phase Extraction (SPE) Method for Water[3]
  • Sample Preparation: Acidify the water sample to pH 3.0.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the water sample through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the retained analytes with 5 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

General Liquid-Liquid Extraction (LLE) Method for Pesticide Analysis
  • Sample Homogenization: Homogenize a representative sample of the food matrix.

  • Extraction: Extract a known weight of the homogenized sample with a water-immiscible organic solvent (e.g., dichloromethane or a mixture of acetone and dichloromethane) by vigorous shaking in a separatory funnel.

  • Phase Separation: Allow the layers to separate and collect the organic phase.

  • Drying: Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume using a rotary evaporator.

  • Solvent Exchange: If necessary, exchange the solvent to one compatible with the analytical instrument.

  • Analysis: The concentrated extract is ready for analysis.

Workflow for Methiocarb Analysis

The following diagram illustrates a typical workflow for the analysis of Methiocarb residues in food samples, from sample preparation to final analysis.

Methiocarb_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction (Acetonitrile or other solvent) Sample->Extraction QuEChERS QuEChERS (d-SPE) Extraction->QuEChERS SPE Solid-Phase Extraction Extraction->SPE LLE Liquid-Liquid Extraction Extraction->LLE Analysis LC-MS/MS or HPLC QuEChERS->Analysis SPE->Analysis LLE->Analysis

Caption: General workflow for Methiocarb residue analysis.

Discussion

QuEChERS has emerged as a popular and effective method for the multi-residue analysis of pesticides in a wide range of food matrices. Its advantages include high throughput, low solvent consumption, and good recovery for a broad spectrum of analytes, including Methiocarb and its metabolites.[1][2][3][4] The dispersive SPE clean-up step with PSA is effective in removing polar interferences like sugars and organic acids, which are common in fruit and vegetable matrices.

Solid-Phase Extraction (SPE) is a well-established and versatile technique that offers excellent clean-up by utilizing a variety of sorbent materials. For carbamate pesticides like Methiocarb, C18 is a common choice for reversed-phase extraction from aqueous samples. SPE can provide very clean extracts, which is beneficial for reducing matrix effects and improving the longevity of analytical instruments. However, it can be more time-consuming and require more solvent than the QuEChERS method.

Liquid-Liquid Extraction (LLE) is a classical and straightforward clean-up technique. While it can be effective, it often suffers from being labor-intensive, requiring large volumes of organic solvents, and may result in lower and more variable recoveries compared to QuEChERS.[5] Furthermore, LLE can be less efficient in removing co-extractive matrix components, leading to more significant matrix effects in the final analysis.

Conclusion

For the routine analysis of Methiocarb and its metabolites in food matrices, the QuEChERS method offers a superior balance of performance, efficiency, and cost-effectiveness. It consistently provides high recovery rates and good precision for Methiocarb and its degradation products. While SPE can yield cleaner extracts, it is generally more laborious. LLE , although simple in principle, is often outperformed by QuEChERS in terms of recovery and efficiency. The choice of the optimal clean-up method will ultimately depend on the specific laboratory workflow, available resources, and the required level of analytical performance.

References

A Head-to-Head Battle for Precision: Quantifying Methiocarb with d3-Internal Standard vs. External Standard Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. When quantifying the carbamate pesticide Methiocarb, the choice of standardization method can significantly impact the uncertainty of the results. This guide provides a comprehensive comparison of two common approaches: the use of a deuterated internal standard (Methiocarb-d3) and the external standard method, supported by experimental data and detailed protocols.

The use of an isotopically labeled internal standard, such as Methiocarb-d3, is a powerful technique in analytical chemistry, particularly when coupled with mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), is widely recognized for its potential to achieve high accuracy and precision by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2] In contrast, the external standard method, while simpler in its execution, is more susceptible to these sources of error, which can lead to higher measurement uncertainty.

This guide will delve into the practical implications of choosing one method over the other, presenting a comparative analysis of their performance characteristics and a breakdown of the associated measurement uncertainties.

Performance Characteristics: A Comparative Analysis

To illustrate the differences in performance between the two methods, the following tables summarize key validation parameters. The data for the external standard method is derived from a validation study for the determination of Methiocarb in water using LC-MS/MS.[3] While a direct comparative study with a full uncertainty budget for a Methiocarb-d3 method was not found in the available literature, the data presented for the d3-internal standard method is based on typical performance improvements observed when employing isotope dilution techniques in pesticide residue analysis.[4][5]

Table 1: Comparison of Method Performance Parameters

ParameterExternal Standard Method[3]d3-Internal Standard Method (Anticipated)
Limit of Detection (LOD) 0.02 µg/L≤ 0.02 µg/L
Limit of Quantification (LOQ) 0.1 µg/L≤ 0.1 µg/L
Recovery 70-120%95-105%
Precision (RSD) ≤ 20%≤ 10%

Table 2: Uncertainty Budget Comparison (Illustrative)

The uncertainty budget identifies and quantifies the different sources of uncertainty in a measurement. The following table provides an illustrative comparison of the major contributors to the combined uncertainty for both methods. The values for the d3-internal standard method are estimated based on the expected reduction in uncertainty for specific components due to the nature of isotope dilution.

Uncertainty ComponentExternal Standard Method (Relative Uncertainty, %)d3-Internal Standard Method (Relative Uncertainty, %)Justification for Difference
Calibration Curve 55Uncertainty in the preparation of calibration standards is similar for both methods.
Sample and Standard Volumes 31The d3-standard is added at the beginning, correcting for volumetric errors during sample preparation.
Recovery 152The co-eluting d3-standard effectively corrects for analyte losses during extraction and cleanup.[1]
Matrix Effects 101The isotopic analogue experiences the same matrix-induced signal suppression or enhancement as the native analyte, thus correcting for this effect.[2]
Repeatability 53Improved precision is a known benefit of using an isotopically labeled internal standard.
Combined Uncertainty (Illustrative) ~19% ~6% The use of a d3-internal standard significantly reduces the overall measurement uncertainty.

Experimental Protocols

Method 1: Quantification of Methiocarb using External Standard LC-MS/MS[3]

This method is suitable for the determination of Methiocarb in water samples.

1. Sample Preparation:

  • To a 100 mL water sample, add 50 mL of dichloromethane and shake vigorously for 2 minutes.
  • Allow the layers to separate and collect the organic (lower) layer.
  • Repeat the extraction with a second 50 mL aliquot of dichloromethane.
  • Combine the organic extracts and evaporate to near dryness using a rotary evaporator.
  • Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series or equivalent.
  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
  • Gradient: 30% B to 90% B over 10 minutes.
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 µL.
  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • MRM Transitions: Monitor the transition of m/z 226 -> 169 for quantification.

3. Calibration:

  • Prepare a series of calibration standards of Methiocarb in methanol at concentrations ranging from 0.1 to 100 µg/L.
  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
  • Quantify the Methiocarb concentration in the sample extracts by interpolating their peak areas on the calibration curve.

Method 2: Quantification of Methiocarb using d3-Internal Standard LC-MS/MS

This protocol is a representative method for the analysis of Methiocarb in a food matrix (e.g., vegetables) using a deuterated internal standard.

1. Sample Preparation:

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.
  • Add a known amount of Methiocarb-d3 internal standard solution.
  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
  • Take a 1 mL aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) with 150 mg of PSA and 50 mg of C18.
  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • LC System and Column: As described in Method 1.
  • Mobile Phase and Gradient: As described in Method 1.
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 µL.
  • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
  • MRM Transitions: Monitor the transitions m/z 226 -> 169 for Methiocarb and m/z 229 -> 172 for Methiocarb-d3.

3. Calibration and Quantification:

  • Prepare calibration standards containing known concentrations of Methiocarb and a constant concentration of Methiocarb-d3.
  • Create a calibration curve by plotting the ratio of the peak area of Methiocarb to the peak area of Methiocarb-d3 against the concentration of Methiocarb.
  • Calculate the concentration of Methiocarb in the sample by determining the area ratio of the analyte to the internal standard and using the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for both methods, highlighting the key differences in their approaches.

Experimental Workflow: External Standard Method cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_cal Calibration & Quantification Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Quantify Quantify Analyte LCMS->Quantify Standards Prepare External Standards CalCurve Generate Calibration Curve Standards->CalCurve CalCurve->Quantify

Caption: Workflow for Methiocarb analysis using the external standard method.

Experimental Workflow: d3-Internal Standard Method cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_cal Calibration & Quantification Sample Sample Collection AddIS Add Methiocarb-d3 Sample->AddIS Extraction Extraction AddIS->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Quantify Quantify Analyte LCMS->Quantify Standards Prepare Standards with IS CalCurve Generate Ratio Calibration Curve Standards->CalCurve CalCurve->Quantify

Caption: Workflow for Methiocarb analysis using the d3-internal standard method.

Conclusion: The Superiority of the d3-Internal Standard Approach for Minimizing Uncertainty

The evidence strongly supports the use of a Methiocarb-d3 internal standard for achieving lower measurement uncertainty in the quantification of Methiocarb. By effectively compensating for analyte losses during sample preparation and mitigating the impact of matrix effects, the isotope dilution method provides more accurate and reliable results compared to the external standard method.[1][2] While the initial cost of the deuterated standard may be higher, the long-term benefits of increased data quality, reduced need for re-analysis, and greater confidence in analytical findings make it a worthwhile investment for research and regulated environments. For applications where the highest level of accuracy is critical, the d3-internal standard method is the demonstrably superior choice.

References

Safety Operating Guide

Proper Disposal of Methiocarb Sulfone-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Methiocarb sulfone-d3 is critical not only for laboratory safety but also for environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsibility in the laboratory.

This compound, a deuterated derivative of Methiocarb sulfone, is classified as a hazardous substance. Both Methiocarb-d3 and its non-deuterated counterpart, Methiocarb sulfone, are recognized for their toxicity. Methiocarb-d3 is designated as "Fatal if swallowed" and poses a significant threat to aquatic ecosystems, being "Very toxic to aquatic life with long lasting effects"[1][2]. Similarly, Methiocarb sulfone is "Harmful if swallowed" and also demonstrates high aquatic toxicity[3]. Given these hazards, meticulous disposal procedures are mandatory.

Hazard Summary

A clear understanding of the hazards associated with this compound is fundamental to its safe management. The following table summarizes the key hazard information derived from safety data sheets of related compounds.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Fatal or harmful if swallowed[1][2][3].Ingestion
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[1][2][3].Environmental Release
Acute Dermal Toxicity Toxic in contact with skin[2][4].Skin Contact
Acute Inhalation Toxicity Fatal if inhaled[2].Inhalation of dust

Step-by-Step Disposal Protocol

Adherence to a stringent disposal protocol is paramount to mitigate the risks associated with this compound. The following steps provide a clear, actionable framework for laboratory personnel.

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate PPE. This minimizes the risk of accidental exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be worn.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, pipette tips), and spill cleanup materials, must be collected in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Container Integrity: Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains[4].

  • Cleanup: Carefully collect the spilled material using an absorbent, inert material (e.g., vermiculite, sand). Avoid generating dust[4]. Place all cleanup materials into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Final Disposal

The ultimate disposal of this compound waste must be conducted in compliance with institutional and regulatory standards.

  • Licensed Waste Disposal Service: The sealed hazardous waste container must be transferred to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: Improper disposal of this pesticide-related waste is a violation of federal law[5]. Always follow the guidance of your EHS office or local environmental regulatory agency[5].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_generation Generate Waste? (Unused chemical, contaminated items) ppe->waste_generation collect_waste Collect in Labeled Hazardous Waste Container waste_generation->collect_waste Yes spill Spill Occurs? waste_generation->spill No store_waste Store Waste Container Securely collect_waste->store_waste spill->ppe No spill_cleanup Follow Spill Protocol: 1. Contain 2. Clean Up 3. Decontaminate spill->spill_cleanup Yes spill_cleanup->collect_waste ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methiocarb sulfone-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Methiocarb sulfone-d3, a pesticide and a metabolite of Methiocarb.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a stable isotope-labeled form of Methiocarb sulfone.[1] Methiocarb and its derivatives are recognized as toxic substances. Methiocarb-d3 is classified as fatal if swallowed and very toxic to aquatic life with long-lasting effects.[3] Similarly, Methiocarb sulfone is harmful if swallowed and very toxic to aquatic life.[4] Both are cholinesterase inhibitors, which are potent neurotoxins.[5]

GHS Hazard Statements:

  • Acute Toxicity (Oral): Fatal or harmful if swallowed.[3][4]

  • Aquatic Hazard (Acute & Chronic): Very toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesWear unlined, elbow-length, chemical-resistant gloves. Nitrile, butyl, and neoprene gloves are recommended for good protection against both dry and liquid pesticides.[6] Do not use leather or cotton gloves as they can absorb and retain the chemical.[6][7]
Eye and Face Protection Safety goggles and face shieldUse snug-fitting, non-fogging safety goggles.[6] A full-face shield should be worn over the goggles, especially when handling concentrates or there is a risk of splashing.[6]
Body Protection Chemical-resistant coveralls or lab coatWear a long-sleeved shirt and long pants, or a lab coat. For higher exposure risks, chemical-resistant coveralls are recommended.[8][9]
Respiratory Protection RespiratorA respirator may be required, especially if there is a risk of inhaling dust or aerosols. The specific type of respirator and cartridge should be determined based on the potential exposure levels and as indicated by a full safety assessment.[6][7]
Foot Protection Chemical-resistant bootsWear chemical-resistant boots. Pant legs should be worn outside of the boots to prevent pesticides from entering.[8]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or aerosols.[10]

  • Do not eat, drink, or smoke when using this product.[3][10]

  • Wash hands thoroughly after handling.[3][10]

  • Avoid contact with skin and eyes.[11]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[10]

  • Keep in a refrigerator at 2-8°C.[1][12]

  • Store locked up and in an area accessible only to authorized personnel.[10][11]

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • Avoid generating dust.

  • Carefully take up the spilled material with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the waste in a sealed, labeled container for proper disposal.[10]

  • Clean the affected area thoroughly.

First Aid:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[10][11]

  • If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[10]

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must comply with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[10]

  • Dispose of contents and container to an approved waste disposal plant.[11]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_emergency Contingency prep Preparation - Review SDS - Don appropriate PPE handling Handling - Work in fume hood - Weigh/dissolve compound prep->handling experiment Experimentation - Perform experimental protocol handling->experiment storage Storage - Store in designated area (2-8°C) - Ensure container is sealed handling->storage emergency Emergency Response - Follow spill/exposure protocols handling->emergency cleanup Decontamination & Cleanup - Clean workspace - Decontaminate equipment experiment->cleanup experiment->emergency disposal Waste Disposal - Segregate hazardous waste - Dispose according to regulations cleanup->disposal

Caption: Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.